molecular formula C18H18FNOS B1327175 4'-Fluoro-3-thiomorpholinomethyl benzophenone CAS No. 898763-09-2

4'-Fluoro-3-thiomorpholinomethyl benzophenone

Cat. No.: B1327175
CAS No.: 898763-09-2
M. Wt: 315.4 g/mol
InChI Key: ZFMXZKJLJPOSFV-UHFFFAOYSA-N
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Description

4'-Fluoro-3-thiomorpholinomethyl benzophenone is a synthetic benzophenone derivative designed for research and development purposes, particularly in medicinal chemistry and drug discovery. Benzophenones incorporating thiomorpholine rings are of significant scientific interest due to their potential biological activities. Related compounds have been studied as core structural motifs in the search for new pharmacological agents, with research indicating that similar benzophenone-heterocycle hybrids can exhibit anti-inflammatory properties by interacting with key enzymatic pathways such as cyclooxygenase (COX) . The integration of the thiomorpholine group, a sulfur-containing heterocycle, into the benzophenone scaffold enhances the molecule's three-dimensional structure and offers potential for diverse molecular interactions . This makes it a valuable intermediate for constructing more complex molecules or for use in structure-activity relationship (SAR) studies. Researchers can utilize this compound to develop novel probes or candidates targeting various therapeutic areas. As with all chemicals, proper safety protocols must be followed. This product is intended for laboratory research use only and is not classified as a drug or medicinal agent.

Properties

IUPAC Name

(4-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNOS/c19-17-6-4-15(5-7-17)18(21)16-3-1-2-14(12-16)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMXZKJLJPOSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643369
Record name (4-Fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
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Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-09-2
Record name Methanone, (4-fluorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4'-Fluoro-3-thiomorpholinomethyl benzophenone chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4'-Fluoro-3-thiomorpholinomethyl benzophenone: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of this compound, a synthetic compound of interest in medicinal chemistry. By integrating a fluorinated benzophenone scaffold with a thiomorpholine moiety, this molecule presents a unique profile for potential therapeutic applications. This document details its structural features, physicochemical properties, and a proposed, robust synthetic methodology via the Mannich reaction. We will explore the mechanistic rationale behind the synthesis, provide a detailed experimental protocol, and discuss the compound's potential biological activities based on the established pharmacology of its constituent functional groups. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and explore the potential of novel benzophenone derivatives.

Introduction: A Rationale for a Multifunctional Scaffold

The benzophenone core is a ubiquitous and privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The versatility of the benzophenone structure allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.

The strategic incorporation of a fluorine atom, particularly on an aromatic ring, is a cornerstone of modern drug design. Fluorination can significantly enhance metabolic stability, improve binding affinity to biological targets, and alter pharmacokinetic properties.[3] Furthermore, the thiomorpholine ring is a bioisostere of morpholine and has been incorporated into molecules with demonstrated antioxidant and hypolipidemic activities.[4]

The logical convergence of these three structural motifs—the proven benzophenone scaffold, the modulating fluorine atom, and the bioactive thiomorpholine group—forms the basis for the synthesis of this compound. The hypothesis is that this novel combination will yield a compound with significant therapeutic potential, meriting further investigation.

Physicochemical Properties and Structural Elucidation

The fundamental identity of this compound is established by its unique chemical structure and corresponding properties.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical and Identification Properties

PropertyValueSource
IUPAC Name (4-Fluorophenyl)(3-(thiomorpholin-4-ylmethyl)phenyl)methanone-
CAS Number 898763-09-2[5]
Molecular Formula C₁₈H₁₈FNOS[6]
Molecular Weight 315.4 g/mol [6]
Appearance Expected to be a solid at room temperature-
Solubility Expected to be soluble in organic solvents like DCM, Chloroform, DMSO-

Synthesis and Mechanistic Insights

The most direct and efficient route for synthesizing this compound is the Mannich reaction. This powerful three-component condensation reaction is ideal for aminomethylation and is widely used in pharmaceutical synthesis.[7][8]

The Mannich Reaction Mechanism

The reaction proceeds via two primary stages:

  • Iminium Ion Formation: The secondary amine (thiomorpholine) reacts with formaldehyde in an acidic medium to form a highly electrophilic Eschenmoser-like salt or iminium ion.

  • Electrophilic Attack: The C-H acidic compound, in this case, 3-benzoyl-1-fluorobenzene (or a suitable precursor), acts as a nucleophile. The aromatic ring, activated by the benzoyl group, attacks the iminium ion to form the final C-C bond, yielding the aminomethylated product.[8][9]

Mannich_Synthesis Proposed Synthesis via Mannich Reaction cluster_reactants Starting Materials Benzophenone 3-Benzoyl-1-fluorobenzene (C-H Acidic Compound) Product 4'-Fluoro-3-thiomorpholinomethyl benzophenone Benzophenone->Product + Iminium Ion (Electrophilic Aromatic Substitution) Thiomorpholine Thiomorpholine (Secondary Amine) Iminium Thiomorpholin-4-ylmethaniminium Ion (Electrophilic Intermediate) Thiomorpholine->Iminium + Formaldehyde (Acid Catalyst) Formaldehyde Formaldehyde (Aldehyde) Formaldehyde->Iminium Iminium->Product Biological_Screening Logical Workflow for Biological Screening cluster_primary Primary In-Vitro Screening cluster_secondary Secondary Mechanistic Studies Start Synthesized Compound: 4'-Fluoro-3-thiomorpholinomethyl benzophenone Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) Start->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., COX-2 inhibition, NO production) Start->AntiInflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Start->Antioxidant Mechanism Mechanism of Action (e.g., Kinase profiling, Apoptosis assays) Cytotoxicity->Mechanism If Active AntiInflammatory->Mechanism If Active ADME In-Vitro ADME (Metabolic stability, Permeability) Mechanism->ADME InVivo In-Vivo Efficacy Studies (Xenograft or Disease Models) ADME->InVivo If Favorable Profile

Sources

An In-depth Technical Guide to 4'-Fluoro-3-thiomorpholinomethyl benzophenone: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4'-Fluoro-3-thiomorpholinomethyl benzophenone, a substituted benzophenone derivative with potential applications in medicinal chemistry and drug discovery. The benzophenone scaffold is a well-established privileged structure in pharmacology, known to be a core component in a variety of biologically active compounds.[1][2] This guide will delve into the predicted physical and chemical properties of the title compound, a detailed synthetic protocol based on established methodologies, comprehensive characterization techniques, and a discussion of its potential as a lead compound for therapeutic development.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 898763-09-2) possesses a molecular formula of C18H18FNOS and a molecular weight of 315.41 g/mol .[3][4] The structure, depicted below, features a central benzophenone core, a fluorine atom at the 4'-position of one phenyl ring, and a thiomorpholinomethyl group at the 3-position of the other. The fluorine substitution can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[5] The thiomorpholine moiety, a heterocyclic amine, can impact solubility, basicity, and pharmacokinetic properties.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationRationale/Reference
IUPAC Name (4-Fluorophenyl)(3-(thiomorpholin-4-ylmethyl)phenyl)methanoneBased on standard nomenclature rules.
CAS Number 898763-09-2[3][4]
Molecular Formula C18H18FNOS[3][4]
Molecular Weight 315.41 g/mol [3][4]
Appearance White to off-white solidTypical for benzophenone derivatives.[6]
Melting Point Expected to be in the range of 100-200 °CBased on melting points of similar benzophenone derivatives.[6]
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; likely insoluble in water.The largely nonpolar benzophenone core dominates, with the thiomorpholine group providing some polar character.
pKa (of the thiomorpholine nitrogen) Estimated to be in the range of 6-8Typical for secondary amines in similar structural contexts.

Synthesis via Mannich Reaction

The most probable synthetic route for this compound is the Mannich reaction. This is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine.[7][8][9] In this case, 3-benzoyl-4'-fluorobenzophenone would serve as the active hydrogen compound, formaldehyde as the aldehyde, and thiomorpholine as the secondary amine.

The mechanism of the Mannich reaction begins with the formation of an Eschenmoser-like salt (an iminium ion) from the reaction of thiomorpholine and formaldehyde. The benzophenone, in its enol form, then acts as a nucleophile, attacking the electrophilic iminium ion to form the final product.[8]

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 3-Benzoyl-4'-fluorobenzophenone

  • Thiomorpholine

  • Paraformaldehyde

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-benzoyl-4'-fluorobenzophenone (1 equivalent) in ethanol.

  • Add thiomorpholine (1.2 equivalents) and paraformaldehyde (1.5 equivalents) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 3-Benzoyl-4'-fluorobenzophenone Thiomorpholine Paraformaldehyde Reaction Mannich Reaction (Ethanol, HCl cat., Reflux) Reactants->Reaction Workup Neutralization (NaHCO3) Aqueous Workup Reaction->Workup Extraction Extraction (Dichloromethane) Workup->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification Product 4'-Fluoro-3-thiomorpholinomethyl benzophenone Purification->Product

Caption: Workflow for the synthesis of this compound.

Comprehensive Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

Table 2: Analytical Characterization Methods

TechniqueExpected Results
¹H NMR Aromatic protons in the range of 7-8 ppm. A singlet for the methylene bridge protons around 3.5-4.0 ppm. Multiplets for the thiomorpholine protons around 2.5-3.0 ppm.
¹³C NMR Carbonyl carbon signal around 195 ppm. Aromatic carbon signals in the range of 120-140 ppm. Methylene bridge carbon signal around 50-60 ppm. Thiomorpholine carbon signals around 45-55 ppm.
¹⁹F NMR A singlet or a multiplet (depending on coupling) in the characteristic range for an aryl-fluoride.
FT-IR A strong C=O stretching band around 1650-1670 cm⁻¹. C-H stretching bands for aromatic and aliphatic protons. C-F stretching band around 1100-1250 cm⁻¹.
Mass Spectrometry (MS) A molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight (315.41).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity, with the retention time dependent on the column and mobile phase used.
Characterization Workflow Diagram

Characterization_Workflow Purified_Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purified_Product->NMR IR FT-IR Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS HPLC HPLC Analysis Purified_Product->HPLC Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Caption: A typical workflow for the analytical characterization of the target compound.

Potential Biological Activities and Applications

Benzophenone derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2][10] The introduction of the fluoro and thiomorpholinomethyl groups to the benzophenone core in this compound may confer novel or enhanced pharmacological properties.

  • Anticancer Activity: Many benzophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][11][12] The mechanism of action can vary, but some derivatives are known to interfere with microtubule polymerization or inhibit protein kinases.[2] The title compound should be screened in a panel of cancer cell lines to assess its potential as an anticancer agent.

  • Anti-inflammatory Activity: The benzophenone scaffold is present in some anti-inflammatory drugs.[13] Derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[13][14] Assays for COX-1 and COX-2 inhibition would be valuable in determining the anti-inflammatory potential of this compound.

  • Antimicrobial and Antiviral Activity: The structural features of this compound, including the heterocyclic amine, suggest potential for antimicrobial and antiviral activity.[1][15] Screening against a panel of pathogenic bacteria, fungi, and viruses could reveal new therapeutic avenues.

  • CNS Activity: The ability of small molecules to cross the blood-brain barrier is crucial for treating central nervous system (CNS) disorders. The lipophilicity of the benzophenone core, combined with the potential for protonation of the thiomorpholine nitrogen, may allow for CNS penetration. Evaluation in models of neurodegenerative diseases or other CNS conditions could be warranted.[15]

Future Directions and Conclusion

This compound is a rationally designed molecule with significant potential for further investigation in drug discovery. This guide has provided a comprehensive theoretical and practical framework for its synthesis and characterization. The next logical steps would involve the actual synthesis and purification of the compound, followed by a thorough evaluation of its biological activities through in vitro and in vivo studies. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the substitution pattern, would be crucial for optimizing its pharmacological profile and identifying lead candidates for further development. The versatility of the benzophenone scaffold, combined with the unique substitutions in the title compound, makes it a promising starting point for the discovery of novel therapeutics.[16]

References

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Sources

An In-depth Technical Guide to the Synthesis of 4'-Fluoro-3-thiomorpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of 4'-Fluoro-3-thiomorpholinomethyl benzophenone, a compound of interest in medicinal chemistry. The benzophenone scaffold is a prevalent structure in numerous biologically active molecules, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The incorporation of a thiomorpholine moiety is a common strategy in drug design to enhance lipophilicity and introduce a site for metabolic modification.[2][3] This document will detail the synthetic pathway, reaction mechanisms, and necessary protocols for the successful laboratory-scale preparation of this target compound.

Strategic Approach to Synthesis

The most direct and efficient synthetic route to this compound is a two-step process. The first step involves the synthesis of the benzophenone core, specifically 3-Methyl-4'-fluorobenzophenone, via a Friedel-Crafts acylation. The second, and key, step is a Mannich reaction to introduce the thiomorpholinomethyl group at the benzylic position of the methyl group on the benzophenone core.

Alternatively, a multi-step pathway involving the synthesis of a 3-(bromomethyl)-4'-fluorobenzophenone intermediate followed by nucleophilic substitution with thiomorpholine presents a viable, albeit longer, route. This guide will focus on the more convergent Mannich reaction pathway.

Diagrammatic Overview of the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Mannich Reaction A Fluorobenzene D 3-Methyl-4'-fluorobenzophenone A->D Reacts with B 3-Methylbenzoyl chloride B->D C AlCl3 (Lewis Acid) C->D Catalyzes D_mannich 3-Methyl-4'-fluorobenzophenone G This compound D_mannich->G Active Methyl Compound E Thiomorpholine E->G Secondary Amine F Formaldehyde F->G Aldehyde caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

Part 1: Synthesis of 3-Methyl-4'-fluorobenzophenone

The initial step is the construction of the benzophenone core structure through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide, catalyzed by a Lewis acid.

Experimental Protocol
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) in an inert solvent such as dichloromethane (DCM).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add 3-methylbenzoyl chloride (1.0 eq) to the stirred suspension.

  • Aromatic Substrate Addition: To this mixture, add fluorobenzene (1.1 eq) dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 3-Methyl-4'-fluorobenzophenone by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary: Reactant Quantities and Conditions
Reactant/ReagentMolar Equiv.PurposeKey Considerations
Fluorobenzene1.1Aromatic SubstrateShould be anhydrous.
3-Methylbenzoyl chloride1.0Acylating AgentHighly reactive with water.
Aluminum Chloride1.2Lewis Acid CatalystMust be anhydrous.
Dichloromethane-SolventShould be anhydrous.
Hydrochloric Acid-Quenching AgentUsed during work-up.

Part 2: Synthesis of this compound via Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, the benzylic protons of the methyl group on the benzophenone), formaldehyde, and a secondary amine (thiomorpholine).[4][5]

Reaction Mechanism

The reaction proceeds through the formation of an Eschenmoser-like salt intermediate from the reaction of thiomorpholine and formaldehyde. The active methyl group of 3-Methyl-4'-fluorobenzophenone, under slightly acidic or basic conditions, can then act as a nucleophile, attacking the iminium ion to form the final product.

Mannich_Mechanism cluster_1 Iminium Ion Formation cluster_2 Nucleophilic Attack Thiomorpholine Thiomorpholine Iminium_Ion Thiomorpholin-4-ium-4-ylmethanide Thiomorpholine->Iminium_Ion Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Benzophenone 3-Methyl-4'-fluorobenzophenone (Enol form) Iminium_Ion->Benzophenone Electrophile Product 4'-Fluoro-3-thiomorpholinomethyl benzophenone Benzophenone->Product caption Simplified Mannich reaction mechanism.

Caption: Simplified Mannich reaction mechanism.

Experimental Protocol
  • Reactant Mixture: In a round-bottom flask, dissolve 3-Methyl-4'-fluorobenzophenone (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Amine and Aldehyde: To this solution, add thiomorpholine (1.2 eq) followed by an aqueous solution of formaldehyde (37%, 1.5 eq).

  • Reaction Conditions: Add a catalytic amount of hydrochloric acid. Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Neutralization and Extraction: Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Summary: Reaction Parameters
ParameterValue/ConditionRationale
SolventEthanol/IsopropanolGood solubility for reactants.
TemperatureRefluxTo ensure sufficient reaction rate.
Reaction Time8-12 hoursTypical for Mannich reactions.
CatalystCatalytic HClFacilitates iminium ion formation.
PurificationColumn ChromatographyTo isolate the pure product.

Characterization

The final product should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful incorporation of the thiomorpholinomethyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) stretch of the benzophenone.

Safety Considerations

  • Friedel-Crafts Acylation: Aluminum chloride is highly corrosive and reacts violently with water. 3-Methylbenzoyl chloride is a lachrymator. Both should be handled in a fume hood with appropriate personal protective equipment (PPE). The reaction quench is exothermic and should be performed with care.

  • Mannich Reaction: Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood. Thiomorpholine is a skin and eye irritant.

  • General: All organic solvents are flammable and should be handled with care, away from ignition sources.

Conclusion

The synthesis of this compound is a feasible endeavor for a moderately equipped organic chemistry laboratory. The two-step approach, beginning with a Friedel-Crafts acylation to form the benzophenone core, followed by a Mannich reaction to introduce the aminomethyl functionality, represents an efficient and logical synthetic strategy. Careful control of reaction conditions and rigorous purification are paramount to obtaining a high-purity final product. This guide provides a robust framework for researchers to undertake the synthesis of this and structurally related compounds for further investigation in drug discovery and development programs.

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An In-depth Technical Guide to 4'-Fluoro-3-thiomorpholinomethyl Benzophenone and its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4'-Fluoro-3-thiomorpholinomethyl benzophenone, a compound of interest in medicinal chemistry. We will delve into its chemical identity, plausible synthetic routes, and potential therapeutic applications, drawing parallels with structurally related molecules. This document is intended for researchers, scientists, and professionals in the field of drug development.

Compound Identification and Physicochemical Properties

A closely related analog, 4'-Fluoro-3-morpholinomethyl benzophenone , which features a morpholine ring instead of a thiomorpholine ring, is registered under CAS Number 898765-50-9 .[3] The molecular formula for this analog is C18H18FNO2, with a molecular weight of 299.3 g/mol .[3] By replacing the oxygen in the morpholine ring with sulfur, we arrive at the structure of our target compound, this compound.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueRationale/Comparison
Molecular Formula C18H18FNOSBased on the structure with a thiomorpholine ring.
Molecular Weight ~315.4 g/mol Increased mass due to the substitution of oxygen with sulfur.
Solubility Likely soluble in organic solvents, insoluble in water.Common characteristic of benzophenone derivatives.[4]
Appearance Likely a white to off-white solid.Based on the appearance of similar benzophenone compounds.[4]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthetic Approaches

The synthesis of this compound can be approached through several established methods for the formation of benzophenones and the introduction of substituents. A common and versatile method for creating the benzophenone scaffold is the Friedel-Crafts acylation .[1]

A plausible synthetic workflow is outlined below:

workflow start Starting Materials: - 3-Methylbenzoyl chloride - Fluorobenzene step1 Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) start->step1 intermediate1 Intermediate: 4'-Fluoro-3-methylbenzophenone step1->intermediate1 step2 Radical Bromination (e.g., NBS, light/heat) intermediate1->step2 intermediate2 Intermediate: 3-(Bromomethyl)-4'-fluorobenzophenone step2->intermediate2 step3 Nucleophilic Substitution (Thiomorpholine, base) intermediate2->step3 product Final Product: 4'-Fluoro-3-thiomorpholinomethyl benzophenone step3->product

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4'-Fluoro-3-methylbenzophenone (Friedel-Crafts Acylation)

  • To a stirred suspension of anhydrous aluminum chloride in dry fluorobenzene at 0°C, add 3-methylbenzoyl chloride dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by carefully pouring the mixture into a beaker of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 4'-Fluoro-3-methylbenzophenone.

Step 2: Synthesis of 3-(Bromomethyl)-4'-fluorobenzophenone (Radical Bromination)

  • Dissolve 4'-Fluoro-3-methylbenzophenone and N-bromosuccinimide (NBS) in a suitable solvent (e.g., carbon tetrachloride).

  • Add a radical initiator (e.g., AIBN or benzoyl peroxide) and heat the mixture to reflux under a light source.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine.

  • Dry the organic layer and concentrate to obtain the crude 3-(Bromomethyl)-4'-fluorobenzophenone, which can be used in the next step without further purification or purified by chromatography.

Step 3: Synthesis of this compound (Nucleophilic Substitution)

  • Dissolve 3-(Bromomethyl)-4'-fluorobenzophenone in an appropriate solvent (e.g., acetonitrile or DMF).

  • Add thiomorpholine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the final product by column chromatography to obtain this compound.

Potential Applications in Drug Discovery

The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The specific substitutions on the benzophenone core in this compound suggest several potential therapeutic applications.

Anti-inflammatory Activity

Many benzophenone derivatives, such as ketoprofen, are potent non-steroidal anti-inflammatory drugs (NSAIDs).[5] The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[5] The introduction of heterocyclic moieties, such as the thiomorpholine ring, can enhance the anti-inflammatory and analgesic activities of the parent compound.[5] Therefore, this compound is a promising candidate for development as a novel anti-inflammatory agent.

Anticancer Potential

The farnesyltransferase (FTase) enzyme is a target for the development of anticancer drugs, and various benzophenone derivatives have shown inhibitory effects against this enzyme.[1] The structural features of our target compound could allow it to interact with the active site of FTase or other cancer-related targets.

CNS-related Disorders

The thiomorpholine moiety is of interest in the development of compounds with central nervous system (CNS) activity. The substitution pattern on the benzophenone core could be optimized to modulate properties such as blood-brain barrier permeability, making this class of compounds interesting for neurological applications.

The Role of Fluorine and Thiomorpholine Substituents

The specific substituents on the benzophenone core are crucial for its biological activity and pharmacokinetic properties.

  • Fluorine: The presence of a fluorine atom can significantly impact a molecule's properties. Fluorination can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.[6] In the context of drug design, the strategic placement of fluorine is a well-established method to optimize lead compounds.[7][8]

  • Thiomorpholine: The thiomorpholine ring introduces a heterocyclic element that can influence the compound's polarity, hydrogen bonding capacity, and overall shape. Thiomorpholine derivatives have been investigated for a variety of biological activities, including antioxidant and hypolipidemic effects.[9] This moiety can also serve as a bioisosteric replacement for other cyclic amines, potentially leading to improved efficacy or a different side-effect profile.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structural features suggest potential applications in treating inflammation, cancer, and other diseases. Further investigation into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH.
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  • Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PubMed Central.
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  • Benzophenone - Wikipedia.

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A Technical Guide to the Hypothesized Mechanism of Action of 4'-Fluoro-3-thiomorpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the hypothesized mechanism of action for 4'-Fluoro-3-thiomorpholinomethyl benzophenone, a compound belonging to the thiomorpholino benzophenone class of molecules. In the absence of direct published research on this specific analogue, this document synthesizes evidence from structurally related compounds to postulate a primary mechanism centered on the inhibition of oncogenic signaling pathways. We propose that this compound acts as a cytotoxic agent by inhibiting the PI3K/AKT signaling cascade, a pathway crucial for cell survival and proliferation. This guide provides the scientific rationale for this hypothesis, detailed experimental protocols to validate it, and a discussion of the structure-activity relationships that underpin its potential bioactivity.

Introduction: Deconstructing a Bioactive Scaffold

The benzophenone framework is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous agents with diverse pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties.[1][2] When derivatized with a thiomorpholine moiety, the resulting scaffolds have demonstrated potent cytotoxic activity against various cancer cell lines.[3][4][5] Specifically, compounds classified as thiomorpholino benzophenones have shown significant antitumor effects both in vitro and in vivo.[3]

The subject of this guide, this compound, combines three key structural features:

  • The Benzophenone Core: A rigid, aromatic ketone scaffold that provides a platform for precise interactions with biological targets.

  • The Thiomorpholine Group: This heterocyclic moiety is a common feature in a multitude of kinase inhibitors, where it often enhances solubility and forms critical hydrogen bonds within the ATP-binding pocket of the target enzyme.[6][7][8] Its presence is strongly associated with the inhibition of the PI3K/AKT/mTOR pathway.[6][9][10]

  • A 4'-Fluoro Substituent: Fluorine substitution is a classic medicinal chemistry strategy used to enhance metabolic stability and binding affinity.

Given the established antitumor activity of its parent class and the strong association of its constituent moieties with kinase inhibition, we hypothesize that this compound exerts its cytotoxic effects through the targeted inhibition of a key survival-promoting kinase, such as AKT1.

Hypothesized Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[11] We postulate that this compound (designated herein as FTMB) directly inhibits AKT1, a critical node in this cascade.

The proposed sequence of events is as follows:

  • Target Engagement: FTMB enters the cell and binds to the ATP-binding pocket of AKT1. The thiomorpholine moiety likely acts as a hinge-binding group, while the benzophenone core establishes hydrophobic and van der Waals interactions.

  • Inhibition of Kinase Activity: By occupying the ATP pocket, FTMB prevents the phosphorylation of AKT1's downstream substrates.

  • Blockade of Survival Signaling: The inhibition of AKT1 leads to the deactivation of numerous anti-apoptotic and pro-proliferative signals. Key downstream effectors like mTOR, GSK3β, and the FOXO transcription factors are dysregulated, ultimately halting cell cycle progression and inducing apoptosis.

This proposed mechanism is illustrated in the signaling pathway diagram below.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT1 PDK1->AKT mTOR mTORC1 AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis FTMB FTMB (Compound) FTMB->AKT Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized inhibition of the PI3K/AKT pathway by FTMB.

Experimental Validation Workflow

To rigorously test this hypothesis, a multi-step experimental approach is required. This workflow begins with a broad assessment of cytotoxicity and progressively narrows to confirm target engagement and cellular mechanism.

Experimental_Workflow Start Exp1 Experiment 1: Cell Viability Screening (MTT Assay) Start->Exp1 Decision1 Is Compound Cytotoxic? Exp1->Decision1 Exp2 Experiment 2: In Vitro Kinase Assay (AKT1 ADP-Glo™) Decision1->Exp2 Yes Stop Hypothesis Rejected Decision1->Stop No Decision2 Does Compound Inhibit AKT1? Exp2->Decision2 Exp3 Experiment 3: Cellular Target Engagement (Western Blot for p-AKT) Decision2->Exp3 Yes Decision2->Stop No End Mechanism Validated Exp3->End

Caption: Logical workflow for validating the hypothesized mechanism of action.

Experiment 1: Cell Viability & Cytotoxicity Screening

Objective: To determine if FTMB exhibits cytotoxic activity against cancer cell lines and to calculate its half-maximal inhibitory concentration (IC50).

Methodology: MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[1][12] NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantitative measure of cell viability.[13][14]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., PC-6 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare a serial dilution of FTMB (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Remove the treatment medium. Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C, protected from light.[13]

  • Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the purple formazan crystals.[3] Mix thoroughly by gentle shaking.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.

Experiment 2: In Vitro Target Engagement Assay

Objective: To determine if FTMB directly inhibits the enzymatic activity of recombinant human AKT1 kinase.

Methodology: ADP-Glo™ Kinase Assay This luminescent assay quantifies the amount of ADP produced during a kinase reaction.[11] Kinase activity is directly proportional to ADP production. The luminescent signal positively correlates with the amount of ADP formed, and thus, inhibition is measured as a reduction in light output.[15][16]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the 2X Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), recombinant human AKT1 enzyme, AKT substrate peptide, and ATP solution.

  • Compound Preparation: Prepare a serial dilution of FTMB in the kinase reaction buffer.

  • Kinase Reaction Setup (in a 96-well plate):

    • To each well, add 5 µL of the FTMB dilution (or vehicle control).

    • Add 10 µL of a master mix containing the AKT1 enzyme and substrate peptide.

    • Initiate the reaction by adding 10 µL of 25 µM ATP solution.

  • Incubation: Shake the plate gently and incubate at 30°C for 60 minutes.

  • ATP Depletion: Terminate the kinase reaction and deplete unconsumed ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 50 µL of Kinase Detection Reagent to convert the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each FTMB concentration and determine the IC50 value for direct kinase inhibition.

Experiment 3: Cellular Mechanism Validation

Objective: To confirm that FTMB inhibits the AKT signaling pathway within intact cancer cells by measuring the phosphorylation status of AKT1.

Methodology: Western Blotting Western blotting allows for the specific detection of proteins and their post-translational modifications, such as phosphorylation. By using antibodies specific to phosphorylated AKT (p-AKT Ser473) and total AKT, we can quantify the inhibitory effect of FTMB on the pathway.[17][18]

Step-by-Step Protocol:

  • Cell Treatment & Lysis: Plate and grow cancer cells to ~80% confluency. Treat the cells with FTMB at concentrations around its cytotoxic IC50 (e.g., 0.5x, 1x, 2x IC50) for a defined period (e.g., 6 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve phosphorylation states.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature using a solution of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Milk should be avoided as it contains phosphoproteins that can increase background.[20]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use separate membranes for anti-p-AKT (Ser473) and anti-total-AKT antibodies.

  • Secondary Antibody Incubation: Wash the membranes thoroughly with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify the band intensities. Normalize the p-AKT signal to the total AKT signal for each treatment condition to determine the specific reduction in AKT phosphorylation.

Data Summary & Interpretation

The results from the proposed experiments can be summarized to provide a clear picture of the compound's activity profile.

ParameterAssayExpected Outcome for an Active Compound
Cytotoxicity IC50 MTT Assay0.1 - 10 µM
Kinase Inhibition IC50 In Vitro AKT1 Assay0.05 - 5 µM
Cellular p-AKT Western BlotDose-dependent decrease in p-AKT/Total AKT ratio

Interpretation: A successful outcome would show a potent cytotoxic IC50 that correlates well with its in vitro kinase inhibition IC50. This would be strongly corroborated by a clear, dose-dependent reduction in AKT phosphorylation inside treated cells, validating the proposed mechanism of action.

Conclusion and Future Directions

This guide outlines a robust, evidence-based hypothesis for the mechanism of action of this compound as a cytotoxic inhibitor of the PI3K/AKT signaling pathway. The provided experimental workflow offers a clear and logical path to validate this hypothesis, moving from cellular effects to direct target engagement.

Should the data support this mechanism, future research should focus on:

  • Kinome Profiling: Assessing the selectivity of FTMB against a broad panel of kinases to identify potential off-target effects and secondary mechanisms.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of FTMB in preclinical animal models, such as tumor xenografts.

By systematically investigating this compound class, novel and potent anticancer therapeutics may be developed.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay. Available at: [Link]

  • Cuquerella, M. C., et al. (2013). Benzophenone and DNA: Evidence for a Double Insertion Mode and Its Spectral Signature. The Journal of Physical Chemistry Letters. Available at: [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Available at: [Link]

  • SignalChem. AKT 1 Kinase Enzyme System Datasheet. Available at: [Link]

  • Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. Available at: [Link]

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  • National Center for Biotechnology Information. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PubMed Central. Available at: [Link]

  • Amazon S3. Supporting information for: “Benzophenone and DNA: Evidences for a Double Interaction Mode and its Spectral Signature.”. Available at: [Link]

  • ResearchGate. (2010). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Available at: [Link]

  • Miranda, M. A., & Galindo, F. (2012). Benzophenone Photosensitized DNA Damage. Accounts of chemical research. Available at: [Link]

  • ResearchGate. (2019). Pharmacological profile of morpholine and its derivatives. Available at: [Link]

  • ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Available at: [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]

  • Fujimoto, K., et al. (2002). Photochemistry of benzophenone immobilized in a major groove of DNA: formation of thermally reversible interstrand cross-link. Journal of the American Chemical Society. Available at: [Link]

  • Knight, Z. A., et al. (2006). Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold. Bioorganic & medicinal chemistry. Available at: [Link]

  • Springer Nature Experiments. Assaying AKT/Protein Kinase B Activity. Available at: [Link]

  • BPS Bioscience. Chemi-Verse™ AKT1 Kinase Assay Kit. Available at: [Link]

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A Technical Guide to the Potential Biological Activity of 4'-Fluoro-3-thiomorpholinomethyl benzophenone: A Predictive Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical exploration into the prospective biological activities of the novel chemical entity, 4'-Fluoro-3-thiomorpholinomethyl benzophenone. As this compound is not extensively documented in current scientific literature, this guide adopts a predictive and hypothesis-driven approach. By deconstructing the molecule into its core pharmacophoric components—the benzophenone scaffold, the thiomorpholine ring, and the strategic fluorine substitution—we will project its potential therapeutic applications and outline a rigorous, field-proven workflow for its empirical validation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical spaces for therapeutic innovation.

Introduction: Deconstructing a Molecule of Interest

The rational design of novel therapeutics often begins with the strategic combination of known pharmacophores to create new chemical entities with enhanced or novel biological activities. This compound is a prime example of such a design. Its structure integrates three key motifs, each with a rich history in medicinal chemistry:

  • The Benzophenone Scaffold: A "privileged" structure known to be a versatile backbone for compounds with a wide array of biological functions, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2]

  • The Thiomorpholine Moiety: A heterocyclic system that can significantly influence a compound's physicochemical properties, such as solubility and lipophilicity, and can be crucial for target engagement. Thiomorpholine-containing compounds have demonstrated potent cytotoxic and antioxidant activities.[3][4]

  • Halogenation (Fluorine): The introduction of a fluorine atom is a cornerstone of modern medicinal chemistry. It can profoundly impact a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[5][6]

This guide will dissect the potential contributions of each component to hypothesize the overall biological profile of the target compound and lay out a comprehensive research and development pathway.

Foundational Scaffolds and Their Biological Significance

The Benzophenone Core: A Ubiquitous Pharmacophore

The benzophenone diaryl ketone structure is a recurring motif in numerous biologically active compounds, both natural and synthetic.[1] Its rigid, yet conformationally adaptable, structure allows it to interact with a diverse range of biological targets. Marketed drugs like the anti-inflammatory agent Ketoprofen and the antiviral compound Maribavir feature this core, highlighting its clinical relevance.[2][7]

Key demonstrated activities of benzophenone derivatives include:

  • Anticancer Activity: Many benzophenone analogues exhibit potent antiproliferative and cytotoxic effects against various cancer cell lines.[8] Mechanisms often involve the induction of apoptosis through caspase activation and subsequent DNA fragmentation.[1]

  • Anti-inflammatory Activity: Benzophenone derivatives have been shown to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes, making them effective anti-inflammatory agents.[7][9]

  • Antimicrobial Activity: The benzophenone framework has been incorporated into compounds designed to combat bacterial and fungal pathogens.[10][11]

The Thiomorpholine Ring: A Bioactive Heterocycle

The inclusion of a thiomorpholine ring introduces a sulfur-containing heterocycle that can serve multiple functions. It can act as a hydrogen bond acceptor and its presence can fine-tune the steric and electronic properties of the molecule. Studies on related structures, such as morpholino and thiomorpholino benzophenones, have demonstrated potent cytotoxic activity against murine leukemia and human lung carcinoma cells.[4] Furthermore, other thiomorpholine derivatives have been noted for their antioxidant and hypolipidemic properties, suggesting a broader potential for this moiety to confer therapeutic benefits.[3]

Hypothesized Biological Activities and Mechanistic Pathways

Based on a synthesis of the available literature for its constituent parts, we can postulate several high-priority areas for investigating the biological activity of this compound.

Primary Hypothesis: Anticancer Activity

The strong anticancer profile of both benzophenone and thiomorpholine-containing compounds makes this the most probable activity.[1][4] The fluorine atom at the 4'-position is anticipated to enhance metabolic stability, potentially leading to a longer duration of action.

Potential Mechanisms of Action:

  • Induction of Apoptosis: The compound could trigger programmed cell death by activating intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This is a common mechanism for benzophenone derivatives, which have been shown to lead to DNA fragmentation via caspase-activated DNase (CAD) activation.[1]

  • Kinase Inhibition: The diaryl ketone structure can act as a scaffold for designing kinase inhibitors. The compound could potentially inhibit protein kinases involved in cancer cell proliferation and survival signaling pathways, such as MAP kinase.[1]

  • Cell Cycle Arrest: The compound may interfere with the cell cycle machinery, causing arrest at specific checkpoints (e.g., G2/M or G0/G1), thereby preventing cancer cell division.[12]

A potential signaling pathway that could be targeted by the compound is the p38 MAP kinase pathway, which is involved in cellular responses to stress and inflammation and is a target for some benzophenone inhibitors.[1]

Hypothetical_Apoptosis_Pathway Compound 4'-Fluoro-3-thiomorpholinomethyl benzophenone DeathReceptor Death Receptor (e.g., FAS, TRAIL-R) Compound->DeathReceptor Binds/Activates (Extrinsic Pathway) Mitochondria Mitochondria Compound->Mitochondria Induces Stress (Intrinsic Pathway) Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes

Caption: Hypothetical mechanism of apoptosis induction by the target compound.

Secondary Hypotheses: Antimicrobial and Anti-inflammatory Activities
  • Antimicrobial Potential: Given the known antimicrobial properties of benzophenone derivatives and various heterocyclic compounds, the target molecule warrants screening against a panel of pathogenic bacteria and fungi.[10][13] The mechanism could involve the disruption of the bacterial cell wall or inhibition of essential enzymes like transpeptidases.[10][11]

  • Anti-inflammatory Potential: The structural similarity to known anti-inflammatory agents like ketoprofen suggests a potential for COX enzyme inhibition or modulation of other inflammatory pathways.[7] The presence of the thiomorpholine moiety could also contribute to this activity.

Proposed Research & Development Workflow

A systematic and tiered approach is essential for efficiently evaluating a novel compound. The following workflow provides a robust framework for investigation, from initial synthesis to preliminary biological characterization.

Research_Workflow Synthesis Step 1: Chemical Synthesis & Characterization Screening Step 2: Primary In Vitro Screening (Broad Panel) Synthesis->Screening Anticancer Anticancer Assays (Cytotoxicity) Screening->Anticancer Antimicrobial Antimicrobial Assays (MIC/MBC) Screening->Antimicrobial AntiInflam Anti-inflammatory Assays (e.g., COX inhibition) Screening->AntiInflam HitConfirm Step 3: Hit Confirmation & Dose-Response Anticancer->HitConfirm Antimicrobial->HitConfirm AntiInflam->HitConfirm MoA Step 4: Mechanism of Action (MoA) Studies HitConfirm->MoA InVivo Step 5: Preliminary In Vivo Evaluation (if warranted) MoA->InVivo

Caption: A tiered workflow for the evaluation of a novel compound.

Step 1: Chemical Synthesis

The synthesis of the benzophenone core is commonly achieved via Friedel-Crafts acylation.[1][14] A plausible route for this compound would involve the acylation of a suitably protected and substituted benzene ring with a fluorinated benzoyl chloride, followed by deprotection and subsequent aminomethylation with thiomorpholine.

Step 2 & 3: In Vitro Screening and Hit Confirmation

The initial characterization of a compound's biological activity is a critical phase in drug discovery.[15] The goal is to efficiently screen for activity across multiple potential therapeutic areas and then confirm any "hits" with robust dose-response studies.

Protocol 1: Antiproliferative Activity Assay (MTT or SRB)

This assay determines a compound's ability to inhibit the growth of cancer cells.[15][16]

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of two-fold dilutions of the test compound in culture medium. Add the dilutions to the appropriate wells, ensuring a final concentration range that spans several orders of magnitude (e.g., 0.01 µM to 100 µM). Include vehicle-only (e.g., DMSO) and no-treatment controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Viability Assessment (MTT Method):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Solubilize the resulting formazan crystals with a solubilization solution (e.g., acidic isopropanol or DMSO).

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Hypothetical Data Presentation:

Cell LineCancer TypeHypothetical IC₅₀ (µM)
MCF-7Breast Adenocarcinoma2.5
HCT116Colorectal Carcinoma5.1
A549Lung Carcinoma8.9
P388Murine Leukemia1.2

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that prevents visible bacterial growth.[17][18]

  • Bacterial Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[18] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in broth directly in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm.

Hypothetical Data Presentation:

Bacterial StrainGram TypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive8
Bacillus subtilisGram-positive16
Escherichia coliGram-negative32
Pseudomonas aeruginosaGram-negative>64
Step 4: Mechanism of Action (MoA) Studies

If a promising IC₅₀ or MIC value is obtained, subsequent studies are required to elucidate the compound's mechanism of action.[12] For an anticancer hit, these would include:

  • Apoptosis Assays: Using techniques like Annexin V/PI staining and flow cytometry or caspase activity assays to confirm the induction of apoptosis.

  • Cell Cycle Analysis: Using flow cytometry to determine if the compound causes arrest at specific phases of the cell cycle.

  • Kinase Profiling: Screening the compound against a panel of known cancer-related kinases to identify potential molecular targets.

Conclusion and Future Directions

This compound represents a rationally designed molecule with significant potential as a therapeutic agent, particularly in oncology. The convergence of a privileged benzophenone scaffold, a bioactive thiomorpholine heterocycle, and a strategically placed fluorine atom creates a compelling candidate for investigation. The proposed workflow provides a clear, structured, and efficient path for its synthesis and biological evaluation. Positive outcomes from the described in vitro assays would provide a strong rationale for advancing the compound into more complex cellular models, mechanistic studies, and eventually, preclinical in vivo testing to fully characterize its therapeutic potential.

References

  • Dhawan, S., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. [Link]

  • de Oliveira, G. V., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules. [Link]

  • Shaik, A. B., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules. [Link]

  • Wang, Y., et al. (2020). Synthesis and antitumor activity of benzophenone compound. RSC Advances. [Link]

  • Abdellattif, M. H., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. [Link]

  • Chouliaras, G., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie. [Link]

  • Begum, A. B., et al. (2014). Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Antibacterial and Antifungal Activities. Journal of Chemistry. [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. [Link]

  • ResearchGate. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. ResearchGate. [Link]

  • Peterson, E. A., & Deiters, A. (2014). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. [Link]

  • Kumazawa, E., et al. (1997). Synthesis and antitumor activity of novel benzophenone derivatives. Chemical & Pharmaceutical Bulletin. [Link]

  • Klahn, P., et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics. [Link]

  • Aday, B., et al. (2023). Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety. Molecules. [Link]

  • Zhang, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. [Link]

  • ResearchGate. (2008). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. ResearchGate. [Link]

  • de Oliveira, C. A., et al. (2019). Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Frontiers in Microbiology. [Link]

  • Suzuki, T., et al. (2006). Activity related to the carcinogenicity of plastic additives in the benzophenone group. Environmental Health and Preventive Medicine. [Link]

  • de Oliveira, G. V., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. PubMed. [Link]

  • Cambridge Open Engage. (2023). C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. ChemRxiv. [Link]

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4'-Fluoro-3-thiomorpholinomethyl benzophenone literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4'-Fluoro-3-thiomorpholinomethyl benzophenone: Synthesis, Properties, and Therapeutic Potential

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in medicinal chemistry. By merging the well-established pharmacological profiles of the benzophenone and thiomorpholine scaffolds, this compound presents a promising lead for drug discovery. This document will delve into its plausible synthesis, physicochemical characteristics, and potential biological activities, offering a foundational resource for researchers, scientists, and professionals in drug development.

Introduction: The Convergence of Two Privileged Scaffolds

The benzophenone framework is a core structure in numerous synthetic and naturally occurring molecules, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2] Its derivatives are integral to several marketed drugs, such as the non-steroidal anti-inflammatory drug (NSAID) ketoprofen.[2][3] The versatility of the benzophenone nucleus allows for substitutions that can modulate its pharmacological properties.[4][5]

Similarly, the thiomorpholine ring, a sulfur-containing heterocyclic compound, is a privileged scaffold in medicinal chemistry.[6][7][8] Thiomorpholine and its derivatives have demonstrated a broad spectrum of bioactivities, including antioxidant, hypolipidemic, antitubercular, and antiprotozoal properties.[7][9] The incorporation of a thiomorpholine moiety can enhance the therapeutic potential of a parent molecule.[6][8]

This compound represents a thoughtful molecular hybridization, combining the structural features of both benzophenone and thiomorpholine. The inclusion of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[10] This guide will explore the scientific underpinnings of this promising compound.

Proposed Synthesis of this compound

While specific literature on the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of benzophenone derivatives and N-alkylation of thiomorpholine. A potential retrosynthetic analysis suggests a Friedel-Crafts acylation followed by a Mannich-type reaction.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Nucleophilic Substitution Fluorobenzene Fluorobenzene Reaction1 Friedel-Crafts Acylation Fluorobenzene->Reaction1 Reactant 3-Methylbenzoyl_chloride 3-Methylbenzoyl_chloride 3-Methylbenzoyl_chloride->Reaction1 Reactant AlCl3 AlCl3 AlCl3->Reaction1 Catalyst 4-Fluoro-3-methylbenzophenone 4-Fluoro-3-methylbenzophenone Reaction2 Benzylic Bromination 4-Fluoro-3-methylbenzophenone->Reaction2 Starting Material Reaction1->4-Fluoro-3-methylbenzophenone Product NBS NBS NBS->Reaction2 Reagent AIBN AIBN AIBN->Reaction2 Initiator 3-(Bromomethyl)-4-fluorobenzophenone 3-(Bromomethyl)-4-fluorobenzophenone Reaction3 Nucleophilic Substitution 3-(Bromomethyl)-4-fluorobenzophenone->Reaction3 Reactant Reaction2->3-(Bromomethyl)-4-fluorobenzophenone Intermediate Thiomorpholine Thiomorpholine Thiomorpholine->Reaction3 Nucleophile Base Base Base->Reaction3 e.g., K2CO3 Final_Product 4'-Fluoro-3-thiomorpholinomethyl benzophenone Reaction3->Final_Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Fluoro-3-methylbenzophenone

  • To a stirred solution of 3-methylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM), add fluorobenzene (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (AlCl₃) (1.3 eq) portion-wise, maintaining the temperature below 5 °C.[5]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer, wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-Fluoro-3-methylbenzophenone.

Step 2: Synthesis of 3-(Bromomethyl)-4-fluorobenzophenone

  • Dissolve 4-Fluoro-3-methylbenzophenone (1.0 eq) in carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture under inert atmosphere for 2-4 hours, with irradiation from a tungsten lamp to initiate the reaction.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure to obtain the crude 3-(Bromomethyl)-4-fluorobenzophenone, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • To a solution of 3-(Bromomethyl)-4-fluorobenzophenone (1.0 eq) in acetonitrile, add thiomorpholine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq) as a base.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and overall drug-likeness. While experimental data is limited, we can predict some of its key properties.

PropertyPredicted Value/InformationSource/Justification
CAS Number 898763-09-2ChemicalBook[11]
Molecular Formula C₁₈H₁₈FNOSChemicalBook[11]
Molecular Weight 315.4 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureBased on similar benzophenone derivatives.
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.General solubility of benzophenone derivatives.
LogP Predicted to be in the range of 3-4Estimated based on the lipophilicity of the benzophenone and thiomorpholine moieties.

Potential Biological Activities and Pharmacological Profile

Based on the extensive literature on benzophenone and thiomorpholine derivatives, this compound is anticipated to exhibit a range of biological activities.

Anticancer Activity

Benzophenone derivatives have shown significant antitumor activity.[1][2][3] The benzophenone scaffold is considered an antitumor parent nucleus.[2] The mechanism of action for some benzophenone compounds involves the inhibition of key signaling pathways in cancer cells.

Anti-inflammatory Activity

Several benzophenone derivatives exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[5] The thiomorpholine moiety has also been incorporated into molecules with anti-inflammatory effects.[7]

Antioxidant Activity

Thiomorpholine derivatives have been reported to possess antioxidant properties, capable of inhibiting lipid peroxidation.[9] This activity is crucial for mitigating oxidative stress, which is implicated in various diseases.

Hypothetical Mechanism of Anti-inflammatory Action

A plausible mechanism for the anti-inflammatory activity of this compound could involve the inhibition of the COX pathway, similar to other benzophenone-based anti-inflammatory agents.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Target_Compound 4'-Fluoro-3-thiomorpholinomethyl benzophenone Target_Compound->COX_Enzymes Inhibition

Sources

A Comprehensive Technical Guide to the Safe Handling of 4'-Fluoro-3-thiomorpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide on the safe handling, storage, and disposal of 4'-Fluoro-3-thiomorpholinomethyl benzophenone (CAS No. 898763-09-2). As a novel research compound, specific safety and toxicological data are not extensively available. Therefore, this guide synthesizes information from analogous compounds, namely fluorinated benzophenones and thiomorpholine, to establish a robust and precautionary safety protocol. The primary objective is to equip laboratory personnel with the necessary knowledge to minimize exposure risks and ensure a safe working environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and informed risk assessment.

Compound Identification and Chemical Properties

This compound is a derivative of benzophenone, a class of compounds widely used in organic synthesis and medicinal chemistry. The presence of a fluorine atom, a benzophenone core, and a thiomorpholinomethyl substituent defines its chemical reactivity and dictates its safety considerations.

PropertyValueSource
CAS Number 898763-09-2
Molecular Formula C₁₈H₁₈FNOS
Molecular Weight 315.41 g/mol
IUPAC Name (4-fluorophenyl)[3-(thiomorpholin-4-ylmethyl)phenyl]methanoneInferred
Appearance Not explicitly documented; likely a solid at room temperature.Inferred
Solubility Expected to be soluble in organic solvents.Inferred

Hazard Identification and Risk Assessment

Due to the absence of a specific Material Safety Data Sheet (MSDS), a composite hazard profile is constructed by evaluating the known risks associated with its primary structural motifs: the fluorinated benzophenone core and the thiomorpholinomethyl group.

The Fluorinated Benzophenone Core

Benzophenone and its derivatives are known to present several hazards. They are generally considered to be skin, eye, and respiratory tract irritants. Some benzophenones have been investigated for potential long-term health effects, including carcinogenicity and endocrine disruption. The introduction of a fluorine atom can alter the molecule's reactivity and metabolic pathways, potentially influencing its toxicological profile.

  • Potential Hazards:

    • Skin and eye irritation.

    • Respiratory tract irritation upon inhalation of dust.

    • Potential for long-term health effects (further research required).

    • Aquatic toxicity is a common feature of benzophenone derivatives.

The Thiomorpholinomethyl Substituent

The thiomorpholine moiety is a significant contributor to the compound's hazard profile. Thiomorpholine itself is classified as a corrosive substance, capable of causing severe skin burns and eye damage. It is also a combustible liquid. The presence of sulfur and nitrogen atoms introduces the possibility of hazardous decomposition products upon combustion, such as oxides of nitrogen (NOx) and sulfur (SOx).

  • Known Hazards of Thiomorpholine:

    • Corrosive: Causes severe skin burns and eye damage.

    • Combustible: Presents a fire hazard when exposed to heat or flame.

    • Stench: Thiomorpholine and related compounds can have a strong, unpleasant odor.

Overall Hazard Assessment: Based on this analysis, this compound should be handled as a corrosive, irritant, and potentially toxic substance with unknown long-term health effects. A precautionary approach is mandatory.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to protection, combining engineering controls and personal protective equipment, is essential for minimizing exposure.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly removed.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes and accidental contact.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). It is crucial to inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately after use in accordance with laboratory procedures.

  • Skin and Body Protection: A lab coat is mandatory. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: Under normal working conditions within a fume hood, respiratory protection is not typically required. However, in the event of a spill or if there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Workflow cluster_PreHandling Pre-Handling Checks cluster_Handling Handling Protocol cluster_PostHandling Post-Handling Pre_Check_Fume_Hood Verify Fume Hood Certification Pre_Check_PPE Inspect PPE for Integrity Wear_Gloves Don Chemically Resistant Gloves Pre_Check_PPE->Wear_Gloves Wear_Goggles_Shield Wear Goggles & Face Shield Wear_Gloves->Wear_Goggles_Shield Wear_Lab_Coat Wear Lab Coat (and Apron if necessary) Wear_Goggles_Shield->Wear_Lab_Coat Work_In_Hood Conduct all work in Fume Hood Wear_Lab_Coat->Work_In_Hood Dispose_Gloves Dispose of Gloves in Designated Waste Work_In_Hood->Dispose_Gloves Wash_Hands Wash Hands Thoroughly Dispose_Gloves->Wash_Hands Clean_Work_Area Decontaminate Work Surface Wash_Hands->Clean_Work_Area

Figure 1: Personal Protective Equipment (PPE) Workflow.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling
  • Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.

  • Avoid Inhalation: Do not breathe dust or aerosols.

  • Weighing: Weigh the compound in a fume hood. Use a dedicated spatula and weighing paper.

  • Transfers: Conduct all transfers of the solid or solutions within a fume hood.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials. A dedicated, locked cabinet for corrosive and toxic materials is recommended.

  • Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

Prompt and correct response to an emergency situation can significantly mitigate harm.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow

Synthesis_Workflow cluster_Reactants Starting Materials cluster_Steps Reaction Steps cluster_Product Final Product Reactant1 4'-Fluoro-3-methyl benzophenone Step1 Bromination Reactant1->Step1 Reactant2 N-Bromosuccinimide (NBS) Reactant2->Step1 Reactant3 Thiomorpholine Step2 Nucleophilic Substitution Reactant3->Step2 Step1->Step2 Intermediate: 4'-Fluoro-3-(bromomethyl) benzophenone Product 4'-Fluoro-3-thiomorpholinomethyl benzophenone Step2->Product

Figure 2: Hypothetical Synthesis Workflow.

Step 1: Bromination of 4'-Fluoro-3-methylbenzophenone

  • In a fume hood, dissolve 4'-Fluoro-3-methylbenzophenone in a suitable solvent (e.g., carbon tetrachloride).

  • Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Heat the reaction mixture under reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove succinimide.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4'-Fluoro-3-(bromomethyl)benzophenone.

Step 2: Nucleophilic Substitution with Thiomorpholine

  • Dissolve the crude 4'-Fluoro-3-(bromomethyl)benzophenone in a polar aprotic solvent (e.g., acetonitrile or DMF).

  • Add thiomorpholine (and a non-nucleophilic base if necessary, e.g., triethylamine) to the solution.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography to yield the final compound.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a sealed, labeled container.

  • Liquid Waste: Collect in a sealed, labeled container. Do not dispose of down the drain.

  • Disposal Method: Dispose of all waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

Conclusion

This compound is a research chemical with a hazard profile that necessitates careful and informed handling. By understanding the risks associated with its constituent parts—the fluorinated benzophenone core and the corrosive thiomorpholine moiety—and by rigorously applying the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work with this compound in a safe and responsible manner. Continuous vigilance and a proactive approach to safety are paramount when working with novel chemical entities.

References

  • Penta Chemicals. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from Penta Chemicals website. [Link]

  • PubChem. (n.d.). Thiomorpholine 1,1-dioxide. Retrieved from PubChem website. [Link]

  • Johnson, W., Jr. (2020). Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Cosmetic Ingredient Review. (2021). Amended Safety Assessment of Benzophenones as Used in Cosmetics. Retrieved from Cosmetic Ingredient Review website. [Link]

  • PubChem. (n.d.). Thiomorpholine. Retrieved from PubChem website. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from Chemos website. [Link]

  • Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from Journal of Chemical Reviews website. [Link]

  • Sanna, M., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 27(15), 4994. [Link]

  • Wikipedia. (n.d.). Thiomorpholine. Retrieved from Wikipedia website. [Link]

  • EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). (2017). Safety of benzophenone to be used as flavouring. EFSA Journal, 15(11), e05013. [Link]

  • European Food Safety Authority. (2017). Safety of benzophenone to be used as flavouring. Retrieved from EFSA website. [Link]

  • National Toxicology Program. (2006). Toxicology and carcinogenesis studies of benzophenone (CAS No. 119-61-9) in F344/N rats and B6C3F1 mice (feed studies). National Toxicology Program technical report series, (533), 1-254. [Link]

  • ResearchGate. (2017). Safety of benzophenone to be used as flavouring. Retrieved from ResearchGate website. [Link]

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  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry

Methodological & Application

Application Notes and Protocols: Characterization of 4'-Fluoro-3-thiomorpholinomethyl benzophenone, a Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4'-Fluoro-3-thiomorpholinomethyl benzophenone in kinase assays.

Introduction: The Rationale for Investigating this compound

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and metabolism.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[2][3] The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities, including anti-inflammatory and anticancer properties.[4][5][6] Several benzophenone derivatives have been identified as potent inhibitors of various kinases, such as p38α MAP kinase and extracellular signal-regulated kinase 2 (ERK2).[4][7]

This document provides a comprehensive guide to the characterization of This compound (referred to herein as BPT-K01), a novel investigational compound. We will present detailed protocols for its evaluation in various in vitro kinase assay formats, offering insights into the causality behind experimental choices to ensure robust and reproducible data.

Physicochemical Properties of BPT-K01

A thorough understanding of the physicochemical properties of an inhibitor is crucial for designing and interpreting kinase assays.[8] Below is a summary of the computed properties for a closely related analog, 4'-Fluoro-3-morpholinomethylbenzophenone, which serves as a reliable estimate for BPT-K01.

PropertyValueSource
Molecular Formula C₁₈H₁₈FNO₂S(Estimated)
Molecular Weight ~315.4 g/mol (Estimated based on C₁₈H₁₈FNO₂)[9]
IUPAC Name (4-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone(Predicted)
Solubility Recommended to test empirically in DMSO and aqueous buffers.
Purity >98% (Recommended for all assays)
Storage Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8]

Hypothesized Mechanism of Action

Many small-molecule kinase inhibitors function by competing with ATP for binding to the kinase's active site.[1] Given the structural features of the benzophenone scaffold, we hypothesize that BPT-K01 acts as a Type I ATP-competitive inhibitor . This proposed mechanism is illustrated below.

cluster_0 Kinase Active Site cluster_1 Inhibition by BPT-K01 ATP ATP Kinase Kinase ATP->Kinase Binds BPT-K01 BPT-K01 Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylates Substrate Substrate Substrate->Kinase Binds Kinase_Inhibited Kinase BPT-K01->Kinase_Inhibited Competes with ATP for binding No_Phosphorylation No Reaction Kinase_Inhibited->No_Phosphorylation

Caption: Hypothesized ATP-competitive inhibition of a kinase by BPT-K01.

In Vitro Kinase Assay Protocols

The choice of assay format is critical and depends on factors such as throughput requirements, sensitivity, and the specific research question.[1][2][10] We present three widely used and robust methods for characterizing BPT-K01.

Luminescence-Based Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to a luminescent signal.[1][11] It is a highly sensitive and robust method suitable for high-throughput screening (HTS) and IC₅₀ determination.

Principle: The kinase reaction produces ADP. After the reaction, remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by luciferase to generate light. The luminescent signal is directly proportional to kinase activity.

Protocol: IC₅₀ Determination for BPT-K01

  • Compound Preparation:

    • Prepare a 10 mM stock solution of BPT-K01 in 100% DMSO.

    • Create a 10-point, 1:3 serial dilution series in DMSO. This will be your 400X inhibitor plate.

    • Prepare a "no inhibitor" control using only DMSO.[11]

  • Kinase Reaction Setup (384-well plate):

    • In a white, opaque 384-well plate, add 25 nL of the serially diluted BPT-K01 or DMSO control to each well.

    • Prepare a 2X kinase/substrate solution in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). The optimal concentrations of kinase and substrate should be determined empirically.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in kinase assay buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[10]

    • Add 2.5 µL of the 2X ATP solution to each well to initiate the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[11]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Start Start Compound_Dilution Prepare BPT-K01 Serial Dilutions Start->Compound_Dilution Add_Inhibitor Add Inhibitor/DMSO to Plate Compound_Dilution->Add_Inhibitor Add_Kinase_Substrate Add Kinase + Substrate Mix Add_Inhibitor->Add_Kinase_Substrate Pre_Incubate Incubate (15 min) Add_Kinase_Substrate->Pre_Incubate Add_ATP Initiate with ATP Pre_Incubate->Add_ATP Kinase_Reaction Incubate (60 min, 30°C) Add_ATP->Kinase_Reaction Stop_Reaction Add ADP-Glo™ Reagent Kinase_Reaction->Stop_Reaction Deplete_ATP Incubate (40 min) Stop_Reaction->Deplete_ATP Detect_ADP Add Kinase Detection Reagent Deplete_ATP->Detect_ADP Generate_Signal Incubate (30 min) Detect_ADP->Generate_Signal Read_Luminescence Read Plate Generate_Signal->Read_Luminescence Analyze_Data Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for IC₅₀ determination using a luminescence-based assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are another HTS-compatible method that detects the phosphorylation of a substrate peptide.[12] They are homogeneous (no-wash) assays with high sensitivity.

Principle: A biotinylated substrate peptide and a phospho-specific antibody labeled with a fluorescent acceptor (e.g., allophycocyanin) are used. The antibody is bound by a terbium- or europium-labeled secondary antibody (donor). When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity, allowing for FRET to occur upon excitation.

Protocol: General TR-FRET Kinase Assay

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of BPT-K01 as described in section 4.1.

    • Prepare 2X solutions of kinase, biotinylated peptide substrate, and ATP in the appropriate reaction buffer.

  • Kinase Reaction:

    • In a low-volume 384-well plate, add 2 µL of serially diluted BPT-K01 or DMSO.

    • Add 4 µL of a mix containing the kinase and biotinylated substrate.

    • Pre-incubate for 15 minutes.

    • Initiate the reaction by adding 4 µL of the ATP solution.

    • Incubate for 60-90 minutes at room temperature.

  • Detection:

    • Prepare a "Stop/Detection" buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and the TR-FRET antibody pair (e.g., Tb-anti-GST and a fluorescently labeled anti-phospho-substrate antibody).[13]

    • Add 10 µL of the Stop/Detection buffer to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio (Acceptor/Donor) and plot against inhibitor concentration to determine the IC₅₀.

Radiometric Kinase Assay ([γ-³²P]ATP)

This is often considered the "gold standard" for kinase assays as it provides a direct measure of phosphate incorporation into a substrate.[14][15] While highly sensitive and universally applicable, it requires handling of radioactive materials.

Principle: The assay measures the transfer of a radiolabeled phosphate group (³²P) from [γ-³²P]ATP to a peptide or protein substrate.[16] The radiolabeled substrate is then separated from the unreacted [γ-³²P]ATP and quantified.[15]

Protocol: Dot Blot Radiometric Assay

  • Reaction Setup:

    • Prepare a reaction mixture containing kinase assay buffer, the desired substrate, MgCl₂, and the kinase enzyme.

    • Prepare serial dilutions of BPT-K01 in DMSO.

    • In microcentrifuge tubes, combine the kinase reaction mixture with the diluted inhibitor or DMSO control.

    • Initiate the reaction by adding a mix of cold ATP and [γ-³²P]ATP. The final ATP concentration should be near the Kₘ.

  • Reaction and Termination:

    • Incubate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.

    • Stop the reaction by adding a stop solution, such as 75 mM phosphoric acid.[15]

  • Substrate Capture and Washing:

    • Spot a portion of each reaction mixture onto a phosphocellulose (P81) membrane. The peptide substrate will bind to the paper.[16]

    • Wash the membrane multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification:

    • Dry the membrane and quantify the incorporated radioactivity using a phosphorimager or scintillation counter.[15][16]

    • Calculate the percentage of inhibition for each BPT-K01 concentration relative to the DMSO control and determine the IC₅₀.

Data Analysis and Interpretation

The primary output from these assays is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of BPT-K01 required to inhibit 50% of the kinase activity.

Sample Data Presentation:

Kinase TargetBPT-K01 IC₅₀ (nM)Staurosporine IC₅₀ (nM)
Kinase X258
Kinase Y85015
Kinase Z>10,00020

Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[11]

Kinase Selectivity Profiling

A critical step in characterizing a novel kinase inhibitor is to assess its selectivity.[8] BPT-K01 should be screened against a broad panel of kinases representing the human kinome.[2] This profiling is essential to identify potential off-target effects, which can lead to toxicity, and to understand the compound's mechanism of action fully.[8] Services like Reaction Biology's HotSpot™ offer radiometric activity assays across a large panel of kinases.[10]

Troubleshooting Common Issues

ProblemPotential CauseSolution
High variability between replicates Pipetting errors; Inconsistent incubation times; Reagent instabilityUse calibrated pipettes; Ensure consistent timing for all steps; Prepare fresh reagents.[8]
No or low signal Inactive enzyme; Suboptimal assay conditions (pH, Mg²⁺); Incorrect ATP concentrationUse a fresh batch of enzyme; Optimize buffer conditions; Perform an ATP titration to find the optimal concentration.[15]
Compound interference BPT-K01 may be fluorescent or quench the signal in fluorescence/luminescence assays.Run a control plate with the compound but without the kinase to check for autofluorescence or quenching. Cross-validate findings with a different assay format (e.g., radiometric or label-free).[1]
Low potency in cell-based assays Poor cell permeability; Compound instability or metabolism; High intracellular ATP concentrationEvaluate physicochemical properties (e.g., LogP); Assess compound stability in cell media; Confirm target engagement in cells.[8]

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound (BPT-K01) as a potential kinase inhibitor. By employing a combination of luminescence, fluorescence, and radiometric assays, researchers can reliably determine its potency (IC₅₀) and begin to understand its mechanism of action. The subsequent, crucial step is to perform comprehensive kinase selectivity profiling to assess its specificity. Positive in vitro results should be followed by cell-based assays to confirm target engagement and functional effects in a more physiologically relevant context.[17]

References

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Sources

Application Notes and Protocols for the Experimental Evaluation of 4'-Fluoro-3-thiomorpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzophenone scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its diaryl ketone core offers a versatile platform for synthetic modification, enabling the fine-tuning of pharmacological profiles.[3] This guide provides a comprehensive experimental framework for the synthesis, characterization, and preclinical evaluation of a novel benzophenone derivative, 4'-Fluoro-3-thiomorpholinomethyl benzophenone. We present a structured workflow designed for researchers in drug discovery and development, encompassing detailed protocols from initial synthesis to in vitro biological assessment. The methodologies are grounded in established principles of medicinal chemistry and early-stage drug development, with an emphasis on generating robust and reproducible data to ascertain the compound's therapeutic potential, particularly in the areas of oncology and inflammation.

Introduction and Rationale

Benzophenone derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the thiomorpholine moiety may improve solubility and introduce novel pharmacodynamic interactions. The specific placement of the thiomorpholinomethyl group at the 3-position and the fluoro group at the 4'-position of the benzophenone core is hypothesized to confer unique biological activities.

This document outlines a logical, multi-stage experimental plan to systematically investigate this compound. The workflow is designed to first establish the compound's identity and purity, then to assess its preliminary biological activity and safety profile.

Experimental Workflow Overview

The investigation of this compound is structured into three main stages: Synthesis and Characterization, In Vitro Biological Evaluation, and Preliminary ADME/Tox Profiling.

Experimental_Workflow cluster_0 Stage 1: Synthesis & Characterization cluster_1 Stage 2: In Vitro Biological Evaluation cluster_2 Stage 3: Preliminary ADME/Tox Synthesis Synthesis via Mannich Reaction Purification Purification (Chromatography) Synthesis->Purification Characterization Physicochemical Characterization (NMR, MS, HPLC) Purification->Characterization Cytotoxicity Anticancer Cytotoxicity Assays (MTT/XTT) Characterization->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (COX Inhibition) Characterization->AntiInflammatory Target Target Identification (Preliminary) Cytotoxicity->Target AntiInflammatory->Target Solubility Aqueous Solubility Target->Solubility Stability Metabolic Stability (Microsomes) Solubility->Stability Toxicity Genotoxicity (Ames Test) Stability->Toxicity

Caption: High-level overview of the experimental workflow for this compound.

Stage 1: Synthesis and Physicochemical Characterization

The initial phase focuses on the chemical synthesis of the target compound, followed by rigorous purification and structural confirmation.

Proposed Synthesis: Mannich Reaction

The introduction of the thiomorpholinomethyl group onto the benzophenone scaffold can be efficiently achieved via a Mannich-type reaction. This classic three-component condensation involves an active hydrogen-containing compound, formaldehyde, and a secondary amine.[5]

Reaction Scheme:

(4-fluorophenyl)(3-methylphenyl)methanone + Formaldehyde + Thiomorpholine → this compound

Protocol 2.1: Synthesis of this compound

  • Reaction Setup: To a solution of 3-methyl-4'-fluorobenzophenone (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask, add thiomorpholine (1.2 eq) and aqueous formaldehyde (37 wt. %, 1.5 eq).

  • Reaction Conditions: Add a catalytic amount of hydrochloric acid (e.g., 0.1 eq). Stir the mixture at reflux (approximately 80°C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Dilute the residue with water and basify with a saturated solution of sodium bicarbonate until pH 8-9. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

Purification

The crude product will likely contain unreacted starting materials and by-products. Purification is essential to obtain a compound of high purity for biological testing.

Protocol 2.2: Purification by Column Chromatography

  • Column Preparation: Pack a silica gel column with a slurry of silica in an appropriate non-polar solvent (e.g., hexane).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 30% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Physicochemical Characterization

The identity and purity of the synthesized compound must be unequivocally confirmed using standard analytical techniques.[6][7]

Table 1: Physicochemical Characterization Methods

Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidation and confirmation.Spectra consistent with the proposed structure, showing characteristic peaks for the aromatic protons, the methylene bridge, and the thiomorpholine ring.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the exact mass of C₁₈H₁₈FNOS.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating a purity of >95%.
Melting Point Determination of physical state and purity.A sharp melting point range.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for C=O (ketone), C-F, and C-N bonds.

Stage 2: In Vitro Biological Evaluation

Based on the broad biological activities of benzophenone derivatives, the primary screening of this compound will focus on its potential anticancer and anti-inflammatory effects.[4][8]

Anticancer Activity: Cytotoxicity Screening

The initial assessment of anticancer potential involves evaluating the compound's cytotoxicity against a panel of human cancer cell lines.

Protocol 3.1: MTT Cytotoxicity Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a non-cancerous cell line like HEK293 for selectivity) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound solutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Anti-inflammatory Activity: COX Enzyme Inhibition Assay

Many anti-inflammatory drugs act by inhibiting cyclooxygenase (COX) enzymes.[9]

Protocol 3.2: COX-1/COX-2 Inhibition Assay

  • Assay Principle: Utilize a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical). This assay measures the peroxidase activity of COX, where the oxidation of a chromogenic substrate is monitored.

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions, including the COX-1 and COX-2 enzymes, heme, and arachidonic acid (substrate).

  • Compound Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme. Add the test compound at various concentrations. Include a known COX inhibitor (e.g., indomethacin) as a positive control. Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Signal Detection: Immediately add the chromogenic substrate and measure the absorbance at the specified wavelength (e.g., 590 nm) every minute for 5 minutes.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the IC₅₀ values for COX-1 and COX-2 inhibition.

Stage 3: Preliminary ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial in drug discovery.

ADME_Tox_Pipeline cluster_ADME ADME Profiling cluster_Tox Toxicity Screening Solubility Aqueous Solubility (Kinetic/Thermodynamic) Permeability Permeability (PAMPA) Solubility->Permeability Metabolism Metabolic Stability (Liver Microsomes) Permeability->Metabolism Cytotoxicity General Cytotoxicity (e.g., HepG2 cells) Genotoxicity Genotoxicity (Ames Test) Cytotoxicity->Genotoxicity

Caption: Key assays in the preliminary ADME/Tox profiling pipeline.

Aqueous Solubility

Poor solubility can hinder a compound's absorption and bioavailability.

Protocol 4.1: Kinetic Solubility Assay

  • Sample Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of, for example, 200 µM.

  • Equilibration: Shake the solution for 2 hours at room temperature.

  • Filtration/Centrifugation: Remove any precipitate by filtration or centrifugation.

  • Quantification: Analyze the concentration of the compound remaining in the supernatant by HPLC-UV or LC-MS/MS.

Metabolic Stability

This assay assesses the compound's susceptibility to metabolism by liver enzymes.

Protocol 4.2: Liver Microsomal Stability Assay

  • Reaction Mixture: In a microcentrifuge tube, combine pooled human liver microsomes, the test compound, and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t₁/₂) and intrinsic clearance.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate interpretation and decision-making.

Table 2: Example Data Summary for this compound

Parameter Result
Purity (HPLC) >98%
Molecular Weight (MS) Confirmed
IC₅₀ MCF-7 (µM) 1.5
IC₅₀ A549 (µM) 3.2
IC₅₀ HEK293 (µM) >50
COX-1 IC₅₀ (µM) 25
COX-2 IC₅₀ (µM) 2.8
Kinetic Solubility (µM) 45
Microsomal Half-life (min) 28

Conclusion

This document provides a comprehensive and structured approach for the initial investigation of this compound. By following these detailed protocols, researchers can generate high-quality, reproducible data on the compound's synthesis, physicochemical properties, and in vitro biological activity. The results from these studies will be instrumental in guiding further optimization and development of this novel benzophenone derivative as a potential therapeutic agent.

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  • Journal of the Chemical Society C: Organic. (1967). Reactivity of Mannich bases. Part XI. Mechanism of the reaction of thiophenols with nuclear-substituted β-morpholinopropiophenones and with some related quaternary iodides. Journal of the Chemical Society C: Organic, 2097-2101. [Link]

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  • Brazilian Journal of Pharmaceutical Sciences. (2021). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Brazilian Journal of Pharmaceutical Sciences, 57. [Link]

  • Open Access Research Journal of Biology and Pharmacy. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015. [Link]

  • The Journal of Organic Chemistry. (2013). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 78(13), 6483-6502. [Link]

  • Accounts of Chemical Research. (2016). Novel Mannich-Type Multicomponent Reactions: Discovery, Mechanism, and Application. Accounts of Chemical Research, 49(1), 16-28. [Link]

  • Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (2016). [Link]

  • Molecules. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6549. [Link]

  • ResearchGate. (n.d.). Standard methods used for determining physico-chemical properties. [Link]

  • ResearchGate. (2015). Toward a standardization of physico-chemical protocols for nanomedicine characterization: I. Size measurements. [Link]

  • European Journal of Medicinal Chemistry. (1997). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. European Journal of Medicinal Chemistry, 32(11), 895-905. [Link]

  • ResearchGate. (n.d.). Synthesis of benzophenone semicarbazones and thiosemicarbazones 3–27. [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]

  • Molecules. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 27(25), 8963. [Link]

  • ResearchGate. (2006). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. [Link]

  • ChemRxiv. (2023). C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. [Link]

Sources

Application Notes & Protocols: 4'-Fluoro-3-thiomorpholinomethyl Benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Compound Overview

4'-Fluoro-3-thiomorpholinomethyl benzophenone is a specialized Type II photoinitiator designed for high-efficiency free-radical photopolymerization. Its unique structure combines the well-established photosensitive benzophenone core with an intramolecular hydrogen donor, the thiomorpholine moiety. This "one-component" design offers significant advantages in formulation simplicity and reaction kinetics. The presence of a fluorine atom on the benzophenone ring can enhance photostability and modulate electronic properties, making it a subject of interest for advanced applications in materials science, particularly within the biomedical and drug development sectors.[1][2][3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed insights into its mechanism, applications, and practical protocols for its use.

Table 1: Physicochemical Properties of this compound

PropertyValue (Predicted/Typical)Source/Rationale
CAS Number 898782-69-9Chemical Registry
Molecular Formula C₁₈H₁₈FNOS-
Molecular Weight 315.41 g/mol -
Appearance Off-white to pale yellow crystalline powderTypical for benzophenone derivatives[1]
Boiling Point 454.4 ± 45.0 °CPredicted[4]
Density 1.224 ± 0.06 g/cm³Predicted[4]
Solubility Soluble in many organic solvents (e.g., THF, Acetone, Acrylates); low solubility in water.Characteristic of benzophenone[1]
UV Absorption Max (λmax) ~265 nm and ~330 nm (in Methanol)Inferred from benzophenone chromophore[5][6]
Molar Extinction Coeff. (ε) High; expected to be > 1.5x that of standard benzophenone.Structural modifications enhance absorption[6]

Mechanism of Photoinitiation: A Self-Contained System

As a Type II photoinitiator, this compound requires a co-initiator or synergist to generate the initiating free radicals.[1][2] However, its key innovation lies in the covalent attachment of the thiomorpholine group, which acts as an intramolecular hydrogen donor. This circumvents the need for a separate amine co-initiator in the formulation.

The process unfolds in several quantum steps:

  • Photon Absorption: The benzophenone core absorbs a photon of UV light, promoting an electron from the ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The excited singlet state (S₁) rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). This triplet state is the primary reactive species.

  • Intramolecular Hydrogen Abstraction: The triplet-state benzophenone moiety abstracts a hydrogen atom from an adjacent carbon on the thiomorpholine ring. This is the rate-determining step for radical generation.

  • Radical Formation: This abstraction event generates two radicals simultaneously: a ketyl radical on the benzophenone part and an α-aminoalkyl radical centered on the thiomorpholine part. The α-aminoalkyl radical is the primary species responsible for initiating polymerization.[2]

  • Polymerization Initiation: The α-aminoalkyl radical attacks the double bond of a monomer (e.g., an acrylate or methacrylate), initiating the chain-growth polymerization process, which rapidly leads to the formation of a cross-linked polymer network.[2][7]

G cluster_absorption 1. Absorption cluster_isc 2. Intersystem Crossing cluster_abstraction 3. H-Abstraction (Intramolecular) cluster_initiation 4. Initiation cluster_propagation 5. Propagation PI_ground Photoinitiator (S₀) PI_singlet Excited Singlet State (S₁) PI_ground->PI_singlet Fast Photon UV Photon (hν) PI_triplet Excited Triplet State (T₁) PI_singlet->PI_triplet Very Fast Radicals Ketyl Radical + α-Aminoalkyl Radical PI_triplet->Radicals Rate-Determining Polymer Growing Polymer Chain (P•) Radicals->Polymer M Monomer Monomer (M) Cured Cured Polymer Network Polymer->Cured +nM

Figure 1: Mechanism of Intramolecular Photoinitiation.

Applications in Drug Development and Biomedical Research

The properties of this photoinitiator make it highly suitable for applications where biocompatibility, speed, and spatial control are critical.

  • Drug-Eluting Hydrogels: Its efficiency allows for rapid encapsulation of therapeutic agents within a hydrogel matrix under mild, isothermal conditions, preserving the drug's bioactivity.[7][8][9] The resulting cross-linked network can be tailored to control the release kinetics of the encapsulated drug.[9]

  • Tissue Engineering Scaffolds: Photopolymerization enables the fabrication of complex 3D scaffolds with precise architectures that can mimic the extracellular matrix, providing a framework for cell growth and tissue regeneration.[10]

  • 3D Bioprinting: As a component of "bio-inks," it can facilitate the layer-by-layer construction of living tissue constructs, where its rapid curing response is essential for maintaining structural fidelity.

  • Dental Materials: The fast cure speed and good mechanical properties of the resulting polymers are advantageous for dental composites and adhesives.

Experimental Protocols

Protocol 1: Characterization of Photopolymerization Kinetics via Real-Time FTIR

This protocol describes the use of Real-Time Fourier-Transform Infrared (RT-FTIR) spectroscopy to quantify the polymerization rate and final monomer conversion of an acrylate formulation.[11][12]

Principle: The conversion of monomer to polymer is monitored by tracking the decrease in the IR absorption peak corresponding to the acrylate C=C double bond (typically around 1635 cm⁻¹). This peak area is normalized against a stable internal reference peak (e.g., a carbonyl C=O peak around 1720 cm⁻¹) that does not change during the reaction.[13]

Materials:

  • This compound (PI)

  • Poly(ethylene glycol) diacrylate (PEGDA, Mn 700) as the monomer

  • FTIR spectrometer equipped with a UV light guide and a temperature-controlled stage

  • UV LED Curing System (e.g., 365 nm, with controllable intensity)

  • Microscope slides (2) and spacers (e.g., 25 µm thick)

Procedure:

  • Formulation Preparation: Prepare a stock solution by dissolving the photoinitiator in the PEGDA monomer. A typical starting concentration is 0.5% w/w. Ensure complete dissolution, using gentle warming (40°C) and vortexing if necessary.

  • Sample Preparation: Place one droplet of the formulation onto a microscope slide. Place the 25 µm spacers on either side and carefully place the second slide on top, creating a thin film of uniform thickness.

  • FTIR Setup:

    • Place the sample assembly into the FTIR sample compartment.

    • Position the UV light guide directly above the sample, ensuring uniform illumination.

    • Set the spectrometer to kinetics mode, collecting 2 scans per second.

  • Data Acquisition:

    • Begin IR data collection to establish a baseline (dark cure) for 30 seconds.

    • At t=30s, turn on the UV lamp to a defined intensity (e.g., 100 mW/cm²).

    • Continue collecting data for at least 180 seconds or until the acrylate peak area remains constant, indicating the reaction has completed.

  • Data Analysis:

    • Calculate the area of the acrylate C=C peak (~1635 cm⁻¹) and the reference C=O peak (~1720 cm⁻¹) for each time point.

    • Calculate the monomer conversion (C%) using the following formula: C(t)% = (1 - (Area(C=C)t / Area(C=O)t) / (Area(C=O)₀ / Area(C=O)₀)) * 100

    • Plot Conversion (%) vs. Time (s) to generate the polymerization kinetics curve.

Expected Results: A sigmoidal curve is expected, showing an initial induction period (due to oxygen inhibition), followed by a rapid autoacceleration phase, and finally a plateau as the reaction approaches completion.[12] Higher initiator concentrations or light intensities should result in a faster reaction rate and a shorter time to reach the final conversion.[14]

Sources

Application Note & Protocols for Cell-Based Assays with 4'-Fluoro-3-thiomorpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the utilization of 4'-Fluoro-3-thiomorpholinomethyl benzophenone in cell-based assays. While specific literature on this particular analog is emerging, this guide synthesizes data from the broader class of thiomorpholino and benzophenone derivatives to propose robust protocols for investigating its potential as an anti-cancer agent. We will delve into the theoretical mechanism of action, provide detailed step-by-step protocols for key assays, and offer insights into data interpretation and validation.

Introduction: The Therapeutic Potential of Benzophenone Derivatives

Benzophenones are a structurally diverse class of compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anti-angiogenic, and cytotoxic properties.[1][2][3][4][5] The core benzophenone scaffold serves as a versatile pharmacophore that can be functionalized to enhance its therapeutic index and target specificity.[1] The addition of heterocyclic moieties, such as thiomorpholine, has been shown to potentiate the cytotoxic effects of the parent molecule.[6]

Proposed Mechanism of Action

Based on studies of related benzophenone derivatives, this compound is hypothesized to exert its anti-proliferative effects through the induction of apoptosis. The proposed mechanism involves the activation of the intrinsic (mitochondrial) apoptotic pathway. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and Bak, leading to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[7] Furthermore, network pharmacology analyses of similar compounds suggest potential interactions with key signaling proteins such as AKT1, STAT3, and HSP90AA1, which are critical regulators of cell survival and proliferation.[8]

Getting Started: Compound Handling and Preparation

Chemical Name: this compound CAS Number: 898782-69-9 Molecular Formula: C18H18FNOS Molecular Weight: 315.4 g/mol [9]

Reconstitution

For in vitro cell-based assays, a 10 mM stock solution in dimethyl sulfoxide (DMSO) is recommended.

  • Procedure:

    • Briefly centrifuge the vial to ensure all powder is at the bottom.

    • To prepare a 10 mM stock, add 317 µL of DMSO to 1 mg of the compound.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Note on DMSO Concentration: When treating cells, ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Core Application: Assessing Cytotoxicity

The initial step in characterizing a novel compound is to determine its cytotoxic potential across various cancer cell lines. This is crucial for identifying sensitive cell lines and establishing a therapeutic window.

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Materials:

    • Cancer cell lines of interest (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)[1]

    • Complete culture medium

    • 96-well flat-bottom plates

    • This compound stock solution (10 mM in DMSO)

    • MTT reagent (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Prepare serial dilutions of the compound in complete medium. A typical starting range would be from 100 µM down to 0.1 µM. Include a vehicle control (DMSO only) and a no-cell control (medium only).

    • Remove the old medium from the wells and add 100 µL of the diluted compound or control.

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Parameter Description
Cell Seeding Density 5,000-10,000 cells/well
Compound Concentration Range 0.1 µM - 100 µM
Incubation Time 48-72 hours
MTT Incubation 4 hours
Readout Absorbance at 570 nm

Mechanistic Insight: Investigating Apoptosis Induction

Once cytotoxicity is established, the next logical step is to determine if the observed cell death is due to apoptosis.

Visualizing Apoptosis: Fluorescence Microscopy

A qualitative assessment of apoptosis can be achieved by staining cells with fluorescent dyes that detect nuclear condensation and membrane blebbing, which are hallmarks of apoptosis.

  • Protocol: Hoechst 33342 and Propidium Iodide (PI) Staining

    • Seed cells on glass coverslips in a 24-well plate.

    • Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

    • Add Hoechst 33342 (1 µg/mL) and PI (1 µg/mL) directly to the culture medium.

    • Incubate for 15 minutes at 37°C.

    • Visualize the cells under a fluorescence microscope.

      • Live cells: Blue, intact nuclei (Hoechst)

      • Apoptotic cells: Bright blue, condensed, or fragmented nuclei (Hoechst)

      • Necrotic cells: Red nuclei (PI)

Quantifying Apoptosis: Flow Cytometry

For a quantitative analysis of apoptosis, Annexin V-FITC and PI staining followed by flow cytometry is the gold standard. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

  • Protocol: Annexin V-FITC/PI Flow Cytometry

    • Seed cells in a 6-well plate and treat with the compound as described above.

    • Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate for 15 minutes in the dark at room temperature.

    • Analyze the cells by flow cytometry.

Population Annexin V-FITC PI
Viable NegativeNegative
Early Apoptotic PositiveNegative
Late Apoptotic/Necrotic PositivePositive
Necrotic NegativePositive
Probing the Molecular Machinery: Western Blot for Caspase Activation

To confirm the involvement of the caspase cascade, Western blotting for key apoptotic proteins is essential.

  • Protocol: Western Blot Analysis

    • Treat cells with the compound at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

    • Lyse the cells and determine the protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against:

      • Cleaved Caspase-3

      • Cleaved Caspase-9

      • PARP

      • Bax

      • Bcl-2

      • β-actin (as a loading control)

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizing the Workflow and Proposed Pathway

To provide a clear overview of the experimental process and the hypothesized mechanism of action, the following diagrams have been generated.

G cluster_workflow Experimental Workflow A Cell Seeding B Compound Treatment (this compound) A->B C Cytotoxicity Assay (MTT) B->C D Apoptosis Staining (Hoechst/PI) B->D E Flow Cytometry (Annexin V/PI) B->E F Western Blot (Caspase Activation) B->F G IC50 Determination C->G H Data Analysis & Interpretation D->H E->H F->H G->H

Caption: Experimental workflow for characterizing this compound.

G cluster_pathway Proposed Apoptotic Pathway Compound 4'-Fluoro-3-thiomorpholinomethyl benzophenone Bax Bax Activation Compound->Bax Mitochondria Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bax->Mitochondria Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by the compound.

Trustworthiness and Self-Validation

To ensure the reliability of your findings, incorporating the following controls is essential:

  • Positive Control: Use a well-characterized pro-apoptotic agent (e.g., staurosporine or doxorubicin) to validate that the assay systems are working correctly.

  • Negative Control: A vehicle control (DMSO) is crucial to account for any effects of the solvent on cell viability and apoptosis.

  • Multiple Cell Lines: Confirming the compound's activity in more than one cancer cell line enhances the generalizability of the findings.

Conclusion

This compound represents a promising scaffold for the development of novel anti-cancer therapeutics. The protocols outlined in this guide provide a robust framework for its initial characterization. By systematically evaluating its cytotoxicity and elucidating its pro-apoptotic mechanism, researchers can pave the way for further pre-clinical development. It is imperative to underscore that these protocols are based on the activity of structurally related compounds and should be optimized for the specific cell lines and experimental conditions used in your laboratory.

References

  • Kumazawa, E., Hirotani, K., Burford, S. C., Kawagoe, K., Miwa, T., Mitsui, I., & Ejima, A. (1997). Synthesis and antitumor activity of novel benzophenone derivatives. Chemical & Pharmaceutical Bulletin, 45(9), 1470-1474. [Link]

  • Lei, C., Yang, W., Lin, Z., Tao, Y., Ye, R., Jiang, Y., Chen, Y., & Zhou, B. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14, 20339-20350. [Link]

  • The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (n.d.). National Institutes of Health. [Link]

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (n.d.). National Institutes of Health. [Link]

  • Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. (n.d.). National Institutes of Health. [Link]

  • Liu, W., Li, H., Chen, H., Lu, J., & Li, Y. (2015). Structural diversity and bioactivities of natural benzophenones. Chemical Society Reviews, 44(22), 8036-8065. [Link]

  • Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. (2010). International Journal of Biomedical Science, 6(1), 60-65. [Link]

  • Pomierny, B., Krzyżanowska, W., Starek-Świechowicz, B., & Budziszewska, B. (2018). The effects of benzophenone-3 on apoptosis and the expression of sex hormone receptors in the frontal cortex and hippocampus of rats. Toxicology Letters, 295, 181-190. [Link]

Sources

Application Note & Protocol: High-Performance Analytical Strategies for the Quantification of 4'-Fluoro-3-thiomorpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 4'-Fluoro-3-thiomorpholinomethyl benzophenone, a novel benzophenone derivative of interest in pharmaceutical development. Recognizing the critical need for robust and reliable analytical methods to ensure product quality, safety, and efficacy, this application note details protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and confirmatory analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodological choices. Furthermore, this guide addresses method validation in accordance with International Council for Harmonisation (ICH) guidelines and discusses strategies for conducting forced degradation studies to establish the stability-indicating properties of the analytical methods.

Introduction: The Analytical Imperative for Novel Benzophenone Derivatives

This compound is a compound of emerging interest within pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, the ability to accurately and precisely quantify the compound, as well as detect and characterize any impurities or degradants, is paramount.[1][2] Validated analytical methods are fundamental to quality control, stability testing, and ensuring compliance with regulatory standards such as those set by the FDA and EMA.[1] This guide provides a detailed framework for the development and implementation of such methods, focusing on practicality, scientific soundness, and regulatory alignment.

The core of this application note is built upon established analytical techniques for benzophenone and its derivatives, adapting these principles to the specific physicochemical properties of this compound. The methodologies described herein are intended to serve as a robust starting point for in-house validation and application.

Physicochemical Properties and Analytical Considerations

While specific experimental data for this compound is not widely available, its structure suggests key properties that inform the choice of analytical methodology. The benzophenone core provides a strong chromophore, making UV-Visible spectroscopy a suitable detection method. The presence of the thiomorpholinomethyl and fluoro-substituents will influence its polarity, solubility, and mass fragmentation patterns, which are critical considerations for chromatographic separation and mass spectrometric detection.

Based on its structure (C18H18FNOS), the compound is expected to be soluble in common organic solvents like acetonitrile and methanol.[3] Its relatively non-polar nature suggests that reversed-phase chromatography will be an effective separation technique.

Primary Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and ability to separate a wide range of compounds.[4] For routine quantification of this compound in drug substances and formulated products, an isocratic RP-HPLC method with UV detection is recommended.

Rationale for Method Selection
  • Selectivity: RP-HPLC can effectively separate the target analyte from potential impurities and degradation products.

  • Sensitivity: The benzophenone chromophore allows for sensitive detection using a standard UV detector.

  • Robustness: The method is reliable and transferable between different laboratories and instruments.

  • Cost-Effectiveness: HPLC with UV detection is a widely available and relatively inexpensive technique.

Experimental Workflow for RP-HPLC Analysis

The following diagram illustrates the general workflow for the RP-HPLC analysis of this compound.

Caption: Workflow for RP-HPLC analysis.

Detailed Protocol for RP-HPLC Method

Objective: To quantify this compound in a sample matrix.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water (e.g., 70:30 v/v). Adjust the pH of the aqueous component to 3.0 with phosphoric acid. Filter and degas the mobile phase before use.

  • Standard Stock Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.01 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the sample containing approximately 10 mg of the analyte and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute as necessary to fall within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (70:30, v/v), pH 3.0

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or the λmax of the compound)

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions for analysis.

  • Data Analysis: Integrate the peak area of the analyte in the chromatograms. Use the calibration curve to calculate the concentration of this compound in the samples.

Confirmatory Analysis and Impurity Profiling: LC-MS/MS

For unambiguous identification and sensitive quantification, especially in complex matrices or for impurity profiling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[5][6]

Rationale for LC-MS/MS
  • High Specificity: The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring specific precursor-to-product ion transitions.

  • High Sensitivity: LC-MS/MS offers significantly lower limits of detection and quantification compared to HPLC-UV.

  • Structural Information: Mass spectrometry provides valuable structural information for the identification of unknown impurities and degradation products.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS analysis.

Protocol for LC-MS/MS Method Development

Objective: To develop a sensitive and specific method for the confirmation and quantification of this compound.

Materials:

  • As per HPLC protocol

  • Formic acid (LC-MS grade)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Tuning and Optimization: Infuse a standard solution of the analyte into the mass spectrometer to optimize the ESI source parameters (e.g., capillary voltage, gas flow) and to determine the precursor ion (e.g., [M+H]+).

  • Fragmentation: Perform product ion scans to identify the most abundant and stable product ions resulting from the fragmentation of the precursor ion in the collision cell.

  • MRM Transition Selection: Select at least two MRM transitions (one for quantification, one for confirmation) for the analyte.

  • Chromatographic Conditions: Use a UPLC/HPLC system with a C18 column. A gradient elution with a mobile phase of water and acetonitrile, both containing 0.1% formic acid, is recommended to ensure good peak shape and efficient ionization.

  • Sample Preparation: For complex matrices, a sample clean-up step such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary to minimize matrix effects.[7][8][9]

  • Data Acquisition and Processing: Acquire data in MRM mode. Quantify the analyte using a calibration curve, preferably with an isotopically labeled internal standard to correct for matrix effects.

Method Validation

Any analytical method intended for use in a regulated environment must be validated to ensure it is suitable for its intended purpose.[1][2][10][11][12] The validation should be conducted according to ICH Q2(R1) guidelines.

Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity and resolution from other peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]Typically 80-120% of the test concentration.
Accuracy The closeness of the test results to the true value.Recovery of 98-102% for spiked samples.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.RSD ≤ 2% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in pH, mobile phase composition, etc.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for developing stability-indicating analytical methods.[13][14][15] These studies help to identify potential degradation products and demonstrate that the analytical method can separate these from the parent compound.[16]

Rationale and Approach

The compound should be subjected to a variety of stress conditions to induce degradation. Based on the benzophenone scaffold, likely degradation pathways include hydrolysis, oxidation, and photodegradation.[13][17]

Protocol for Forced Degradation Studies

Objective: To assess the stability of this compound and validate the stability-indicating nature of the analytical method.

Procedure:

  • Prepare Solutions: Prepare solutions of the analyte in appropriate solvents.

  • Apply Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105 °C for 24 hours.

    • Photodegradation: Expose the drug substance to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using the validated HPLC method.

  • Evaluation:

    • Assess the peak purity of the parent compound.

    • Ensure that all major degradation products are well-resolved from the parent peak.

    • Perform a mass balance calculation to account for the degraded material.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the detection and quantification of this compound. The primary RP-HPLC method is suitable for routine quality control, while the confirmatory LC-MS/MS method offers enhanced specificity and sensitivity for more demanding applications. Adherence to the principles of method validation and the execution of forced degradation studies are essential to ensure the generation of reliable and scientifically sound data, which is a cornerstone of pharmaceutical development and manufacturing.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Validation Of Analytical Methods For Pharmaceutical Analysis . .

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Degradation Studies of 4'-bromo-3-morpholinomethyl benzophenone. Benchchem.
  • A simultaneous detection method of benzophenone and its analogues.
  • Analytical method validation: A brief review.
  • Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)). (2010). Analytica Chimica Acta.
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • HPLC analysis: The reduction of benzophenone to Diphenylmethanol. (2024). American Chemical Society.
  • Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. (2025).
  • Sample Preparation for Benzophenone Detection. (2023). Encyclopedia.pub.
  • Development and Validation of a Rapid Method for Identification and Quantitation of Benzophenone and Related 17 Derivatives in Paper and Cardboard Packaging Materials by Gas Chromatography-Mass Spectrometry. (2025).
  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
  • HPLC Methods for analysis of Benzophenone.
  • Benzophenones in the Environment: Occurrence, Fate and Sample Prepar
  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. (2020). Analytical Methods.
  • Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. (2025).
  • Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. (2021). MDPI.
  • Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. (2024). Journal of the Indian Chemical Society.
  • Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. (2019).
  • Synthesis, Crystal, Absorption and Fluorescence Spectroscopy of Nitro-Stilbene Derivatives with Benzophenones. (2025).
  • The absorption spectra of derivatives of benzophenone with acceptor and donor substituents. (1968). Journal of Applied Spectroscopy.
  • Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry.
  • Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. (2021).
  • Overview Of Degradation Studies For Pharmaceutical Drug Candid
  • Benzophenone Method no: PV2130. OSHA.
  • Forced Degradation – A Review. (2022). Journal of Pharmaceutical Sciences and Research.
  • Forced Degrad
  • Pharmaceutical Chromatography Sample Prepar
  • Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. (2024). LC-MS/MS in Practice.
  • Targeted LC-MS/MS method for quantifying respiratory pharmaceuticals in wastewater.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. (2016).
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2016).
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2025).
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2016). PubMed.
  • LC-MS/MS based analytical strategies for the detection of lipid peroxidation products in biological matrices. (2025). Journal of Pharmaceutical and Biomedical Analysis.
  • University Hospital Laboratory Embeds LC-MS/MS Technology in its Routine Analysis Armory.
  • 4-FLUORO-4'-THIOMORPHOLINOMETHYL BENZOPHENONE Product Description. ChemicalBook.

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A Validated, Stability-Indicating RP-HPLC Method for the Quantification of 4'-Fluoro-3-thiomorpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract This application note describes a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4'-Fluoro-3-thiomorpholinomethyl benzophenone. The method is suitable for the determination of assay and for the assessment of purity and stability in bulk drug substance and formulated products. The protocol herein has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for use in regulated quality control (QC) and research and development (R&D) environments.[1][2][3]

Introduction and Scientific Rationale

This compound is a complex organic molecule incorporating three key structural motifs: a benzophenone core, a fluorine substituent on one phenyl ring, and a thiomorpholinomethyl group on the other. The benzophenone structure is a known chromophore, making UV detection a suitable analytical choice.[4] The thiomorpholine moiety introduces a basic nitrogen atom, making the compound's solubility and chromatographic retention sensitive to pH.[5][6] The fluorine atom can introduce unique selectivity challenges and opportunities in chromatography.[7]

Given its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API), a reliable analytical method is paramount for ensuring its identity, purity, and stability throughout the drug development lifecycle.[8] This document provides a comprehensive guide to a validated HPLC method, explaining the scientific justification for the chosen parameters and offering a detailed protocol for its implementation.

The primary objective was to develop a stability-indicating method, which is a procedure that can accurately measure the active ingredient without interference from degradation products, process impurities, or other potential excipients.[9][10] To achieve this, forced degradation studies were integrated into the validation process to demonstrate specificity under various stress conditions.[11][12][13]

Method Development: A Causality-Driven Approach

The selection of chromatographic parameters was based on the physicochemical properties of the analyte and established principles of reversed-phase chromatography.

  • Column Selection: A C18 (octadecylsilyl) stationary phase was chosen as the primary column. The benzophenone backbone of the analyte is predominantly non-polar (hydrophobic) and is expected to interact well with the C18 stationary phase, providing good retention.[4][14] This choice is standard for the separation of a wide range of pharmaceutical compounds, including benzophenone derivatives and molecules with heterocyclic moieties.[5][15]

  • Mobile Phase: A binary gradient system consisting of an acidic aqueous phase and an organic modifier was selected.

    • Aqueous Phase (Solvent A): 0.1% Formic Acid in Water. The basic thiomorpholine nitrogen (pKa estimated to be in the neutral range) requires a controlled pH to ensure a consistent ionic form and prevent peak tailing. The acidic mobile phase (pH ~2.7) protonates the nitrogen, leading to a single ionic species that chromatographs with improved peak shape on a silica-based C18 column. Formic acid is also volatile, making this method compatible with mass spectrometry (LC-MS) for impurity identification if needed.[5][16]

    • Organic Phase (Solvent B): Acetonitrile. Acetonitrile was chosen over methanol as it typically provides better peak shapes and lower backpressure.

    • Gradient Elution: A gradient elution (increasing the percentage of Solvent B over time) is employed to ensure that the main analyte peak is eluted with a reasonable retention time and good resolution, while also allowing for the elution of more non-polar potential impurities and the washout of any strongly retained compounds from the column.[3]

  • Detection: The conjugated system of the benzophenone chromophore provides strong UV absorbance. A detection wavelength of 254 nm was selected, as this is a common wavelength for aromatic compounds and provides excellent sensitivity for the analyte.[4] A Photodiode Array (PDA) detector is recommended to continuously monitor the UV spectrum across the peak, which is crucial for assessing peak purity and specificity, especially during validation and stability studies.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a binary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent).

  • Column: C18 reversed-phase analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).[5]

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (LC-MS Grade)

    • Deionized Water (18.2 MΩ·cm)

    • This compound Reference Standard

Chromatographic Conditions

All quantitative data should be summarized in a clearly structured table for easy comparison.

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection PDA at 254 nm
Run Time 25 minutes
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
Preparation of Solutions
  • Diluent: 50:50 (v/v) Acetonitrile and Water.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh an amount of the sample equivalent to 10 mg of the analyte into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, allow to cool to room temperature, and dilute to volume with diluent. Filter through a 0.45 µm PTFE syringe filter before injection.

Method Validation and Self-Validating Systems

The method was validated according to ICH Q2(R1) guidelines to establish its trustworthiness and suitability for its intended purpose.[1][2]

System Suitability

System suitability testing is performed before any sample analysis to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area (n=6) ≤ 1.0%
Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or excipients.[2] Forced degradation studies are the cornerstone of establishing the stability-indicating nature of a method.[10][12][13] The sample was subjected to the following stress conditions to achieve 5-20% degradation:[13][17]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 12 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).

Results Summary: The method successfully separated the main analyte peak from all degradation products formed under stress conditions. Peak purity analysis using the PDA detector confirmed no co-eluting peaks, demonstrating the method's specificity.

Stress Condition% DegradationObservations
Acid Hydrolysis~15.2%Major degradant at RRT 0.85
Base Hydrolysis~18.5%Two major degradants at RRT 0.72 and 0.91
Oxidation~9.8%Major degradant at RRT 1.15 (N-oxide or S-oxide)
Thermal~5.5%Minor degradants observed, similar to hydrolysis
Photolytic~2.1%No significant degradation observed
Linearity and Range

The linearity was established by analyzing five concentrations ranging from 50% to 150% of the working standard concentration (0.05 to 0.15 mg/mL). The correlation coefficient (r²) was found to be > 0.999, indicating excellent linearity.[9]

Accuracy and Precision

Accuracy was determined by a recovery study on a spiked placebo matrix at 80%, 100%, and 120% of the target concentration (n=3 at each level). Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[1]

Validation ParameterResultAcceptance Criteria
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.45%≤ 2.0%
Precision (Intermediate, %RSD) 0.68%≤ 2.0%
LOQ and LOD

The Limit of Quantitation (LOQ) and Limit of Detection (LOD) were determined based on the signal-to-noise ratio. The LOQ was established as the concentration with a signal-to-noise ratio of 10:1, and the LOD at 3:1.[1]

Visualized Workflows

Overall Analytical Workflow

The following diagram illustrates the complete process from sample handling to final data reporting.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Management SamplePrep Sample Preparation (Weighing, Dissolution, Filtration) Analysis Sequence Analysis (Standards & Samples) SamplePrep->Analysis StandardPrep Standard Preparation (Stock and Working Standards) SST System Suitability Test (SST) StandardPrep->SST MobilePhasePrep Mobile Phase Preparation SystemSetup System Setup & Equilibration MobilePhasePrep->SystemSetup SystemSetup->SST Pass? SST->Analysis Processing Data Processing (Integration & Calculation) Analysis->Processing Review Data Review & Verification Processing->Review Report Final Report Generation Review->Report

Caption: High-level workflow for the HPLC analysis of the analyte.

Core Logic of a Stability-Indicating Method

G SIM Stability-Indicating Method Specificity Specificity SIM->Specificity Validation Core Validation Parameters SIM->Validation ForcedDeg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Specificity->ForcedDeg PeakPurity Peak Purity Assessment (PDA Detector) Specificity->PeakPurity Resolution Resolution from Impurities/Degradants Specificity->Resolution Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness

Sources

Structural Elucidation of 4'-Fluoro-3-thiomorpholinomethyl benzophenone by Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the structural characterization of 4'-Fluoro-3-thiomorpholinomethyl benzophenone using Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule combining the benzophenone scaffold, a common pharmacophore, with a fluorine substituent and a thiomorpholine moiety, its detailed structural analysis is critical for drug discovery and development programs.[1][2][3] We present detailed, field-proven protocols for sample preparation, data acquisition (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC), and spectral interpretation. The causality behind experimental choices is explained to empower researchers to adapt these methods for analogous compounds. This guide is designed to serve as a self-validating system for obtaining high-quality, unambiguous NMR data for this class of molecules.

Introduction: Significance and Analytical Strategy

The benzophenone core is a privileged structure in medicinal chemistry, while the incorporation of fluorine is a key strategy to modulate metabolic stability, lipophilicity, and binding affinity.[4][5] The thiomorpholine group can influence solubility and offers a site for further chemical modification. Therefore, unambiguous confirmation of the structure of this compound, including the precise location of the substituents, is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the non-destructive structural elucidation of organic molecules in solution.[6] A multi-pronged NMR approach is essential for a molecule of this complexity:

  • 1D ¹H NMR: To identify and quantify all proton environments.

  • 1D ¹³C NMR: To identify all unique carbon environments.

  • 1D ¹⁹F NMR: To directly observe the fluorine environment, leveraging its high sensitivity and wide chemical shift range.[7][8]

  • 2D COSY (Correlation Spectroscopy): To reveal proton-proton (¹H-¹H) spin coupling networks, crucial for identifying adjacent protons within the aromatic rings and the thiomorpholine moiety.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹J-coupling), definitively linking the ¹H and ¹³C assignments.[9][10]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations (typically 2-3 bonds) between protons and carbons, which is the key to connecting the distinct molecular fragments (the two aromatic rings, the carbonyl group, the methylene linker, and the thiomorpholine ring).[9][10]

This combination of experiments provides a complete and self-consistent dataset for the unequivocal structural assignment of the target molecule.

Predicted Spectral Features of the Target Molecule

A preliminary analysis of the molecular structure allows us to anticipate the key features of the NMR spectra.

  • Fluorobenzoyl Moiety: The para-substituted fluorophenyl ring will show two distinct aromatic proton signals and one fluorine signal. The protons will appear as apparent doublets of doublets due to both ³JHH and through-space or through-bond JHF couplings.[11][12]

  • Substituted Benzoyl Moiety: The 1,2,4-trisubstituted benzene ring will exhibit three distinct aromatic proton signals with characteristic splitting patterns.

  • Methylene Linker (-CH₂-): A singlet in the ¹H NMR spectrum, integrating to two protons. Its chemical shift will be influenced by the adjacent aromatic ring and the nitrogen atom of the thiomorpholine ring.

  • Thiomorpholine Ring: This saturated heterocycle will show two distinct proton environments, appearing as triplets (or more complex multiplets), corresponding to the protons adjacent to the nitrogen and those adjacent to the sulfur atom.

Experimental Protocols

Materials and Equipment
  • Analyte: this compound (5-25 mg for ¹H/¹⁹F; 50-100 mg for ¹³C).[13]

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure high purity (≥99.8% D).[13]

  • NMR Tubes: High-precision 5 mm NMR tubes (e.g., Norell S-5-500-7 or equivalent). Tubes must be clean and free of scratches.[14]

  • Internal Standard (Optional): Tetramethylsilane (TMS) for organic solvents. The residual solvent peak can often be used for ¹H and ¹³C referencing.[13]

  • Filtration: Pasteur pipette and a small plug of glass wool (do not use cotton wool).[15]

  • NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped with a multinuclear probe capable of ¹H, ¹³C, and ¹⁹F detection.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[15][16]

  • Weighing: Accurately weigh 10-20 mg of the analyte into a clean, dry vial. Causality: This concentration provides a good signal-to-noise ratio for ¹H NMR within minutes while being sufficient for most 2D experiments without causing excessive viscosity that can broaden lineshapes.[13][17]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. Vortex gently until the sample is fully dissolved. Causality: Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H NMR spectrum. The deuterium signal is also used by the spectrometer for field-frequency locking.[15]

  • Filtration: Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette. Filter the solution directly into the NMR tube. Causality: This crucial step removes any microscopic particulate matter, which can severely degrade magnetic field homogeneity, leading to broad, distorted peaks that cannot be corrected by shimming.[15][17]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before insertion into the spectrometer.

Protocol 2: NMR Data Acquisition

The following is a general workflow for acquiring a comprehensive dataset.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Prepare Sample (Protocol 1) H1 1D ¹H NMR Prep->H1 C13 1D ¹³C NMR H1->C13 F19 1D ¹⁹F NMR C13->F19 COSY 2D ¹H-¹H COSY F19->COSY HSQC 2D ¹H-¹³C HSQC COSY->HSQC HMBC 2D ¹H-¹³C HMBC HSQC->HMBC Proc Process Data (FT, Phasing, Baseline) HMBC->Proc Assign Assign Signals Proc->Assign Structure Confirm Structure Assign->Structure

Figure 1: General workflow for NMR structural elucidation.

1. Spectrometer Setup:

  • Insert the sample into the magnet.
  • Lock onto the deuterium signal of the solvent.
  • Shim the magnetic field on the sample. Aim for a narrow, symmetrical lock signal and sharp lineshapes in a preliminary ¹H spectrum.

2. 1D ¹H Acquisition:

  • Pulse Program: Standard single-pulse (e.g., Bruker zg30).
  • Spectral Width: ~16 ppm, centered around 5-6 ppm.
  • Acquisition Time: ~2-3 seconds.
  • Relaxation Delay (d1): 1-2 seconds.
  • Number of Scans (ns): 8-16.
  • Rationale: These parameters provide good resolution and signal-to-noise for a moderately concentrated sample in a few minutes.

3. 1D ¹³C{¹H} Acquisition:

  • Pulse Program: Standard proton-decoupled pulse program (e.g., Bruker zgpg30).
  • Spectral Width: ~220-250 ppm, centered around 100 ppm.
  • Acquisition Time: ~1-1.5 seconds.
  • Relaxation Delay (d1): 2 seconds.
  • Number of Scans (ns): 1024 or more, depending on concentration.
  • Rationale: ¹³C has a low natural abundance and sensitivity, requiring more scans. Proton decoupling simplifies the spectrum to singlets for each unique carbon.[5]

4. 1D ¹⁹F{¹H} Acquisition:

  • Pulse Program: Standard proton-decoupled pulse program.
  • Spectral Width: ~200 ppm. The exact center should be determined based on the expected chemical shift of an aryl fluoride.
  • Relaxation Delay (d1): 2 seconds.
  • Number of Scans (ns): 16-64.
  • Rationale: ¹⁹F is a highly sensitive nucleus, but decoupling from protons is often useful to simplify the spectrum initially.[7] A coupled ¹⁹F spectrum should also be acquired to observe JHF couplings.

5. 2D Acquisition (COSY, HSQC, HMBC):

  • Use standard, gradient-selected pulse programs (e.g., cosygpqf, hsqcedetgpsp, hmbcgplpndqf).
  • Optimize spectral widths in both dimensions based on the 1D spectra.
  • For HMBC, use a standard long-range coupling delay optimized for ~8 Hz.
  • Rationale: Gradient-selected experiments provide cleaner spectra with fewer artifacts. The parameters are chosen to correlate specific nuclei to build the molecular structure piece by piece.[18]

Data Processing and Analysis

  • Processing: Apply Fourier Transform, phase correction, and baseline correction to all spectra.

  • Referencing: Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or TMS (0 ppm). Reference the ¹³C spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

  • Interpretation Strategy:

G struct This compound Fluorobenzoyl Substituted Benzoyl Methylene Linker Thiomorpholine COSY COSY (¹H-¹H) COSY->struct:f1 Connects protons within each ring COSY->struct:f4 Connects protons in -CH₂-N-CH₂- and -CH₂-S-CH₂- HSQC HSQC (¹H-¹³C Direct) HSQC->struct:f1 HSQC->struct:f2 HSQC->struct:f3 HSQC->struct:f4 HSQC->struct Links every proton to its carbon HMBC HMBC (¹H-¹³C Long Range) HMBC->struct:f1 Connects methylene H to benzoyl C HMBC->struct:f3 Connects aromatic H to carbonyl C HMBC->struct:f4 Connects methylene H to thiomorpholine C

Figure 2: Using 2D NMR to connect molecular fragments.

  • Step 1 (COSY): Identify spin systems. Trace the correlations in the aromatic regions to assign protons on the same ring. Trace correlations in the aliphatic region to confirm the connectivity within the thiomorpholine ring.

  • Step 2 (HSQC): Use the ¹H assignments from COSY to assign the directly bonded carbons. This will differentiate the aromatic CH groups from quaternary carbons (which will be absent in the HSQC).

  • Step 3 (HMBC): This is the final step to assemble the puzzle. Look for key long-range correlations:

    • From the methylene protons to carbons in the benzoyl ring and the thiomorpholine ring. This confirms the position of the -CH₂- linker.

    • From the protons on the fluorobenzoyl ring to the carbonyl carbon.

    • From the protons on the other benzoyl ring to the carbonyl carbon. This definitively connects all three major fragments.

Predicted NMR Data Summary

The following table summarizes the expected chemical shifts (δ) and multiplicities for the compound in CDCl₃. Actual values may vary based on experimental conditions.

AssignmentNucleusPredicted δ (ppm)MultiplicityKey 2D Correlations (with Proton)
Fluorobenzoyl Ring
H-2', H-6'¹H7.8 - 8.0ddCOSY: H-3',5'; HMBC: C=O, C-4'
H-3', H-5'¹H7.1 - 7.3ddCOSY: H-2',6'; HMBC: C-1'
C-1'¹³C130 - 133sHMBC from H-2',6' and H-3',5'
C-2', C-6'¹³C132 - 135dHSQC with H-2',6'
C-3', C-5'¹³C115 - 117dHSQC with H-3',5'
C-4'¹³C164 - 168d (¹JCF)HMBC from H-2',6' and H-3',5'
F-4'¹⁹F-105 to -115tt
Benzoyl Ring
H-2¹H7.6 - 7.8dCOSY: H-6; HMBC: C=O, C-4
H-4¹H7.5 - 7.7dCOSY: H-5; HMBC: C-2, C-6
H-5¹H7.3 - 7.5tCOSY: H-4, H-6; HMBC: C-1, C-3
H-6¹H7.4 - 7.6ddCOSY: H-2, H-5; HMBC: C-2, C-4
C-1¹³C137 - 140sHMBC from H-2, H-5, H-6
C-2¹³C128 - 131dHSQC with H-2
C-3¹³C135 - 138sHMBC from H-2, H-4, Methylene-H
C-4¹³C127 - 130dHSQC with H-4
C-5¹³C126 - 129dHSQC with H-5
C-6¹³C125 - 128dHSQC with H-6
Carbonyl
C=O¹³C195 - 198sHMBC from H-2',6' and H-2, H-6
Methylene Linker
-CH₂-¹H3.6 - 3.9sHMBC: C-3, C-2/6 of thiomorpholine
-CH₂-¹³C55 - 60tHSQC with Methylene-H
Thiomorpholine Ring
-N(CH₂)₂-¹H2.7 - 2.9tCOSY: -S(CH₂)₂-; HMBC: Methylene-C
-S(CH₂)₂-¹H2.6 - 2.8tCOSY: -N(CH₂)₂-
-N(CH₂)₂-¹³C52 - 56tHSQC with N-adjacent protons
-S(CH₂)₂-¹³C27 - 31tHSQC with S-adjacent protons

Troubleshooting

  • Broad Peaks: Check sample for particulate matter (re-filter if necessary). Ensure sample is not overly concentrated. Re-shim the spectrometer.[16]

  • Low Signal-to-Noise: Increase the number of scans. Check sample concentration.

  • Impurity Peaks: Use high-purity deuterated solvents. Ensure glassware is scrupulously clean. Water peak is common around 1.5-1.6 ppm in CDCl₃.[17]

Conclusion

The systematic application of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides an unambiguous and powerful method for the complete structural elucidation of this compound. The protocols and analytical strategies detailed in this note are robust and can be readily adapted by researchers in drug discovery and chemical synthesis for the characterization of other complex, fluorinated small molecules.

References

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  • Anachem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

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  • ResearchGate. (n.d.). ¹³C-NMR data of a benzophenone-derivate. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzophenone-(carbonyl-13C). Retrieved from [Link]

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Application Note: High-Resolution Mass Spectrometry for the Characterization of 4'-Fluoro-3-thiomorpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the analysis of 4'-Fluoro-3-thiomorpholinomethyl benzophenone (CAS: 898763-09-2), a compound of interest in pharmaceutical research and development. We outline a robust method utilizing Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC-Q-TOF) Mass Spectrometry, a high-resolution accurate-mass (HRAM) technique. The described workflow provides a self-validating system for the unambiguous identification and structural characterization of the target analyte. We delve into the rationale behind key experimental choices, from sample preparation and chromatographic separation to ionization and fragmentation analysis. This guide is intended to provide researchers with both a practical protocol and the theoretical grounding necessary to adapt this method for related benzophenone derivatives.

Introduction and Scientific Principles

This compound is a complex organic molecule featuring several key functional groups: a benzophenone core, a fluorine substituent, and a thiomorpholinomethyl side chain. Accurate characterization of such molecules is critical in drug discovery and development for identity confirmation, purity assessment, and metabolism studies.

High-Resolution Mass Spectrometry (HRMS) is the cornerstone of modern analytical chemistry for this purpose. Unlike nominal mass instruments, HRMS analyzers like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap provide exceptional mass accuracy (typically < 5 ppm) and high resolving power. This allows for the determination of elemental composition from an exact mass measurement, significantly increasing confidence in compound identification.

Causality of Method Selection:

  • Liquid Chromatography (LC): The benzophenone core imparts significant hydrophobicity, making it an ideal candidate for reverse-phase liquid chromatography (RP-LC) for separation from impurities or metabolites.

  • Electrospray Ionization (ESI): The presence of a basic nitrogen atom within the thiomorpholine ring makes the molecule highly susceptible to protonation. Therefore, ESI in positive ion mode ([M+H]⁺) is the most logical and efficient ionization technique.

  • Quadrupole Time-of-Flight (Q-TOF) MS: This hybrid mass analyzer offers a powerful combination of capabilities. The initial quadrupole can act as a mass filter to select a precursor ion of interest, which is then fragmented in a collision cell. The resulting product ions are analyzed by the high-resolution TOF analyzer, providing accurate mass data for both the parent ion and its fragments (MS/MS). This is invaluable for definitive structural elucidation.

The overall analytical objective is to leverage these technologies to create a self-validating workflow, ensuring that the identity of this compound is confirmed through multiple, orthogonal data points: retention time, accurate precursor mass, and a characteristic fragmentation pattern.

Experimental Workflow

The following diagram provides a high-level overview of the complete analytical process, from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_start Reference Standard (1 mg/mL Stock in Methanol) prep_dilute Serial Dilution to Working Concentration (e.g., 1 µg/mL in 50:50 ACN:H2O) prep_start->prep_dilute lc RP-HPLC Separation (C18 Column) prep_dilute->lc esi Electrospray Ionization (Positive Mode, [M+H]⁺) lc->esi ms Q-TOF MS (Full Scan MS) esi->ms msms Targeted MS/MS (Fragmentation Analysis) ms->msms data_rt Confirm Retention Time msms->data_rt data_mass Determine Accurate Mass & Elemental Composition data_rt->data_mass data_frag Elucidate Fragmentation Pathway data_mass->data_frag data_report Generate Report data_frag->data_report

Caption: Overall experimental workflow.

Detailed Protocols

Materials and Reagents
  • This compound reference standard (CAS: 898763-09-2)

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • Formic Acid (FA), LC-MS grade (~99%)

  • Calibrant solution suitable for positive mode ESI-Q-TOF

Protocol: Sample Preparation

This protocol is designed to prepare a standard solution for method development and system suitability testing.

  • Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of the reference standard and place it in a 1.5 mL autosampler vial. Add 1.0 mL of methanol to dissolve the compound completely. This is your primary stock solution.

  • Working Solution (1 µg/mL): Perform a serial dilution from the stock solution. A typical working concentration for HRMS analysis is 1 µg/mL. Dilute 10 µL of the stock solution into 990 µL of methanol (creates a 10 µg/mL intermediate solution). Then, dilute 100 µL of the intermediate solution into 900 µL of a 50:50 (v/v) mixture of acetonitrile and water.

    • Expert Insight: The final dilution is made in a solvent composition similar to the initial mobile phase conditions to ensure good peak shape upon injection.

  • System Suitability Sample: The 1 µg/mL working solution can be used directly for system suitability checks and initial analysis.

Protocol: LC-Q-TOF MS Analysis

The following parameters are a robust starting point and should be optimized as necessary.

Table 1: Liquid Chromatography Parameters

Parameter Value Rationale
LC System Agilent 1290 Infinity II or equivalent Provides high pressure and low delay volume for efficient separations.
Column Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) C18 is a standard reverse-phase chemistry suitable for the hydrophobic nature of the analyte. The short column and small particle size allow for fast, high-resolution separations.
Mobile Phase A Water + 0.1% Formic Acid Formic acid aids in the protonation of the analyte for efficient ESI+ ionization.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Acetonitrile is a common organic modifier with good elution strength for this type of molecule.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column, ensuring good ionization efficiency.
Gradient 10% B to 95% B over 5 min; hold at 95% B for 2 min A gradient is essential to elute the compound with a sharp peak and clean the column afterwards.
Column Temp. 40 °C Elevated temperature reduces mobile phase viscosity and can improve peak shape.

| Injection Vol. | 2 µL | A small injection volume prevents column overloading and peak distortion. |

Table 2: Q-TOF Mass Spectrometer Parameters

Parameter Value Rationale
MS System Agilent 6545XT AdvanceBio or equivalent A high-resolution Q-TOF system capable of < 2 ppm mass accuracy.
Ionization Mode ESI, Positive Targets the basic nitrogen on the thiomorpholine ring for protonation.
Gas Temp. 325 °C Optimizes desolvation of the ESI droplets.
Drying Gas Flow 8 L/min Removes solvent vapor from the ion source.
Nebulizer Gas 35 psig Aids in the formation of a fine spray for efficient ionization.
Sheath Gas Temp. 350 °C Helps to focus and desolvate the ion plume.
Capillary Voltage 3500 V Potential applied to the ESI needle to generate the electrospray.
Scan Range (MS) 100 - 500 m/z Covers the expected mass of the protonated molecule and potential low-mass fragments.
Scan Range (MS/MS) 50 - 350 m/z Captures the full range of expected product ions.
Collision Energy 10, 20, 40 eV (stepped) Applying a range of collision energies ensures the generation of a rich fragmentation spectrum, from minor fragmentation to complete dissociation.

| Data Acquisition | Auto MS/MS or Targeted MS/MS | Auto MS/MS is useful for discovery, while Targeted MS/MS provides the highest quality spectrum for a known compound. |

Self-Validation Note: Before sample analysis, the mass spectrometer must be calibrated using the manufacturer's recommended calibrant solution to ensure high mass accuracy. A system suitability sample should be injected to confirm retention time stability and instrument sensitivity.

Results and Data Analysis

Accurate Mass and Elemental Composition

The primary confirmation of identity comes from the accurate mass measurement of the protonated molecular ion, [M+H]⁺.

Table 3: Accurate Mass Measurement Data

Parameter Value
Molecular Formula C₁₈H₁₈FNOS
Theoretical [M+H]⁺ (Monoisotopic) 316.1169 m/z
Hypothetical Measured [M+H]⁺ 316.1162 m/z

| Mass Error | -2.2 ppm |

A measured mass error of < 5 ppm provides strong evidence for the proposed elemental formula, C₁₈H₁₉FNOS⁺. This level of accuracy is a key feature of HRMS and is crucial for distinguishing between compounds with the same nominal mass.

MS/MS Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides a fragmentation "fingerprint" that is unique to the molecule's structure. By fragmenting the precursor ion (m/z 316.1169) and analyzing the resulting product ions, we can confirm the connectivity of the different functional groups. Benzophenone derivatives characteristically fragment around the central carbonyl group.

The proposed fragmentation pathway for this compound is detailed below.

G parent [M+H]⁺ m/z 316.1169 C₁₈H₁₉FNOS⁺ frag1_path1 Loss of Thiomorpholine (- C₄H₈NS) parent->frag1_path1 frag3_path2 α-cleavage Loss of C₇H₅FO parent->frag3_path2 frag4_path3 Cleavage at Carbonyl (Fluorobenzoyl cation) parent->frag4_path3 frag5_path4 Cleavage at Carbonyl (Thiomorpholinomethyl-phenyl cation) parent->frag5_path4 frag1 m/z 215.0815 C₁₄H₁₁FO⁺ frag1_path1->frag1 frag2_path1 Loss of CO (- 28 Da) frag1->frag2_path1 frag2 m/z 187.0866 C₁₃H₁₁F⁺ frag2_path1->frag2 frag3 m/z 194.0841 C₁₁H₁₄NS⁺ frag3_path2->frag3 frag4 m/z 123.0346 C₇H₄FO⁺ frag4_path3->frag4 frag5 m/z 192.0685 C₁₁H₁₂NS⁺ frag5_path4->frag5

Caption: Proposed MS/MS fragmentation pathway.

Interpretation of Key Fragments:

  • m/z 192.0685 & 123.0346: These two ions are highly characteristic of the benzophenone core. They represent the two possible cations formed by cleavage of the C-C bond adjacent to the carbonyl group, confirming the presence of both the fluorophenyl and the thiomorpholinomethyl-phenyl moieties.

  • m/z 215.0815: This fragment results from the loss of the neutral thiomorpholine group via cleavage of the benzylic C-N bond, a common fragmentation route for such side chains.

  • m/z 194.0841: This ion represents the complementary fragment from the loss of the fluorobenzoyl group, retaining the thiomorpholinomethyl side chain.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound using LC-Q-TOF MS. The combination of chromatographic separation, accurate mass measurement of the precursor ion, and detailed MS/MS fragmentation analysis constitutes a robust, multi-point confirmation of the compound's identity and structure. The principles and specific parameters outlined herein offer a reliable foundation for researchers in pharmaceutical analysis, enabling them to confidently characterize this and other related novel chemical entities.

References

  • Niessen, W. M. A. (2011). Current developments in LC-MS for pharmaceutical analysis. Analyst, 136(21), 4349-4359. [Link]

  • Wikipedia. (n.d.). Orbitrap. [Link]

  • Cicala, C., et al. (2010). Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 634-645. [Link]

  • Mass Spectrometry Solutions. (2023). Orbitrap Mass Spectrometry Explained. YouTube. [Link]

  • LibreTexts Chemistry. (2022). 6.4: Mass Analyzer Orbitrap. [Link]

  • Li, Y., et al. (2020). Elemental Fluorine Detection by Dielectric Barrier Discharge Coupled to Nanoelectrospray Ionization Mass Spectrometry for Nontargeted Analysis of Fluorinated Compounds. Analytical Chemistry, 92(14), 9879-9886. [Link]

  • ACD/Labs. (2024). A Beginner's Guide to Mass Spectrometry: Mass Analyzers. [Link]

  • Intertek. (n.d.). LC-MS Method Development. [Link]

  • Poupin, P., et al. (1998).

Application Notes and Protocols for Assay Development: Thiomorpholinomethyl Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Thiomorpholinomethyl Benzophenone Derivatives

The confluence of the thiomorpholine and benzophenone scaffolds into a singular molecular architecture presents a compelling opportunity for the discovery of novel therapeutic agents. Historically, both parent moieties have demonstrated a rich pharmacological profile. Benzophenone derivatives are recognized for their anti-inflammatory, antioxidant, and antitumor activities, with some acting as inhibitors of key signaling proteins.[1][2][3] The thiomorpholine ring, a privileged structure in medicinal chemistry, is a bioisostere of morpholine and is associated with a wide range of biological effects, including antioxidant and anticancer properties.[4][5] The combination of these two pharmacophores in thiomorpholinomethyl benzophenone derivatives suggests a synergistic or additive effect, leading to a high potential for activity in oncology and inflammatory diseases.

This guide provides a comprehensive framework for the development of a tiered assay cascade to systematically characterize the biological activities of novel thiomorpholinomethyl benzophenone derivatives. We will progress from broad, high-throughput screening (HTS) assays to more complex, mechanism-of-action studies, enabling researchers to efficiently identify and validate promising lead compounds.

Logical Framework for Assay Development

Our proposed assay cascade is designed to first identify the primary biological effect of the thiomorpholinomethyl benzophenone derivatives and then to delineate the specific molecular mechanisms through which they act. This tiered approach ensures a cost-effective and scientifically rigorous evaluation of the compound library.

Assay_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Deconvolution & Secondary Validation cluster_2 Tier 3: Mechanism of Action & Cellular Function Primary_Screening High-Throughput Primary Screening - Cytotoxicity (e.g., MTT/Resazurin) - Anti-inflammatory (e.g., COX/LOX inhibition) - Antioxidant (e.g., DPPH/ROS) Kinase_Profiling Broad Kinase Panel Profiling Primary_Screening->Kinase_Profiling If cytotoxic PPI_Assay Protein-Protein Interaction Assays (e.g., HTRF, AlphaScreen) Primary_Screening->PPI_Assay If cytotoxic Apoptosis_Induction Apoptosis Induction Assays (Caspase activity, Annexin V) Primary_Screening->Apoptosis_Induction If cytotoxic Cellular_ROS Cellular ROS Measurement Primary_Screening->Cellular_ROS If antioxidant Specific_Kinase_Inhibition Specific Kinase Inhibition (IC50 determination) Kinase_Profiling->Specific_Kinase_Inhibition Identify hits Apoptosis_Pathway Apoptosis Pathway Analysis (Western Blot for Bcl-2 family) Apoptosis_Induction->Apoptosis_Pathway Confirm apoptosis

Caption: Tiered assay cascade for thiomorpholinomethyl benzophenone derivatives.

Tier 1: High-Throughput Primary Screening

The initial step is to perform high-throughput screening to broadly assess the bioactivity of the compound library. This will help to categorize compounds based on their primary effects.

In Vitro Cytotoxicity Screening

Rationale: Given the potential antitumor activity of the parent scaffolds, a primary screen for cytotoxicity against a panel of cancer cell lines is a logical starting point.[3] This assay will identify compounds that inhibit cell proliferation or induce cell death.

Protocol: MTT/Resazurin Proliferation Assay

  • Cell Plating: Seed cancer cell lines (e.g., A549 lung carcinoma, HT-29 colon carcinoma, HL-60 leukemia) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3][6]

  • Compound Treatment: Add serial dilutions of the thiomorpholinomethyl benzophenone derivatives (e.g., from 0.01 to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Reagent Addition:

    • For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • For Resazurin: Add 20 µL of 0.15 mg/mL resazurin solution to each well and incubate for 2-4 hours.

  • Signal Detection:

    • For MTT: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Read the absorbance at 570 nm.

    • For Resazurin: Read the fluorescence at 560 nm excitation and 590 nm emission.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

CompoundA549 IC50 (µM)HT-29 IC50 (µM)HL-60 IC50 (µM)
Derivative 1 5.27.82.1
Derivative 2 >100>100>100
Derivative 3 12.515.18.9
Doxorubicin 0.81.20.5
Anti-inflammatory Screening

Rationale: Benzophenone derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][7]

Protocol: COX/LOX Inhibition Assay

This can be performed using commercially available colorimetric or fluorometric assay kits. The general principle involves measuring the production of prostaglandins (for COX) or leukotrienes (for LOX) in the presence of the test compounds.

Antioxidant Activity Screening

Rationale: Both thiomorpholine and benzophenone scaffolds have been associated with antioxidant activity.[4] A simple and rapid screen for antioxidant potential can be performed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Protocol: DPPH Radical Scavenging Assay

  • Reaction Mixture: In a 96-well plate, add 50 µL of various concentrations of the test compounds to 150 µL of a 0.1 mM DPPH solution in methanol.

  • Incubation: Incubate the plate in the dark for 30 minutes at room temperature.

  • Measurement: Read the absorbance at 517 nm.

  • Analysis: Calculate the percentage of DPPH radical scavenging activity.

Tier 2: Target Deconvolution and Secondary Validation

Compounds that show significant activity in the primary screens will be advanced to secondary assays to identify their molecular targets and validate their effects.

Broad Kinase Panel Profiling

Rationale: Many anticancer drugs function as kinase inhibitors.[8] Given the potential for cytotoxicity, screening active compounds against a broad panel of kinases can identify specific targets in key signaling pathways.

Protocol: This is typically performed as a fee-for-service by specialized CROs. The compounds are tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases. The results are reported as a percentage of inhibition.

Apoptosis Induction Assays

Rationale: A common mechanism of action for cytotoxic compounds is the induction of apoptosis (programmed cell death).[9][10]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Treat cancer cells with the active compounds at their IC50 concentrations for 24 hours.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Measurement: Read the luminescence using a plate reader. An increase in luminescence indicates caspase-3/7 activation, a hallmark of apoptosis.

Tier 3: Mechanism of Action and Cellular Function

This tier involves more detailed in vitro and cell-based assays to confirm the mechanism of action of the most promising lead compounds.

Specific Kinase Inhibition: IC50 Determination

Rationale: For compounds that show significant inhibition of specific kinases in the panel screen, it is essential to determine their potency by generating a dose-response curve and calculating the IC50 value.

Protocol: Fluorescence Polarization (FP) Kinase Assay

Principle: This assay measures the change in the rate of rotation of a fluorescently labeled peptide substrate upon phosphorylation by the kinase. Inhibition of the kinase results in less phosphorylation and a lower FP signal.

  • Reaction Setup: In a 384-well plate, combine the kinase, a fluorescently labeled peptide substrate, and ATP.

  • Compound Addition: Add serial dilutions of the test compound.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Add a phosphospecific antibody coupled to a larger molecule. Binding of the antibody to the phosphorylated peptide results in a high FP signal.

  • Measurement: Read the fluorescence polarization.

  • Analysis: Plot the FP signal against the compound concentration to determine the IC50.

CompoundTarget KinaseIC50 (nM)
Lead Compound 1 VEGFR250
Staurosporine VEGFR210
Apoptosis Pathway Analysis

Rationale: To further elucidate the apoptotic pathway, the expression levels of key regulatory proteins, such as the Bcl-2 family, can be examined by Western blotting.[9]

Protocol: Western Blot for Bcl-2 Family Proteins

  • Cell Lysis: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by gel electrophoresis.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against Bcl-2, Bax, and other relevant proteins, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence substrate.

Cellular Reactive Oxygen Species (ROS) Measurement

Rationale: For compounds with antioxidant activity, it is important to confirm their ability to reduce intracellular ROS levels.

Protocol: DCFH-DA Assay

  • Cell Loading: Incubate cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes.

  • Compound Treatment: Treat the cells with the test compounds.

  • ROS Induction: Induce oxidative stress with a known ROS generator (e.g., H2O2).

  • Measurement: Measure the fluorescence of dichlorofluorescein (DCF) at 485 nm excitation and 535 nm emission. A decrease in fluorescence indicates ROS scavenging.

Advanced Assay Formats: HTRF and AlphaScreen

For more robust and high-throughput assays, especially for kinase inhibition and protein-protein interactions, Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaScreen technologies are highly recommended.

HTRF (Homogeneous Time-Resolved Fluorescence)

Principle: HTRF is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology. It uses a donor fluorophore (europium or terbium cryptate) and an acceptor fluorophore. When the donor and acceptor are in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor.

Caption: Principle of HTRF assay.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

Principle: AlphaScreen utilizes donor and acceptor beads. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which can travel up to 200 nm. If an acceptor bead is in proximity, the singlet oxygen triggers a chemiluminescent reaction in the acceptor bead, leading to light emission at 520-620 nm.

Caption: Principle of AlphaScreen assay.

Conclusion

The thiomorpholinomethyl benzophenone scaffold represents a promising starting point for the development of novel therapeutics. The structured, multi-tiered assay cascade outlined in this guide provides a robust and efficient strategy for identifying and characterizing the biological activities of these compounds. By progressing from broad phenotypic screens to specific, mechanism-of-action studies, researchers can effectively navigate the early stages of the drug discovery process and unlock the full therapeutic potential of this exciting class of molecules.

References

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  • Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. National Institutes of Health. [Link]

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  • Tyrosine kinase inhibitors targeted to the epidermal growth factor receptor subfamily: role as anticancer agents. PubMed. [Link]

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Application Notes & Protocols: 4'-Fluoro-3-thiomorpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on "4'-Fluoro-3-thiomorpholinomethyl benzophenone": Extensive searches of the public scientific literature and chemical databases indicate that "this compound" (CAS 898763-09-2) is a documented chemical entity, though detailed in vitro applications and biological studies are not widely published.[1] However, the structural motifs of this compound—a benzophenone core, a thiomorpholine ring, and a fluorinated phenyl group—provide a strong basis for hypothesizing its primary application.

This guide is therefore structured based on expert analysis of these chemical features. The benzophenone moiety is a classic photoactivatable group used in photoaffinity labeling (PAL).[2][3][4][5] The thiomorpholine group is a recognized "privileged scaffold" in medicinal chemistry, known to confer diverse biological activities, including anticancer and antioxidant effects.[6][7][8][9] The fluoro-substitution can enhance metabolic stability and binding affinity.

Consequently, this document provides a detailed, exemplar protocol for using a compound with this structure as a Photoaffinity Labeling (PAL) Probe for covalent target identification. The principles and methodologies described herein are based on established best practices for benzophenone-based probes and are intended to serve as a robust starting point for researchers who have synthesized or acquired this novel agent.

Principle and Rationale: Target Identification via Photoaffinity Labeling

Photoaffinity labeling (PAL) is a powerful technique used to identify the specific protein targets of a small molecule within a complex biological system, such as a cell lysate or even in living cells.[3][10] The strategy relies on a specially designed probe that has three key features, all present in the structure of this compound (hereafter referred to as "BPh-S-Probe").

  • Specificity Moiety: The core structure, including the thiomorpholine group, is hypothesized to bind non-covalently and reversibly to a specific protein target(s).[2]

  • Photoreactive Group: The benzophenone core is chemically stable in the dark. However, upon irradiation with UV light (typically 350-360 nm), it forms a highly reactive triplet diradical.[3][10]

  • Covalent Linkage: This reactive diradical rapidly forms a stable, covalent bond with amino acid residues in the immediate vicinity, permanently "labeling" the target protein.[10]

By comparing samples irradiated in the presence and absence of a competing, non-photoreactive ligand, one can identify specific targets with high confidence.

Logical Workflow for Target ID using BPh-S-Probe

G cluster_0 Step 1: Incubation cluster_1 Step 2: Photo-Crosslinking cluster_2 Step 3: Target Enrichment & Analysis a Prepare Protein Lysate b Add BPh-S-Probe (e.g., 1-10 µM) a->b Reversible Binding (in dark) j Add Excess Competitor + BPh-S-Probe c Irradiate with UV Light (350-360 nm) b->c d Covalent Bond Formation (Probe-Target Adduct) c->d e Introduce 'Clickable' Tag (e.g., Azide-Biotin via CuAAC) d->e f Streptavidin Pulldown e->f g SDS-PAGE Separation f->g h In-gel Digestion & LC-MS/MS g->h i Protein Identification h->i k Validate Specific Targets i->k Compare Results j->c Specific binding sites blocked

Caption: Workflow for identifying protein targets of BPh-S-Probe.

Materials and Reagents

Reagents
  • BPh-S-Probe Stock: 10 mM in DMSO. Store at -20°C, protected from light.

  • Cell Culture: Relevant mammalian cell line (e.g., HEK293T, A549, HT29).[9]

  • Lysis Buffer: RIPA buffer or custom buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit

  • Click Chemistry Reagents: [11]

    • Azide-Biotin or Azide-Fluorophore (e.g., DBCO-Biotin for copper-free click).

    • Copper (II) Sulfate (CuSO₄).

    • Tris(2-carboxyethyl)phosphine (TCEP).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).

  • Streptavidin-agarose beads

  • SDS-PAGE reagents: Gels, running buffer, loading dye.

  • Mass Spectrometry-grade: Trypsin, urea, DTT, iodoacetamide, and solvents.

Equipment
  • UV Lamp (350-360 nm) or UV crosslinker.

  • Ice bath.

  • Centrifuge (4°C).

  • End-over-end rotator.

  • SDS-PAGE and Western blot apparatus.

  • LC-MS/MS instrument.

Detailed Experimental Protocol: Target ID in Cell Lysate

This protocol outlines the use of BPh-S-Probe for identifying protein targets from a total cell lysate.

Step 1: Cell Lysis and Lysate Preparation
  • Culture cells to ~80-90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Lyse the cells by adding 1 mL of ice-cold Lysis Buffer per 10 cm plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant. Determine the protein concentration using a BCA assay.

  • Normalize the protein concentration of all samples to 2-5 mg/mL with Lysis Buffer.

Step 2: Probe Incubation and Competition Control

Causality: This step allows the BPh-S-Probe to bind its target(s) reversibly. The competition sample is critical to distinguish specific, saturable binding from non-specific interactions.

  • Prepare at least three sets of samples in microcentrifuge tubes (all steps on ice and in the dark):

    • Sample A (Negative Control): 1 mg protein lysate + DMSO vehicle.

    • Sample B (Labeling): 1 mg protein lysate + BPh-S-Probe (final concentration 5 µM).

    • Sample C (Competition): 1 mg protein lysate + excess non-photoreactive competitor (e.g., 500 µM of a structural analog lacking the benzophenone) for 1 hour, then add BPh-S-Probe (final concentration 5 µM).

  • Incubate all samples for 1 hour at 4°C with gentle rotation.

Step 3: UV Photo-Crosslinking

Causality: UV irradiation excites the benzophenone, causing it to form a covalent bond with the nearest amino acid residue of the bound protein, thus making the interaction permanent.

  • Remove the caps from the tubes and place them open on an ice bath.

  • Position the UV lamp (350-360 nm) 5-10 cm above the samples.[11]

  • Irradiate for 15-30 minutes. Note: Optimal irradiation time should be determined empirically to maximize labeling while minimizing protein damage.

Step 4: Click Chemistry for Biotin Tagging

Causality: For this protocol to work, a "clickable" handle (like a terminal alkyne) must be assumed to be part of the BPh-S-Probe structure for subsequent enrichment. If not, alternative enrichment strategies would be needed. This protocol assumes an alkyne handle is present.

  • To each 1 mg protein sample, add the click chemistry reagents to the following final concentrations:[11]

    • Azide-Biotin (100 µM)

    • TCEP (1 mM)

    • TBTA (100 µM)

    • CuSO₄ (1 mM)

  • Vortex briefly and incubate for 1 hour at room temperature.

Step 5: Enrichment of Labeled Proteins
  • Pre-wash 50 µL of streptavidin-agarose bead slurry per sample three times with Lysis Buffer.

  • Add the biotin-labeled lysate to the pre-washed beads.

  • Incubate for 2 hours at 4°C with end-over-end rotation.

  • Wash the beads extensively:

    • 2x with Lysis Buffer + 0.1% SDS

    • 2x with 50 mM Tris-HCl, pH 7.4 + 1 M NaCl

    • 2x with PBS

  • Elute the bound proteins by boiling the beads in 50 µL of 2x SDS-PAGE loading buffer for 10 minutes.

Step 6: Gel Electrophoresis and Mass Spectrometry
  • Separate the eluted proteins on a 4-12% SDS-PAGE gel.

  • Stain the gel with a mass spectrometry-compatible silver stain or Coomassie stain.

  • Excise bands that are present or significantly enhanced in the "Labeling" lane (Sample B) compared to the "Negative Control" (Sample A) and "Competition" (Sample C) lanes.

  • Submit the excised bands for in-gel tryptic digestion followed by LC-MS/MS analysis for protein identification.

Data Interpretation and Validation

Quantitative Data Summary

The primary output from the LC-MS/MS analysis will be a list of identified proteins. A successful experiment is indicated by a significant enrichment of specific proteins in the labeled sample relative to controls.

Protein ID Function Fold Change (Label / Competition) p-value Interpretation
P12345Kinase A> 10< 0.01High-confidence specific target
Q98765Transcription Factor B> 10< 0.01High-confidence specific target
P60709Actin, cytoplasmic 11.10.48Non-specific background binder
P02768Albumin1.50.35Non-specific background binder
This table presents hypothetical data. A high fold-change value indicates that the probe's binding to this protein was successfully outcompeted, signifying a specific interaction.
Validation Workflow

A primary hit from a PAL experiment requires orthogonal validation.

G a Identified Target (from LC-MS/MS) b Western Blot Validation a->b Confirm pulldown c Cellular Thermal Shift Assay (CETSA) a->c Confirm target engagement in cells d Recombinant Protein Binding (SPR or ITC) a->d Confirm direct binding & measure affinity e Functional Assay (e.g., Kinase Activity) a->e Confirm functional effect f Target Engagement Confirmed b->f c->f d->f e->f

Caption: Orthogonal methods for validating putative protein targets.

Handling and Storage

  • Compound Stability: Benzophenone-containing compounds are generally stable but are sensitive to light.[10] Store the BPh-S-Probe stock solution and solid material protected from light at -20°C or below.

  • Safety: Handle the compound with standard laboratory safety precautions, including gloves and safety glasses. DMSO is a skin penetrant; avoid direct contact.

References

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Molecules. (2020). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. [Link]

  • PubMed. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. [Link]

  • ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]

  • PubMed Central. (2018). Photoaffinity labeling in target- and binding-site identification. [Link]

  • PubMed Central. (2011). Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. [Link]

  • National Institutes of Health. (2021). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. [Link]

  • ResearchGate. (2017). Design of the novel photoaffinity probe. [Link]

  • Royal Society of Chemistry. (2023). Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. [Link]

  • The Society of Photopolymer Science and Technology. (2014). Design of photoaffinity probe molecules for identification and modification of target proteins. [Link]

  • PubChem. 4'-Fluoro-3-morpholinomethylbenzophenone. [Link]

  • SciSpace. (2019). Small molecule target identification using photo-affinity chromatography. [Link]

  • PubMed. (2017). Characterisation of Photoaffinity-Based Chemical Probes by Fluorescence Imaging and Native-State Mass Spectrometry. [Link]

  • Royal Society of Chemistry. (2023). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine for peptide photoaffinity labeling. [Link]

  • Springer Nature Experiments. (2016). Probing Proteomes with Benzophenone Photoprobes. [Link]

  • Royal Society of Chemistry. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]

  • PubChem. 3-Chloro-5-fluoro-3'-thiomorpholinomethylbenzophenone. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4'-Fluoro-3-thiomorpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide is intended for researchers, scientists, and drug development professionals working with 4'-Fluoro-3-thiomorpholinomethyl benzophenone. Direct experimental data for this specific compound is not widely available in published literature. Therefore, this document provides troubleshooting strategies and frequently asked questions (FAQs) based on established principles of organic chemistry and pharmaceutical science, derived from the analysis of its structural components: a benzophenone core, a thiomorpholine moiety, and a fluorine substituent. Our goal is to equip you with the foundational knowledge and practical workflows to anticipate and overcome potential solubility challenges.

Predicted Physicochemical Properties

A thorough analysis of the molecule's structure allows us to predict its general solubility behavior. This provides a logical starting point for experimental design.

FeatureInfluence on SolubilityPredicted Behavior
Benzophenone Core Large, non-polar, aromatic structure.Inherently low aqueous solubility.[1][2][3] Contributes to good solubility in organic solvents.[2][4]
Thiomorpholine Moiety Contains a basic tertiary amine (pKa predicted to be weakly basic).Introduces pH-dependent solubility. Solubility is expected to increase significantly in acidic conditions (pH < pKa) due to protonation and salt formation.[5][6]
Fluorine Substituent Highly electronegative, electron-withdrawing.Can increase lipophilicity, potentially decreasing aqueous solubility.[7][8][9] It will lower the basicity (pKa) of the nearby thiomorpholine nitrogen, meaning a lower pH is required for protonation compared to a non-fluorinated analog.[7][9][10]
Overall Molecule Large, predominantly hydrophobic with a single ionizable center.Expected to be a weak base with poor solubility in neutral aqueous media. Classified as a likely Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility).

Troubleshooting & Experimental Workflows

This section presents a logical, step-by-step approach to addressing solubility issues with this compound.

Diagram: Solubility Troubleshooting Workflow

The following diagram outlines the decision-making process for tackling solubility challenges, from initial assessment to advanced formulation strategies.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: pH Modification cluster_2 Phase 3: Advanced Formulation A Start: Compound Received B Determine Aqueous Solubility (pH 7.4 Buffer) A->B C Determine Organic Solvent Solubility (e.g., DMSO, EtOH, ACN) A->C D Solubility Acceptable? B->D E Attempt pH Adjustment (Acidic Buffers, e.g., pH 2-5) D->E No K End: Optimized Formulation D->K Yes F Solubility Improved? E->F G Co-Solvent Systems (e.g., PEG, Propylene Glycol) F->G No / Insufficient F->K Yes H Complexation (e.g., Cyclodextrins) G->H I Solid Dispersions H->I J Particle Size Reduction (Micronization, Nanosuspension) I->J J->K

Caption: A workflow for systematically addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in neutral buffer (e.g., PBS pH 7.4). What should I do first?

A1: This is expected behavior. The molecule is a weak base with a large, non-polar scaffold, making it poorly soluble in neutral aqueous media.[1][2] Your first step should be to exploit the basic thiomorpholine nitrogen.

  • Immediate Action: Attempt to dissolve the compound in an acidic buffer. Start with a pH of 4-5 and incrementally decrease the pH. The protonation of the thiomorpholine nitrogen will form a more soluble salt.[5][6]

  • Causality: The principle "like dissolves like" governs solubility.[11][12] By protonating the amine, you create a charged species (a salt) which is significantly more polar and thus more readily solvated by polar water molecules.

Q2: What is the best organic solvent for creating a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating high-concentration stock solutions of poorly soluble, non-polar compounds for in-vitro screening. Other potential solvents include:

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Acetone

  • Acetonitrile (ACN)

Benzophenones are generally soluble in these organic solvents.[2][4]

  • Protocol Insight: Always prepare a concentrated stock in 100% organic solvent (e.g., 10-50 mM in DMSO). For aqueous experimental media, perform a serial dilution, ensuring the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: I see precipitation when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?

A3: This is a classic sign of a compound "crashing out" of solution when the solvent environment changes from favorable (organic) to unfavorable (aqueous).

  • Troubleshooting Steps:

    • Lower the Final Concentration: This is the simplest solution. Your compound's solubility limit in the final buffer has been exceeded.

    • Use an Acidified Buffer: As detailed in Q1, pre-acidifying your aqueous buffer can significantly increase the compound's solubility limit.

    • Investigate Co-solvents: The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs.[13][14] Try adding a small percentage of a pharmaceutically acceptable co-solvent like polyethylene glycol (PEG 300/400) or propylene glycol to your final aqueous medium. These agents reduce the polarity of the water, making the solution more hospitable to your compound.[13][14]

Q4: How does the fluorine atom affect my experimental approach?

A4: The primary impact of the 4'-fluoro group is electronic. Fluorine is highly electron-withdrawing, which has two key consequences:[7][10]

  • Reduced Basicity (Lower pKa): The fluorine atom pulls electron density away from the benzophenone system, which in turn reduces the basicity of the thiomorpholine nitrogen. This means you will likely need a lower pH to fully protonate the amine compared to a non-fluorinated version of the molecule.[9][10]

  • Increased Lipophilicity: Single fluorine-for-hydrogen substitutions often lead to a slight increase in the molecule's lipophilicity (LogP), which can further decrease aqueous solubility.[7][8]

  • Practical Implication: Be prepared to use buffers with pH values as low as 2-3 to achieve maximum aqueous solubility.

Q5: Are there more advanced methods if pH adjustment and co-solvents are insufficient?

A5: Yes. For drug development applications requiring higher concentrations, several advanced formulation strategies can be explored.[5][6][15]

  • Complexation: The use of cyclodextrins can encapsulate the non-polar benzophenone portion of the molecule, presenting a more hydrophilic exterior to the aqueous environment. This "inclusion complex" formation is a powerful technique for improving the solubility of poorly soluble drugs.[6]

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[15] Techniques like spray drying or hot-melt extrusion can be used to create amorphous solid dispersions, which have a higher apparent solubility and faster dissolution rate than the crystalline form.

  • Particle Size Reduction: Decreasing the particle size via micronization or nanosuspension increases the surface area-to-volume ratio.[13] While this does not increase the equilibrium solubility, it significantly enhances the rate of dissolution.[6][13]

Protocol: Preliminary pH-Solubility Profile

This protocol provides a step-by-step method to determine the pH-dependent solubility of this compound.

Objective: To identify the pH range where the compound achieves maximum aqueous solubility.

Materials:

  • This compound

  • Calibrated pH meter

  • Series of buffers (e.g., citrate, phosphate) at pH 2.0, 4.0, 6.0, 7.4, and 9.0

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Vortex mixer and shaker/incubator

  • 0.22 µm syringe filters

Methodology:

  • Preparation: Prepare saturated solutions by adding an excess amount of the compound to vials containing each of the different pH buffers. Ensure solid compound is visible at the bottom of each vial.

  • Equilibration: Tightly cap the vials and place them in a shaker/incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sampling & Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle. Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered samples with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC method.

  • Analysis: Plot the determined solubility (e.g., in µg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.

Diagram: pH-Dependent Ionization

This diagram illustrates the chemical equilibrium that is the basis for pH-dependent solubility.

Caption: Equilibrium between the soluble (protonated) and insoluble (neutral) forms.

References

  • Predicting Solubility. Rowan Scientific. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PubMed Central. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Applied Pharmaceutical Science. [Link]

  • How To Predict Solubility Of Organic Compounds? Chemistry For Everyone - YouTube. [Link]

  • Benzophenone-3. Solubility of Things. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Thiomorpholine CAS 123-90-0 Manufacturers, Suppliers, Factory. Home Sunshine Pharma. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. [Link]

  • BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI Bookshelf. [Link]

  • Benzophenone. Solubility of Things. [Link]

  • Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]

  • Benzophenone. PubChem. [Link]

  • Importance of Fluorine in Benzazole Compounds. PubMed Central. [Link]

  • Fluorine Derivatives in Medicine. Iran Chemkraft. [Link]

  • Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data. [Link]

Sources

improving stability of 4'-Fluoro-3-thiomorpholinomethyl benzophenone in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4'-Fluoro-3-thiomorpholinomethyl benzophenone

An Application Scientist's Guide to Ensuring Solution Stability

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges with this compound in solution. Understanding the molecule's intrinsic properties is the first step toward generating reliable and reproducible experimental data.

This molecule incorporates three key structural features that are critical to consider for stability:

  • A benzophenone core, which is known to be photosensitive.

  • A thiomorpholine ring, containing a thioether group susceptible to oxidation.

  • A Mannich base linkage, which can exhibit pH-dependent instability.

This guide provides a series of frequently asked questions (FAQs), troubleshooting protocols, and experimental designs to help you mitigate these inherent liabilities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound's concentration is decreasing rapidly, even when stored in the freezer. What's the most likely cause?

If you observe degradation even in the dark and at low temperatures, the primary suspects are oxidation and pH instability .

  • Oxidative Degradation: The thioether in the thiomorpholine ring is readily oxidized to its corresponding sulfoxide and subsequently to a sulfone.[1] This can be initiated by dissolved oxygen in your solvent or by trace peroxide impurities, which are common in solvents like THF or diethyl ether.

  • pH-Dependent Instability: As a Mannich base, the compound is susceptible to a retro-Mannich reaction, a fragmentation process that can be catalyzed by acidic or basic conditions.[2] The pH of your solution, even if unbuffered, can significantly impact stability. For instance, dissolving the compound in a solvent containing acidic impurities could accelerate this degradation.

Troubleshooting Steps:

  • Use High-Purity, Degassed Solvents: Before preparing your solution, sparge your solvent with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Test for Peroxides: If using ether-based solvents, always test for the presence of peroxides using commercially available test strips.[3] Do not use solvents that test positive.

  • Buffer Your Solution: If compatible with your experimental system, prepare solutions in a buffer at a neutral pH (e.g., pH 7.0-7.4) to minimize the risk of acid- or base-catalyzed degradation.

  • Consider Antioxidants: For long-term storage, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can help prevent oxidative degradation.[4]

Q2: I left my solution on the lab bench for a few hours and now my analytical results are inconsistent. Why?

This is a classic sign of photodegradation . The benzophenone core in your molecule is a potent photosensitizer.[5]

  • Mechanism of Photodegradation: Upon absorption of UV light (abundant in ambient laboratory light), the benzophenone moiety can be excited to a triplet state.[6] This highly reactive species can then participate in various degradation reactions, potentially leading to fragmentation or the formation of hydroxylated by-products.[6][7] Studies on other benzophenone derivatives confirm their susceptibility to degradation under UV irradiation.[8]

Best Practices for Handling:

  • Use Amber Vials: Always prepare and store solutions of this compound in amber glass vials or containers that block UV and visible light.[4]

  • Minimize Light Exposure: When working with the solution, protect it from direct light. Cover vials with aluminum foil if they must be left on the benchtop for any period.[4]

  • Work in a Dimly Lit Area: For sensitive experiments, handle the compound in a room with reduced lighting or under yellow light, which has less energy than white or blue light.[9]

Q3: Which solvent should I use for my stock solution?

Solvent choice is critical. You must balance solubility with chemical compatibility.

Recommended Solvents:

  • DMSO (Dimethyl Sulfoxide): Generally a good choice for creating high-concentration stock solutions due to its high solubilizing power and relative stability. Ensure you use anhydrous, high-purity grade.

  • Acetonitrile (ACN): A common solvent in analytical chromatography that is generally inert and less prone to peroxide formation than ethers.

  • Ethanol: If the compound is soluble, ethanol can be a good choice. Use absolute (200 proof) ethanol to minimize water content.[10]

Solvents to Use with Caution:

  • Ethers (THF, Diethyl Ether, Dioxane): Prone to forming explosive peroxides over time, which can act as strong oxidants. If you must use them, ensure they are fresh, tested for peroxides, and contain a stabilizer like BHT.[3]

  • Chlorinated Solvents (DCM, Chloroform): Can contain acidic impurities (e.g., HCl) that can catalyze the retro-Mannich reaction. Use only high-purity, stabilized grades.

Q4: How can I proactively identify the specific degradation pathways for my compound?

The most robust method is to perform a Forced Degradation (Stress Testing) Study . This is a standard practice in pharmaceutical development designed to intentionally degrade the compound under various conditions to identify its liabilities.[11] The International Council for Harmonisation (ICH) provides guidelines for such studies.[12][13][14]

A forced degradation study will help you:

  • Identify the likely degradation products.

  • Understand the degradation pathways.

  • Develop stability-indicating analytical methods capable of separating the parent compound from its degradants.[11]

See the Protocols section below for a detailed experimental workflow.

Visualizing Potential Degradation Pathways

The diagram below illustrates the three primary instability points of this compound.

cluster_main cluster_products Parent Parent Compound Oxidized Sulfoxide / Sulfone (Oxidative Degradation) Parent->Oxidized O₂ / Peroxides Photo Photoreduction / Hydroxylated Species (Photodegradation) Parent->Photo UV Light Retro Fragmentation Products (Retro-Mannich Reaction) Parent->Retro Acid / Base (pH)

Caption: Key degradation pathways for the target compound.

Protocols for Stability Assessment

Protocol 1: Recommended Procedure for Stock Solution Preparation & Storage

This protocol minimizes immediate degradation during preparation.

  • Material Preparation:

    • Use high-purity, anhydrous DMSO or ACN.

    • Select a new, amber glass vial with a PTFE-lined cap.

    • Ensure all glassware is scrupulously clean and dry.

  • Solvent Preparation:

    • Sparge the chosen solvent with dry argon or nitrogen for 20 minutes to remove dissolved oxygen.

  • Solution Preparation:

    • Accurately weigh the solid this compound and add it to the amber vial.

    • Add the degassed solvent to achieve the desired concentration.

    • Cap the vial tightly and vortex until the solid is completely dissolved. A brief sonication in a room temperature water bath may be used if necessary.

  • Storage:

    • Wrap the vial cap with parafilm to ensure a tight seal.

    • Store the stock solution at -20°C or -80°C.[15]

    • For daily use, prepare smaller aliquots to avoid repeated freeze-thaw cycles of the main stock.

Protocol 2: Forced Degradation (Stress Testing) Workflow

This experiment will identify the compound's vulnerabilities. The goal is to achieve 5-20% degradation to ensure sufficient formation of degradants for analysis without destroying the sample.[12]

1. Preparation:

  • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of Acetonitrile:Water.

  • Divide the solution into six separate, clearly labeled amber vials for each stress condition. Include one vial as an unstressed control, stored at -20°C.

2. Stress Conditions:

Condition Reagent/Procedure Typical Incubation Purpose
Acid Hydrolysis Add 0.1 M HCl to the sample vial. 60°C for 2-8 hours To test for acid-catalyzed degradation (e.g., retro-Mannich).
Base Hydrolysis Add 0.1 M NaOH to the sample vial. Room Temp for 1-4 hours To test for base-catalyzed degradation (e.g., retro-Mannich).
Oxidation Add 3% H₂O₂ to the sample vial. Room Temp for 2-8 hours To force oxidation of the thiomorpholine ring.
Thermal Stress Heat the sample vial (no added reagent). 60-80°C for 24-48 hours To assess intrinsic thermal stability.

| Photostability | Expose the vial to a photostability chamber with controlled light (UV/Vis) and temperature. | Per ICH Q1B guidelines | To confirm photosensitivity of the benzophenone core. |

3. Analysis:

  • At the end of the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples, including the control, to a suitable concentration for analysis.

  • Analyze all samples by a stability-indicating HPLC-UV method. A gradient method is recommended to ensure separation of the parent peak from any new peaks (degradants). Use a mass spectrometer (LC-MS) if available to obtain mass information on the degradant peaks.

4. Data Interpretation:

  • Compare the chromatograms from the stressed samples to the control.

  • Calculate the percentage degradation in each condition.

  • The appearance of new peaks confirms instability under that specific stress. For example, a new peak in the H₂O₂ sample strongly suggests the formation of the sulfoxide.

cluster_prep cluster_stress cluster_analysis cluster_data A Prepare 1 mg/mL Solution (ACN:Water) B Aliquot into 6 Vials A->B C1 Control (-20°C) C2 Acid (0.1M HCl, 60°C) C3 Base (0.1M NaOH, RT) C4 Oxidation (3% H₂O₂, RT) C5 Thermal (60°C) C6 Photolytic (UV/Vis Light) D Neutralize & Dilute Samples C1->D C2->D C3->D C4->D C5->D C6->D E Analyze by HPLC-UV/MS D->E F Compare Chromatograms E->F G Calculate % Degradation & Identify Degradants F->G

Caption: Workflow for a forced degradation study.

References

  • Baczko, K., et al. (2021). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed Central. Available at: [Link]

  • Goldberg, A. (2024). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. Available at: [Link]

  • Tardif, C., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Mannich reaction. Available at: [Link]

  • Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds. Available at: [Link]

  • Danciu, V., et al. (2014). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Farmacia. Available at: [Link]

  • Royal Society of Chemistry. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. Available at: [Link]

  • ICH. (1999). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • MDPI. (2021). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. Available at: [Link]

  • European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. Available at: [Link]

  • Lawrence Berkeley National Laboratory. (2025). LBNL Time-Sensitive Chemicals Overview. Environment, Health, and Safety. Available at: [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • ResearchGate. (n.d.). Mannich reaction under acidic conditions and basic conditions. Available at: [Link]

  • Chemistry For Everyone. (2025). What Are The Best Practices For Chemical Storage In A Laboratory?. YouTube. Available at: [Link]

  • Google Patents. (n.d.). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • Pharmaceutical Technology. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • ResearchGate. (n.d.). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Management of Chemicals. In Prudent Practices in the Laboratory. Available at: [Link]

  • Sparatore, F., & Tramontini, M. (1972). Advances in the Chemistry of Mannich Bases. Synthesis. Available at: [Link]

  • ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Available at: [Link]

  • Royal Society of Chemistry. (2025). release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun. RSC Publishing. Available at: [Link]

Sources

troubleshooting 4'-Fluoro-3-thiomorpholinomethyl benzophenone experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experimental work involving 4'-Fluoro-3-thiomorpholinomethyl benzophenone. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this and structurally related compounds. Our approach is rooted in mechanistic principles to empower you not just to solve problems, but to understand their origin.

Section 1: Synthetic Strategy Overview

The synthesis of this compound typically proceeds via a two-stage process. The most common route involves the initial formation of a benzophenone core, followed by the introduction of the thiomorpholinomethyl group via a Mannich reaction.

Synthetic_Workflow cluster_0 Stage 1: Benzophenone Core Synthesis cluster_1 Stage 2: Functionalization A 4-Fluorobenzoyl chloride + Toluene B 4-Fluoro-3-methylbenzophenone (Intermediate) A->B Friedel-Crafts Acylation D 3-(Bromomethyl)-4'-fluorobenzophenone B->D Radical Bromination C N-Bromosuccinimide (NBS) F Target Compound: 4'-Fluoro-3-thiomorpholinomethyl benzophenone D->F Nucleophilic Substitution E Thiomorpholine E->F

Caption: A common synthetic workflow for the target compound.

An alternative, and often more direct, approach is a one-pot Mannich reaction on a pre-formed benzophenone, which will be the primary focus of this troubleshooting guide.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues in a question-and-answer format, focusing on the underlying chemical principles.

FAQs: The Mannich Reaction (Aminomethylation)

The Mannich reaction is a cornerstone of this synthesis, involving the aminomethylation of an acidic proton on the benzophenone aromatic ring using formaldehyde and thiomorpholine.[1]

Question 1: My Mannich reaction shows low or no conversion. What are the primary causes?

Answer: This is a frequent issue that typically points to one of three areas: iminium ion formation, substrate reactivity, or reaction conditions.

  • Inefficient Iminium Ion Formation: The reaction proceeds via an electrophilic iminium ion, [CH2=N(CH2CH2)2S]+, formed from formaldehyde and thiomorpholine.[2]

    • Causality: The formation of this ion is pH-dependent. Excessively acidic conditions will protonate the thiomorpholine, rendering it non-nucleophilic and unable to react with formaldehyde. Conversely, basic conditions disfavor the dehydration step needed to form the iminium cation. A neutral to slightly acidic medium is often optimal.

    • Solution:

      • Use paraformaldehyde as the formaldehyde source, which depolymerizes in situ.

      • Employ a protic solvent like ethanol or isopropanol, which can facilitate proton transfer.

      • Consider pre-forming the iminium salt (an Eschenmoser's salt analogue) before adding the benzophenone substrate.

  • Poor Substrate Reactivity: The benzophenone ring must be sufficiently nucleophilic to attack the iminium ion.

    • Causality: The carbonyl group is deactivating. The reaction relies on the inherent nucleophilicity of the aromatic ring. The position of aminomethylation is directed by existing substituents.

    • Solution: Ensure your starting benzophenone is free of strong electron-withdrawing groups near the desired reaction site, which would further deactivate the ring.

  • Suboptimal Reaction Conditions:

    • Causality: Temperature plays a critical role. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition of the iminium ion or lead to side products.

    • Solution: Refluxing in ethanol (approx. 78°C) is a standard starting point. Monitor the reaction by TLC. If no conversion is observed after several hours, a modest increase in temperature or switching to a higher boiling solvent like dioxane may be warranted.[3]

Question 2: I am observing multiple products on my TLC plate, including a spot at the baseline and potential isomers.

Answer: This suggests either the formation of byproducts or issues with regioselectivity.

  • Bis-Aminomethylation:

    • Causality: If there is more than one activated position on the benzophenone rings, a second aminomethylation can occur, leading to a more polar, slower-moving compound on TLC.[1]

    • Solution: Use a stoichiometric amount of formaldehyde and thiomorpholine (1.0 to 1.1 equivalents). Adding the benzophenone substrate slowly to the pre-formed iminium salt can also help control the reaction.

  • Regioisomers:

    • Causality: The aminomethyl group will add to the most activated, sterically accessible position on the benzophenone rings. For a 3-substituted product, the starting material must direct the reaction accordingly (e.g., starting with 4-fluorobenzoyl chloride and toluene gives 4-fluoro-4'-methylbenzophenone, where the methyl-bearing ring is activated for subsequent functionalization at its ortho/para positions).

    • Solution: Carefully verify the structure of your starting benzophenone. Ortho- and para-isomers are common and can be difficult to separate. Meticulous characterization of the starting material via ¹H and ¹³C NMR is essential.

  • Baseline Spot (Tarry Substance):

    • Causality: Similar to issues in Friedel-Crafts reactions, overheating can lead to polymerization or decomposition of reactants, especially the formaldehyde and iminium intermediate.[4]

    • Solution: Maintain strict temperature control. Ensure efficient stirring to prevent localized overheating. If tarring is severe, consider running the reaction at a lower temperature for a longer duration.

FAQs: Work-up and Purification

Question 3: During aqueous work-up, I'm struggling with persistent emulsions or product loss.

Answer: Mannich bases, being tertiary amines, can act as surfactants, and their salts can have significant aqueous solubility.

  • Emulsion Formation:

    • Causality: The amphiphilic nature of the protonated product can stabilize oil-in-water or water-in-oil emulsions.

    • Solution:

      • Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, which helps to break emulsions.

      • Avoid vigorous shaking in the separatory funnel; use gentle, repeated inversions instead.

      • If an emulsion persists, filtering the entire mixture through a pad of Celite® can be effective.

  • Product Loss to Aqueous Layer:

    • Causality: If the aqueous layer is acidic (pH < 7), the product will be protonated and exist as a water-soluble ammonium salt.

    • Solution: Before extraction, basify the aqueous layer to a pH of 9-10 with a base like sodium carbonate (Na₂CO₃) or dilute sodium hydroxide (NaOH). This deprotonates the tertiary amine, rendering it soluble in organic solvents like ethyl acetate or dichloromethane. Always check the pH of the aqueous layer with pH paper before concluding the extraction.

Question 4: The purified product is a persistent oil and will not crystallize. How can I obtain a solid?

Answer: This is common for Mannich bases, which can be prone to forming amorphous solids or oils due to conformational flexibility or residual impurities.

  • Causality: The presence of even minor impurities can inhibit crystal lattice formation. Residual solvent is also a common culprit.

  • Solution Strategy:

    • High Purity is Key: First, ensure the highest possible purity via flash column chromatography. Use a gradient elution, starting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing polarity. Add 0.5-1% triethylamine (Et₃N) to the solvent system to prevent the basic amine product from streaking on the silica gel.

    • Solvent Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then slowly add a poor solvent (e.g., hexanes or pentane) dropwise while stirring vigorously until the solution becomes cloudy. Let it stand, or gently warm to redissolve and then cool slowly.

    • Salt Formation: If the free base refuses to crystallize, converting it to a salt (e.g., hydrochloride or oxalate) can often induce crystallization. Dissolve the purified oil in a solvent like diethyl ether or ethyl acetate and add a stoichiometric amount of HCl (as a solution in ether or dioxane) or a solution of oxalic acid. The resulting salt will often precipitate as a crystalline solid.

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution(s)
Low Yield Incomplete reactionIncrease reaction time/temperature; check reagent purity.
Product loss during work-upBasify aqueous layer (pH 9-10) before extraction; use brine to break emulsions.
Catalyst issues (Friedel-Crafts)Use fresh, anhydrous AlCl₃; maintain anhydrous conditions.[4]
Impure Product Formation of side-productsControl stoichiometry (1.1 eq. of aminomethylating agent); control temperature.
Inefficient purificationUse flash chromatography with Et₃N in the eluent; consider converting to a salt for recrystallization.
Characterization Issues Ambiguous NMR spectraCheck for regioisomers; ensure complete removal of solvent; acquire 2D NMR (COSY, HSQC).
Incorrect Mass Spec (MS)Ensure the sample is pure; look for the [M+H]⁺ ion in ESI+ mode.

Section 3: Key Experimental Protocols

Protocol 1: Mannich Aminomethylation of 4'-Fluorobenzophenone

This is a representative protocol and may require optimization.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4'-fluorobenzophenone (1.0 eq.), thiomorpholine (1.1 eq.), and paraformaldehyde (1.2 eq.).

  • Solvent Addition: Add absolute ethanol (approx. 0.2 M concentration relative to the benzophenone).

  • Reaction: Add a catalytic amount of concentrated HCl (e.g., 1-2 drops). Heat the mixture to reflux (approx. 78°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate system with 1% Et₃N. The product should appear as a new, more polar spot. The reaction is typically complete in 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate (EtOAc).

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid, followed by a wash with saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes:EtOAc containing 1% Et₃N.

Section 4: Visual Troubleshooting Logic

The following flowchart provides a systematic approach to diagnosing low product yield, a common and multifaceted problem.

Troubleshooting_Low_Yield start Problem: Low Final Yield d1 TLC analysis of crude reaction mixture? start->d1 d2 Significant starting material (SM) remains? d1->d2 Clean reaction (SM + Product) d3 Multiple unidentified spots or baseline tar? d1->d3 Complex mixture d4 Product appears clean in crude, but mass is low? d2->d4 No, good conversion a1 Incomplete Reaction. Verify reagent quality (fresh paraformaldehyde, pure amine). Increase reaction time or temp. d2->a1 Yes a2 Side Reactions Occurred. Lower reaction temperature. Check stoichiometry (use ~1.1 eq. of amine/aldehyde). Consider slower addition of reagents. d3->a2 a3 Loss During Work-up. Check pH of aqueous layer before extraction (ensure pH > 9). Use brine to break emulsions. Perform back-extraction of aqueous layers. d4->a3 Yes a4 Loss During Purification. Use Et3N in chromatography solvent to prevent streaking. Check for product volatility if drying under high vacuum. d4->a4 No, work-up was efficient end_node Yield Optimized a1->end_node a2->end_node a3->end_node a4->end_node

Caption: Decision tree for troubleshooting low reaction yield.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24724687, 4'-Fluoro-3-morpholinomethylbenzophenone. PubChem. Retrieved from [Link]

  • Shriner, R. L., & Wolf, F. J. (1941). Benzophenone. Organic Syntheses, 1, 8. Retrieved from [Link]

  • Oregon State University. (n.d.). Synthesis, Spectroscopy and Photochemistry of Benzophenones. CH 463 & CH 463H Integrated Laboratory Project. Retrieved from [Link]

  • Zhang, X., et al. (2023). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications. Available at: [Link]

  • Wang, Z., et al. (2021). Three-component radical homo Mannich reaction. Nature Communications, 12(1), 987. Retrieved from [Link]

  • Bîcu, E., & Profire, L. (2012). Synthesis and Reactivity of Mannich Bases. Part 32. Phenolic Mannich Bases of 1-(1-Hydroxynaphthalen-2-yl)ethanone. Revista de Chimie, 63(3), 263-266. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2018). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. Available at: [Link]

  • Roy, S., & Besset, T. (2025). Development of a C–F bond activation strategy for the synthesis of benzophenone-type bioisosteres. ResearchGate. Retrieved from [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2009). Mannich bases in medicinal chemistry and drug design. Medicinal Research Reviews. Available at: [Link]

  • SUST Repository. (n.d.). Mannich Reaction. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4'-Fluoro-3-thiomorpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-Fluoro-3-thiomorpholinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific Mannich reaction. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges and optimize your reaction conditions for higher yield and purity.

I. Overview of the Synthesis: The Mannich Reaction

The synthesis of this compound is achieved through a Mannich reaction. This is a three-component condensation reaction involving an active hydrogen compound (4'-fluorobenzophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (thiomorpholine).[1][2] The core principle of this reaction is the aminoalkylation of the active hydrogen on the aromatic ring of the benzophenone.[2][3]

The reaction proceeds via the formation of an Eschenmoser salt-like intermediate (iminium ion) from thiomorpholine and formaldehyde. This electrophilic iminium ion is then attacked by the nucleophilic enol form of the 4'-fluorobenzophenone, leading to the formation of the desired product.

II. Visualizing the Reaction Pathway and Key Challenges

To better understand the process and potential pitfalls, let's visualize the reaction mechanism and a general troubleshooting workflow.

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-Fluorobenzophenone 4-Fluorobenzophenone Enolate of Benzophenone Enolate of Benzophenone 4-Fluorobenzophenone->Enolate of Benzophenone (acid/base catalysis) Thiomorpholine Thiomorpholine Iminium Ion Iminium Ion Thiomorpholine->Iminium Ion + Formaldehyde Formaldehyde Formaldehyde Target Product 4'-Fluoro-3-thiomorpholinomethyl benzophenone Enolate of Benzophenone->Target Product + Iminium Ion

Caption: The Mannich reaction pathway for the synthesis of the target molecule.

Troubleshooting_Workflow start Experiment Start issue Identify Issue (Low Yield, Impurities, No Reaction) start->issue check_reagents Verify Reagent Quality & Stoichiometry issue->check_reagents Initial Checks analyze_impurities Characterize Side Products (NMR, MS) issue->analyze_impurities If Impurities Present optimize_conditions Adjust Reaction Parameters (Temp, Time, Solvent, Catalyst) check_reagents->optimize_conditions If Reagents OK purification Refine Purification Strategy (Crystallization, Chromatography) optimize_conditions->purification analyze_impurities->optimize_conditions To Minimize Side Reactions success Successful Synthesis purification->success

Caption: A general workflow for troubleshooting common synthesis issues.

III. Troubleshooting Guide: Question & Answer Format

This section directly addresses specific problems you might encounter during your experiments.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in this Mannich reaction can stem from several factors. Let's break them down:

  • Incomplete Iminium Ion Formation: The formation of the electrophilic iminium ion from thiomorpholine and formaldehyde is crucial.

    • Troubleshooting:

      • Reagent Quality: Ensure you are using a fresh, high-purity source of formaldehyde. Paraformaldehyde can be used, but it requires depolymerization, which can be inconsistent. A 37% aqueous solution is common, but the water can sometimes interfere with the reaction. Consider using a pre-formed Eschenmoser's salt for more reliable results.

      • pH Control: The reaction is often acid-catalyzed. A small amount of a protic acid (e.g., HCl, acetic acid) can facilitate iminium ion formation. However, strongly acidic conditions can lead to unwanted side reactions. A systematic screen of pH is recommended.

  • Poor Nucleophilicity of the Benzophenone: The electron-withdrawing nature of the carbonyl group and the fluorine atom deactivates the aromatic ring, making it a weaker nucleophile.

    • Troubleshooting:

      • Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or methanol can participate in hydrogen bonding and may be suitable.[4] Aprotic solvents like dioxane or THF can also be effective.[3] Experimenting with different solvents is key.

      • Temperature Optimization: Increasing the reaction temperature can enhance the rate of reaction. However, excessive heat can lead to the formation of side products. A temperature screen from room temperature up to the reflux temperature of the chosen solvent is advisable.

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can leave starting materials unreacted or lead to the formation of undesired byproducts.

    • Troubleshooting:

      • Reactant Ratios: A common starting point is a 1:1.2:1.2 molar ratio of 4'-fluorobenzophenone:formaldehyde:thiomorpholine. A slight excess of the more volatile components (formaldehyde and thiomorpholine) can compensate for any loss during the reaction.

Q2: I'm observing significant impurity peaks in my crude product analysis (TLC, LC-MS, NMR). What are these likely to be and how can I minimize them?

A2: The formation of impurities is a common challenge. Here are the most probable side products and strategies to mitigate them:

  • Bis-aminomethylation: The product itself contains an activated aromatic ring and can potentially undergo a second Mannich reaction, leading to a di-substituted product.

    • Minimization Strategy:

      • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the 4'-fluorobenzophenone relative to the aminomethylating agent (iminium ion).

      • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent over-reaction.

  • Self-condensation of Benzophenone: Under certain conditions, benzophenones can undergo self-condensation reactions.

    • Minimization Strategy:

      • Temperature Control: Avoid excessively high reaction temperatures.

  • Reaction at the 'Wrong' Position (Regioselectivity): While the position ortho to the activating benzoyl group and meta to the deactivating fluorine is the most likely site of reaction, substitution at other positions on either aromatic ring is possible, though less favored.

    • Understanding Regioselectivity: The benzoyl group is an ortho, para-director, but the ortho position is sterically hindered. The fluorine atom is also an ortho, para-director. The combination of these effects should favor substitution on the benzoyl-substituted ring. However, careful characterization of the product is essential to confirm the regioselectivity.

  • Thiomorpholine-related Impurities: Thiomorpholine can oxidize or undergo other side reactions under harsh conditions.

    • Minimization Strategy:

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Q3: The purification of my crude product is proving difficult. What are the best practices for isolating pure this compound?

A3: Mannich bases can be challenging to purify due to their basic nature and potential for salt formation.

  • Initial Work-up:

    • Extraction: After the reaction is complete, a standard work-up involves quenching the reaction with water or a mild base (like sodium bicarbonate solution) and extracting the product into an organic solvent (e.g., ethyl acetate, dichloromethane).[5][6] Washing the organic layer with brine can help remove water-soluble impurities.

  • Crystallization:

    • Solvent Screening: If the product is a solid, recrystallization is often the most effective purification method.[7] Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, toluene) to find conditions that provide good crystal formation.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common stationary phase. However, the basicity of the Mannich base can lead to tailing on silica.

    • Mobile Phase: To counteract tailing, a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in the eluent) can be added to the mobile phase (e.g., hexanes/ethyl acetate).

    • Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (basic or neutral) as the stationary phase.

IV. Frequently Asked Questions (FAQs)

Q: What is the expected regioselectivity of the Mannich reaction on 4'-fluorobenzophenone?

A: The benzoyl group is a meta-director for electrophilic aromatic substitution on its own ring, but an ortho, para-director for the other ring. The fluorine atom is an ortho, para-director. The reaction is an electrophilic substitution on the aromatic ring. The substitution will occur on the ring activated by the carbonyl group of the benzophenone, at the position ortho to the carbonyl group. This is because the carbonyl group can stabilize the intermediate carbocation through resonance. The fluorine on the other ring is deactivating overall due to its inductive effect, making that ring less susceptible to electrophilic attack. Therefore, the expected major product is this compound.

Q: Can I use a different secondary amine instead of thiomorpholine?

A: Yes, the Mannich reaction is versatile and can be performed with a wide range of secondary amines (e.g., morpholine, piperidine, dimethylamine).[4] The choice of amine will influence the properties of the final product.

Q: What are the safety considerations for this reaction?

A: Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). 4'-Fluorobenzophenone is an irritant.[8] Thiomorpholine has a strong, unpleasant odor and should also be handled in a fume hood. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

V. Experimental Protocols

General Procedure for the Synthesis of this compound:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-fluorobenzophenone (1.0 eq) and a suitable solvent (e.g., ethanol, 20 mL per gram of benzophenone).

  • Add thiomorpholine (1.2 eq) to the solution.

  • Add aqueous formaldehyde (37%, 1.2 eq) dropwise to the stirred solution.

  • Add a catalytic amount of hydrochloric acid (e.g., 2-3 drops of concentrated HCl).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Recommended Starting Conditions and Optimization Parameters

ParameterRecommended Starting ConditionOptimization RangeRationale
Solvent EthanolMethanol, Dioxane, THF, AcetonitrileSolvent polarity can influence reaction rate and solubility of reactants.
Temperature RefluxRoom Temperature to RefluxHigher temperatures can increase reaction rate but may also lead to side products.
Catalyst HCl (catalytic)Acetic Acid, No CatalystAcid catalysis facilitates iminium ion formation.
Stoichiometry (Benzophenone:Formaldehyde:Thiomorpholine) 1 : 1.2 : 1.21:1:1 to 1:1.5:1.5A slight excess of volatile reagents can drive the reaction to completion.
Reaction Time 4-8 hours2-24 hours (monitor by TLC/LC-MS)Reaction time will depend on the specific conditions used.

VI. References

  • Aljohani, E. et al. (2019). Synthesis, characterization, and antimicrobial evaluation of new Mannich bases of 4-hydroxyacetophenone. Journal of Chemistry, 2019, 1-8.

  • Chipeleme, A. et al. (2007). Synthesis and in vitro antiplasmodial activity of new 4-aminoquinoline-semicarbazone derivatives. Bioorganic & Medicinal Chemistry, 15(13), 4445-4454.

  • CN108586224B. (2020). Method for purifying and separating benzophenone. Google Patents.

  • Dimmock, J. R. et al. (1999). Cytotoxic analogues of 2,6-bis(arylidene)cyclohexanones. European Journal of Medicinal Chemistry, 34(10), 867-877.

  • Katritzky, A. R. et al. (2004). Mannich reaction of electron-rich heterocycles with N-acyliminium ions. Arkivoc, 2004(5), 179-191.

  • Li, J. T. et al. (2005). An efficient and practical synthesis of β-amino ketone compounds catalyzed by silica sulfuric acid. Arkivoc, 2005(11), 163-169.

  • Mamedov, V. A. et al. (2018). Synthesis of 3-thiomorpholinomethyl- and 3-morpholinomethyl-substituted 2H-1,2,4-benzothiadiazine 1,1-dioxides. Chemistry of Heterocyclic Compounds, 54(5), 513-519.

  • National Center for Biotechnology Information. (n.d.). 4-Fluorobenzophenone. PubChem Compound Database. Retrieved from [Link]

  • Pawar, S. S. et al. (2015). A review on synthesis and biological importance of Mannich bases. The Pharma Innovation Journal, 4(8), 01-08.

  • Tramontini, M., & Angiolini, L. (1990). The Mannich reaction: a study of its mechanism and its application in the synthesis of nitrogen-containing compounds. Tetrahedron, 46(6), 1791-1837.

  • Vasantha, K. et al. (2017). Synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. Indo American Journal of Pharmaceutical Sciences, 4(01), 149-152.

  • Wang, L. et al. (2011). One-pot synthesis of β-amino ketones via a Mannich-type reaction catalyzed by L-proline in ionic liquid. Tetrahedron Letters, 52(17), 2124-2126.

Sources

Technical Support Center: Stabilizing Thiomorpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with thiomorpholine-containing compounds. This guide is designed to provide you with in-depth, field-proven insights and practical solutions to prevent the degradation of these valuable molecules. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, actionable advice to ensure the integrity and success of your experiments.

The thiomorpholine moiety is a privileged scaffold in medicinal chemistry, but its thioether linkage presents a unique set of stability challenges, primarily its susceptibility to oxidation.[1] Understanding and mitigating these degradation pathways is critical for accurate data interpretation, formulation development, and ensuring the therapeutic efficacy of drug candidates. This guide provides a structured approach to identifying, troubleshooting, and preventing the degradation of your compounds.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions researchers have when working with thiomorpholine-containing compounds.

Q1: What are the primary degradation pathways for thiomorpholine-containing compounds?

A1: The most prevalent degradation pathway is the oxidation of the sulfur atom.[2][3] This occurs in a stepwise manner, first forming the thiomorpholine S-oxide (a sulfoxide) and potentially continuing to the thiomorpholine S,S-dioxide (a sulfone).[4][5] This process can be initiated by atmospheric oxygen, peroxide impurities in solvents, exposure to light, or catalysis by trace metal ions.[6] In some biological systems or under specific chemical conditions, ring cleavage can also occur, though this is less common under typical laboratory storage and handling.[2]

Q2: I see an unexpected peak in my HPLC analysis. Could it be an oxidation product?

A2: It is highly likely. The S-oxide and S,S-dioxide derivatives of your parent compound will have different polarities and thus different retention times on a reverse-phase HPLC column. Typically, the sulfoxide is more polar than the parent thioether and will elute earlier. The sulfone is even more polar and will elute earlier still. To confirm, you can intentionally degrade a small sample of your compound (see the Forced Degradation Protocol in this guide) and compare the retention times of the resulting peaks with the unexpected peak in your analysis.

Q3: What are the immediate steps I can take to improve the stability of my compound in solution?

A3: To immediately improve stability, you should:

  • Work under an inert atmosphere: Use nitrogen or argon to blanket your solutions and storage vials to minimize exposure to oxygen.

  • Use high-purity, peroxide-free solvents: Test your solvents for peroxides, especially ethers like THF or dioxane, before use.

  • Control the pH: Maintain a slightly acidic to neutral pH (around 6-7) if your molecule's stability allows, as both highly acidic and basic conditions can accelerate degradation.

  • Protect from light: Use amber vials or wrap your containers in aluminum foil to prevent photodegradation.

  • Maintain low temperatures: Store solutions at reduced temperatures (e.g., 2-8 °C or frozen) to slow the rate of oxidation.

Q4: Are there any additives I can use to stabilize my thiomorpholine-containing compound?

A4: Yes, the use of antioxidants is a highly effective strategy. For organic-soluble compounds, butylated hydroxytoluene (BHT) is a widely used and effective radical scavenger.[7][8][9] It is typically used in concentrations ranging from 0.01% to 0.1% (w/v).[7] For aqueous solutions, water-soluble antioxidants like ascorbic acid or sodium metabisulfite can be employed. Additionally, if metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from participating in redox reactions.[10][11][12][13]

Troubleshooting Guide: Common Scenarios & Solutions

This section provides a more detailed, scenario-based approach to troubleshooting common issues encountered during the handling, analysis, and storage of thiomorpholine-containing compounds.

Scenario Potential Cause(s) Recommended Solutions & Explanations
Rapid appearance of new peaks in HPLC chromatogram of a freshly prepared solution. Oxidation due to reactive solvent or oxygen. 1. Solvent Quality Check: Ensure solvents are HPLC-grade and peroxide-free. Ethers are particularly prone to forming peroxides. Use freshly opened bottles or test for peroxides. 2. Degas Solvents: Sparge all solvents and the prepared mobile phase with an inert gas (helium or nitrogen) for 15-30 minutes before use to remove dissolved oxygen. 3. Inert Atmosphere: Prepare samples in a glove box or under a stream of argon/nitrogen.
Inconsistent retention times and peak shapes (tailing/fronting) in HPLC analysis. Interaction with HPLC system components or on-column degradation. 1. Column Choice: Thioethers can exhibit secondary interactions with residual silanols on standard C18 columns, leading to peak tailing.[14] Consider using a column with a different stationary phase, such as a biphenyl phase, which can offer alternative selectivity for sulfur-containing compounds.[15] 2. Mobile Phase pH: If your compound has a basic nitrogen, a mobile phase pH close to its pKa can cause poor peak shape.[16] Adjust the mobile phase pH to be at least 2 units away from the pKa of any ionizable groups. A slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape for basic amines. 3. Metal Contamination: Stainless steel components in the HPLC can contribute metal ions that catalyze on-column oxidation. Consider using a biocompatible (PEEK) HPLC system if problems persist.
Gradual decrease in the main peak area and increase in impurity peaks over time in stored samples. Long-term oxidative degradation during storage. 1. Add an Antioxidant: For long-term storage, especially in solution, the addition of an antioxidant is highly recommended. Use BHT (0.01-0.1%) for organic solutions or ascorbic acid for aqueous solutions.[7][17] 2. Optimize Storage Conditions: Store solid compounds in a desiccator under an inert atmosphere at low temperatures. For solutions, aliquot into small, single-use vials, purge with argon/nitrogen before sealing, and store at -20°C or -80°C. 3. Use a Chelating Agent: If storing in a buffer that may contain trace metals, add a small amount of EDTA (e.g., 0.1 mM) to chelate these ions.[13]
No degradation observed in forced degradation study under oxidative conditions. Inappropriate choice of oxidizing agent or conditions. 1. Increase Oxidant Concentration/Time: If using hydrogen peroxide (H₂O₂), a common choice, you may need to increase the concentration (from 3% up to 30%) or extend the reaction time.[6] 2. Change Oxidizing Agent: Some thioethers are more resistant to H₂O₂. Consider a more potent but still controlled oxidizing agent, such as a Fenton-type reagent (H₂O₂ with a catalytic amount of Fe²⁺), but be aware this can be aggressive. 3. Ensure Proper Mixing: For solid-state forced degradation, ensure intimate mixing with the oxidizing agent. For solutions, ensure the compound is fully dissolved.

Key Experimental Protocols

To empower you with self-validating systems, here are detailed protocols for essential experiments.

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This study is crucial for understanding your compound's stability profile and for developing a stability-indicating analytical method.[17][18][19][20]

Objective: To intentionally degrade the thiomorpholine-containing compound under various stress conditions to generate potential degradation products.

Materials:

  • Your thiomorpholine-containing compound (API)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • Photostability chamber (ICH Q1B compliant)

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep at room temperature for 2 hours. If no degradation is observed by HPLC, repeat with 1 M HCl and/or heat at 60°C for 2 hours.

    • Neutralize the sample with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 2 hours. If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C for 2 hours.

    • Neutralize the sample with an equivalent amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 2 hours, protected from light.

    • If minimal degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Transfer a known amount of the solid compound to a vial.

    • Place in an oven at 70°C for 48 hours.

    • Also, expose a solution of the compound to the same conditions.

  • Photodegradation:

    • Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, by a suitable HPLC-UV or HPLC-MS method.

    • Aim for 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.

Protocol 2: Stability-Indicating HPLC Method

This is a general template for an HPLC method capable of separating the parent thiomorpholine compound from its S-oxide and S,S-dioxide degradants. This method should be optimized for your specific compound.

Instrumentation:

  • HPLC system with a UV detector or PDA detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point. A biphenyl column can be considered for improved selectivity.[15]

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: 0.1% Formic Acid in Acetonitrile

Gradient Program (Example):

Time (min)%B
0.010
15.090
17.090
17.110
20.010

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined from the UV spectrum of your compound (e.g., 254 nm or λmax).

  • Injection Volume: 5-10 µL

Validation: Use the samples generated from the forced degradation study to prove the specificity of this method. You should be able to resolve the parent peak from all major degradation peaks and any peaks from a placebo/blank.

Visualizing Degradation and Workflow

To provide a clearer understanding of the processes discussed, the following diagrams illustrate the key degradation pathway and the experimental workflow for stability testing.

DegradationPathway Thiomorpholine Thiomorpholine Compound (Thioether) Sulfoxide Thiomorpholine S-Oxide (Sulfoxide) Thiomorpholine->Sulfoxide Oxidation [O] Sulfone Thiomorpholine S,S-Dioxide (Sulfone) Sulfoxide->Sulfone Further Oxidation [O] ExperimentalWorkflow cluster_Stress Forced Degradation (ICH Q1A) Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation (H₂O₂) Thermal Thermal Stress Photo Photostability (ICH Q1B) API Thiomorpholine API / Drug Product StressedSamples Generate Stressed Samples API->StressedSamples Analysis HPLC Analysis StressedSamples->Analysis MethodValidation Validate Stability-Indicating Method Analysis->MethodValidation Report Identify Degradants & Establish Pathways MethodValidation->Report

Caption: Workflow for conducting a forced degradation study and method validation.

By understanding the inherent instability of the thiomorpholine moiety and implementing the proactive and reactive strategies outlined in this guide, you can significantly improve the reliability of your experimental results and accelerate your research and development efforts.

References

  • Relyon. (2023, September 23). What are the applications of Antioxidant BHT in pharmaceuticals? Relyon Blog. [Link]

  • de Oliveira, G. G., Ferraz, H. G., & Matos, J. do R. (2013). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 49(3), 443–453. [Link]

  • Poulis, J. A., Pouli, N., Georgiou, C. A., & Tsiourvas, D. (2015). Intermediates of the morpholine and thiomorpholine biodegradation... ResearchGate. [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]

  • Al-Shabrawi, S. A., El-Shal, M. A., & El-Shabrawy, Y. (2019). Simultaneous spectrophotometric determination of phenolic antioxidant (BHA and BHT) concentrations in pharmaceutical preparation. SciSpace. [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]

  • International Journal of Novel Research and Development. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]

  • Waterman, K. C., & Smith, R. C. (2006). Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. PubMed. [Link]

  • European Commission. (2021, December 2). Opinion on Butylated Hydroxytoluene (BHT). Public Health. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

  • ResearchGate. (n.d.). pH-rate profiles for the oxidation of thiol. (conditions: [PVVW11O40]⁴...[Link]

  • Liu, Y., Li, Y., & Wang, B. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. [Link]

  • Seventh Sense Research Group. (n.d.). Development and Validation of RP-LC Method for Linezolid in Pharmaceutical Formulations. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2025, April 20). Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Linezolid in Bulk Drug and Pharmaceutical Dosage Form. [Link]

  • Liu, Y., Li, Y., & Wang, B. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. [Link]

  • Future University in Egypt. (n.d.). Validated Stability Indicating Assay Of Linezolid By Spectrophotometric And High Performance Liquid Chromatographic Methods 2505. [Link]

  • Science.gov. (n.d.). chelating agents edta: Topics. [Link]

  • Jensen, G. W. (2013, August 1). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Teasdale, A., & Stagner, W. C. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). Types of Chelating Agents, Limitations and Utility. [Link]

  • ResearchGate. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. [Link]

  • ResearchGate. (n.d.). Stability-indicating methods for the determination of linezolid in the presence of its alkaline-induced degradation products. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Klajn, R., & Grzybowski, B. A. (2022). Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels. PMC. [Link]

  • ResearchGate. (n.d.). (PDF) Stability indicating HPLC method development and validation for quantification of Linezolid oral suspension dosage forms. [Link]

  • AOCS. (2022, August 10). Metal Chelators as Antioxidants. [Link]

  • Interchim. (n.d.). EDTA and EGTA chelating agents. [Link]

  • National Center for Biotechnology Information. (2023, July 13). Regiodivergent synthesis of sulfone-tethered lactam–lactones bearing four contiguous stereocenters. [Link]

  • Bossle, P. C., Ellzy, M. W., & Martin, J. J. (1993, June 1). Detection of thiodiglycol and its sulfoxide and sulfone analogues in environmental waters by high performance liquid chromatography. Final report, January-October 1991. OSTI.GOV. [Link]

  • Fishbein, L., & Fawkes, J. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]

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Technical Support Center: Synthesis of 4'-Fluoro-3-thiomorpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 4'-Fluoro-3-thiomorpholinomethyl benzophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions regarding this specific Mannich reaction. Our goal is to equip you with the scientific rationale behind the protocol to empower you to enhance your reaction yields and product purity.

Reaction Overview and Mechanism

The synthesis of this compound is a classic example of the Mannich reaction, a three-component condensation involving an active hydrogen compound (4-fluorobenzophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (thiomorpholine).[1][2][3] The final product, a β-amino-carbonyl compound, is known as a Mannich base and is a valuable intermediate in pharmaceutical synthesis.[2][4]

The reaction proceeds via the formation of a reactive electrophilic iminium ion from thiomorpholine and formaldehyde. The 4-fluorobenzophenone, which contains an acidic α-proton on the unsubstituted phenyl ring, tautomerizes to its enol form. This enol then acts as a nucleophile, attacking the iminium ion to form the final C-C bond and yield the desired product.[1][5]

Mannich_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_2 Step 3: Nucleophilic Attack Thiomorpholine Thiomorpholine Iminium_Ion Thiomorpholin-4-ium-4-ylidene- methanide (Iminium Ion) Thiomorpholine->Iminium_Ion Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Iminium_Ion_2 Iminium Ion Benzophenone 4-Fluorobenzophenone (Keto form) Enol Enol Intermediate Benzophenone->Enol Tautomerization Enol_2 Enol Intermediate Product 4'-Fluoro-3-thiomorpholinomethyl benzophenone Iminium_Ion_2->Product Enol_2->Product Attacks

Caption: The acid-catalyzed mechanism of the Mannich reaction.

Recommended Experimental Protocol

This protocol provides a baseline for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Reagents & Molar Ratios:

ReagentMolar Ratio
4-Fluorobenzophenone1.0 eq
Thiomorpholine1.1 eq
Paraformaldehyde1.2 eq
Hydrochloric Acid (conc.)Catalytic (0.1 eq)
Solvent (e.g., Ethanol)~5-10 mL per gram of ketone

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorobenzophenone (1.0 eq) and the chosen solvent (e.g., absolute ethanol).

  • Reagent Addition: Add thiomorpholine (1.1 eq), paraformaldehyde (1.2 eq), and a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux (typically 78-85°C for ethanol). The reaction time can vary from a few hours to overnight.[6]

  • Monitoring: Monitor the consumption of the starting ketone using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate.

  • Workup & Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If the product hydrochloride salt precipitates, it can be collected by filtration.

    • Alternatively, add a sufficient volume of a non-polar solvent like acetone to precipitate the Mannich base hydrochloride.[7]

    • For purification of the free base, neutralize the mixture with a saturated sodium bicarbonate solution and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting_Workflow decision decision start Start Synthesis monitor_tlc Monitor by TLC start->monitor_tlc Run Reaction end_ok High Yield, Pure Product end_fail Consult Further check_yield Low Yield or No Product? monitor_tlc->check_yield Reaction Complete check_reagents Verify Reagent Quality (esp. Paraformaldehyde) check_yield->check_reagents Yes check_purity Significant Side Products? check_yield->check_purity No check_conditions Optimize Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK check_purity->end_ok No adjust_stoichiometry Adjust Stoichiometry & Consider Slow Addition check_purity->adjust_stoichiometry Yes re_run Re-run Experiment check_conditions->re_run Adjust Protocol monitor_tlc_2 Monitor by TLC re_run->monitor_tlc_2 Run Reaction final_check Yield Improved? monitor_tlc_2->final_check Reaction Complete final_check->end_ok Yes final_check->end_fail No re_run_2 Re-run Experiment adjust_stoichiometry->re_run_2 Adjust Protocol re_run_2->monitor_tlc_2

Caption: A systematic workflow for troubleshooting low-yield Mannich reactions.

Q1: My reaction is resulting in a very low yield or no product at all. What are the common causes and solutions?

Low or no yield is the most common issue and can be attributed to several factors. A systematic check is the best approach.[6]

  • Reagent Quality & Purity:

    • Paraformaldehyde: This is a frequent culprit. Old or poor-quality paraformaldehyde may not depolymerize efficiently to formaldehyde in the reaction medium. Solution: Always use fresh, high-quality paraformaldehyde.[7]

    • Thiomorpholine & 4-Fluorobenzophenone: Ensure the amine and ketone are pure. Impurities can lead to undesired side reactions that consume starting materials.[7]

    • Solvent: Ensure you are using a dry, appropriate grade solvent. The presence of excess water can interfere with the formation of the iminium ion.

  • Reaction Conditions:

    • Temperature: The reaction often requires heating to reflux to proceed at a reasonable rate. If the temperature is too low, the reaction may be too slow. Solution: Ensure the reaction mixture is reaching and maintaining the reflux temperature of your chosen solvent.[6][7]

    • Reaction Time: Mannich reactions can be slow. Solution: Ensure the reaction has run for a sufficient duration. Monitor the reaction's progress with TLC until the limiting reagent (4-fluorobenzophenone) is consumed.[6][7]

  • Catalyst:

    • The acid catalyst is crucial for promoting the formation of the electrophilic iminium ion.[1] Solution: Ensure a catalytic amount of a strong acid like HCl has been added.

Q2: I'm getting the desired product, but it's contaminated with significant side products. How can I improve the selectivity?

The formation of byproducts is often related to the high reactivity of the intermediates.

  • Bis-Mannich Product: Although you are using a secondary amine (thiomorpholine), which prevents further reaction at the nitrogen, a second aminomethylation can occur on the other side of the ketone's carbonyl group if there are other available acidic protons.[8] For 4-fluorobenzophenone, this is less likely to be a major issue, but impurities or alternative reaction pathways could lead to unexpected products.

  • Formaldehyde Polymerization: Formaldehyde is highly reactive and can self-polymerize, especially under certain conditions.[9]

Mitigation Strategies:

  • Control Stoichiometry: Carefully check the molar ratios of your reactants. Using a slight excess of the amine and formaldehyde is common, but a large excess can promote side reactions.

  • Slow Addition of Reagents: Instead of adding all reagents at once, a slow, dropwise addition of the formaldehyde and thiomorpholine mixture to the heated solution of the ketone can help maintain a low concentration of the reactive iminium ion, favoring the desired mono-adduct.[9]

  • Temperature Control: While high temperatures are needed for the reaction rate, excessively high temperatures can accelerate side reactions. Find the optimal balance where the main reaction proceeds efficiently without significant byproduct formation.[9]

Q3: The reaction seems to stop before all the starting material is consumed. What could be the cause?

A stalled reaction can be frustrating. Here are a few possibilities:

  • Reagent Degradation: One of the reagents, particularly the paraformaldehyde, may have been consumed or degraded over a long reaction time.

  • Catalyst Deactivation: The catalytic acid may have been neutralized by impurities in the reagents or solvent.

  • Equilibrium: The reaction may have reached a point of equilibrium. In some cases, removing a byproduct (like water) can help drive the reaction to completion, although this is less common in standard reflux setups.

Solutions:

  • Add More Reagent: If you suspect paraformaldehyde degradation, a small additional charge of fresh paraformaldehyde might restart the reaction.

  • Add More Catalyst: A small addition of acid could help if the catalyst was neutralized.

  • Check Purity: Re-purify your starting materials to eliminate any basic impurities that could be quenching the catalyst.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction? A: Protic solvents like ethanol and methanol are most commonly used and are highly effective.[7] They are good at solvating the ionic intermediates and promoting the formation of the iminium ion.[7] In some specific cases, aprotic solvents like benzene or toluene have been used, but ethanol is a reliable starting point for this synthesis.[10]

Q: Can I use aqueous formaldehyde (formalin) instead of paraformaldehyde? A: While possible, it is often not recommended. Paraformaldehyde is an anhydrous source of formaldehyde. Using formalin introduces a significant amount of water, which can hinder the dehydration step required to form the critical iminium ion intermediate and may lead to lower yields.

Q: How critical is the pH of the reaction? A: The reaction is typically performed under acidic conditions to facilitate the formation of the iminium ion from the amine and formaldehyde.[1] A catalytic amount of a strong acid like HCl is usually sufficient. The medium should be acidic enough to promote the reaction but not so acidic that it protonates the enol, making it less nucleophilic.

Q: What is the best way to monitor the reaction? A: Thin Layer Chromatography (TLC) is the most straightforward method.[7] Spot the reaction mixture alongside your starting material (4-fluorobenzophenone). The formation of a new, typically more polar spot (due to the amine group) and the disappearance of the starting ketone spot indicate the reaction is progressing.

References

  • Benchchem. Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride. 7

  • Benchchem. Technical Support Center: Mannich Reaction for β-Amino Ketone Synthesis. 6

  • Tetrahedron Letters. Cyclic benzoxathiazine 2,2-dioxides: versatile electrophiles for asymmetric catalysis.

  • Benchchem. Strategies to minimize polymerization in Mannich reactions. 9

  • Revue Roumaine de Chimie. SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. 10

  • Reddit. What are some common causes of low reaction yields?

  • Chemistry Steps. Side Products of the Mannich Reaction.

  • ResearchGate. Scheme 3: Proposed Mannich reaction.

  • Wikipedia. Mannich reaction.

  • ACS Publications. The Redox-Mannich Reaction.

  • Thermo Fisher Scientific. Mannich Reaction.

  • Nature. Three-component radical homo Mannich reaction.

  • MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.

  • Open Access Research Journal of Biology and Pharmacy. Synthetic applications of biologically important Mannich bases: An updated review.

  • SUST Repository. Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act.

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Technical Support Center: Purification of 4'-Fluoro-3-thiomorpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4'-Fluoro-3-thiomorpholinomethyl benzophenone. Given the compound's structural features—a fluorinated aromatic ring, a benzophenone core, and a basic thiomorpholine moiety—purification can present unique challenges. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to empower users to achieve high purity and yield.

Safety First: Essential Handling Precautions

Before beginning any experimental work, it is imperative to handle all chemicals with appropriate safety measures. While a specific Safety Data Sheet (SDS) for the title compound is not widely available, data from analogous benzophenone derivatives should inform handling procedures.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[1]

  • Ventilation: Work within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Exposure: Avoid contact with skin and eyes.[2] In case of contact, rinse the affected area immediately with copious amounts of water and consult a physician.[1]

  • Disposal: Dispose of all chemical waste, including solvents and contaminated materials, in accordance with local, state, and federal regulations.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, categorized by technique.

Flash Column Chromatography

Flash chromatography is the primary method for purifying the crude product from synthetic byproducts. However, the basic nitrogen in the thiomorpholine ring and the polarity of the benzophenone core can lead to complications.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Poor Separation / Co-elution of Impurities Incorrect Solvent System: The polarity of the eluent may not be optimal to resolve the target compound from closely related impurities.Systematic Re-evaluation: Perform thorough TLC analysis with various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Aim for an Rf value of 0.3-0.4 for the target compound.[3] Gradient Elution: If isocratic elution fails, employ a shallow gradient of a polar solvent to improve separation.
Compound Streaking or Tailing Strong Interaction with Silica: The basic thiomorpholine nitrogen can interact strongly with the acidic silanol groups on the silica gel surface, causing tailing.[3] Column Overload: Loading too much crude material can exceed the column's capacity, leading to poor peak shape.Deactivate Silica: Add a small amount of triethylamine (~0.5-1% v/v) to your eluent. This base will occupy the acidic sites on the silica, preventing the amine from binding strongly. Reduce Sample Load: Ensure the sample load is appropriate for the column size (typically 1-5% of the silica gel mass).
Compound Will Not Elute from the Column Irreversible Adsorption: The compound may be too polar for the chosen solvent system and has irreversibly bound to the silica gel. Decomposition: The compound may be unstable on silica gel.Increase Eluent Polarity: Flush the column with a highly polar solvent system, such as 5-10% Methanol in Dichloromethane, to recover the material. Test for Stability: Before running a large-scale column, spot the compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, it indicates decomposition.[3] Consider switching to a less acidic stationary phase like alumina.
Product Fractions are Dilute / Low Recovery Excessive Tailing: As described above, strong interactions can cause the compound to elute slowly over many fractions.[3]Increase Polarity Post-Elution: Once the leading edge of your product spot is detected by TLC, you can often increase the eluent polarity to push the rest of the material off the column more quickly, sharpening the tail end of the peak.[3]
Recrystallization

Recrystallization is an excellent final step to achieve high analytical purity, removing minor impurities that may have co-eluted during chromatography.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Compound "Oils Out" Instead of Crystallizing High Impurity Concentration: The presence of significant impurities can depress the melting point and inhibit crystal lattice formation.[4] Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out as a liquid phase ("shock cooling").[5] Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of the compound.[4]Pre-Purification: Ensure the material is reasonably pure (>80-90%) from a prior step like column chromatography.[5] Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature undisturbed before moving it to an ice bath.[4][5] Solvent Selection: Choose a solvent with a boiling point lower than the compound's melting point. If the melting point is unknown, this may require trial and error with small quantities.
No Crystals Form Upon Cooling Solution Not Saturated: Too much solvent was used, preventing the solution from becoming supersaturated upon cooling.[4] High Solubility: The compound is too soluble in the chosen solvent, even at low temperatures.Concentrate the Solution: Gently evaporate some of the solvent and allow it to cool again. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[6] Use a Two-Solvent System: Dissolve the compound in a "good" solvent, then slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble until the solution becomes faintly cloudy. Gently heat to clarify and then cool slowly.[4]
Low Recovery of Purified Product Significant Solubility in Cold Solvent: The compound may still have considerable solubility in the chosen solvent even at ice-bath temperatures. Premature Crystallization: Crystals may have formed in the filter funnel during hot filtration.[5]Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the solid.[6] Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes to maximize precipitation. Preheat Funnel: When performing a hot filtration to remove insoluble impurities, preheat the funnel to prevent the product from crystallizing prematurely.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Based on common synthetic routes for benzophenone derivatives, likely impurities include unreacted starting materials, reagents from the workup, and isomers formed during substitution reactions.[7][8] If the synthesis involves a Friedel-Crafts acylation, positional isomers could be a significant impurity.

Q2: How can I assess the purity of my final product?

A2: A multi-technique approach is recommended. Thin-Layer Chromatography (TLC) is excellent for a quick qualitative check. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV or DAD detector is standard.[9][10] Final structural confirmation and purity assessment should be done using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).[9][11]

Q3: What is a good starting solvent system for column chromatography?

A3: A good starting point for a moderately polar compound like this is a mixture of a non-polar and a polar solvent. Begin with TLC analysis using systems like Hexane/Ethyl Acetate and Dichloromethane/Methanol. A common starting eluent for column chromatography would be a 4:1 or 3:1 mixture of Hexane:Ethyl Acetate, gradually increasing the proportion of ethyl acetate.

Q4: Which solvents are suitable for recrystallization?

A4: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[6] Given the fluorinated and polar nature of the molecule, solvents like ethanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexane are promising candidates.[8][12] Small-scale screening is essential to find the optimal solvent or solvent pair.

Q5: How should I store the purified compound?

A5: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light. While benzophenones are generally stable, long-term storage in a desiccator or under an inert atmosphere (nitrogen or argon) is advisable to prevent degradation from moisture or oxidation.

Part 3: Experimental Protocols & Visualizations

Workflow for Purification Strategy

The following diagram outlines the logical decision-making process for purifying the crude product.

G start Crude 4'-Fluoro-3-thiomorpholinomethyl benzophenone assess_purity Assess Purity & Complexity (TLC, ¹H NMR) start->assess_purity decision Is the major impurity significantly different in polarity? assess_purity->decision column Flash Column Chromatography (See Protocol 1) decision->column Yes recrystallize_only Direct Recrystallization (See Protocol 2) decision->recrystallize_only No (minor impurities only) post_column_purity Assess Purity of Combined Fractions (TLC) column->post_column_purity final_product Pure Product (>99% Purity) recrystallize_only->final_product final_recrystallize Final Recrystallization (See Protocol 2) post_column_purity->final_recrystallize final_recrystallize->final_product

Caption: Purification strategy decision workflow.

Protocol 1: Flash Column Chromatography

This protocol assumes a standard silica gel stationary phase.

  • Solvent System Selection: Using TLC, identify an eluent system that provides good separation and an Rf of ~0.3-0.4 for the target compound. Add 0.5% triethylamine to the chosen eluent to prevent tailing.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent and carefully pack the column. Equilibrate the packed column by passing several column volumes of the starting eluent through it.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Dry Loading (Recommended): Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column bed.[13] This method generally provides better resolution.

    • Wet Loading: If the compound is highly soluble, carefully pipette the concentrated solution directly onto the top of the silica bed in a thin, even band.[13]

  • Elution: Begin elution with your starting solvent system. Collect fractions and monitor the separation by TLC.

  • Gradient (if necessary): If the compound elutes too slowly, gradually increase the polarity of the eluent.

  • Fraction Analysis: Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization

This protocol provides a general guideline for both single and two-solvent systems.

  • Solvent Selection: In a small test tube, add a few milligrams of your compound and test its solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) at room temperature and with gentle heating.

  • Dissolution: Place the compound to be purified in an Erlenmeyer flask. Add the chosen "good" solvent dropwise while heating and swirling until the compound just dissolves. Use the minimum amount of hot solvent necessary.[6]

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization:

    • Single-Solvent: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.[6]

    • Two-Solvent: To the hot solution, add the "poor" solvent (anti-solvent) dropwise until a persistent cloudiness appears. Add a few drops of the "good" solvent to redissolve the precipitate, then proceed with slow cooling as described above.[4]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Flowchart: Recrystallization

G start Attempting Recrystallization cool_solution Cool Hot Saturated Solution start->cool_solution check_crystals Do Crystals Form? cool_solution->check_crystals oils_out Does Compound 'Oil Out'? check_crystals->oils_out No solution_yes Crystals Formed check_crystals->solution_yes Yes solution_no No Crystals Formed oils_out->solution_no No solution_oil Oily Layer Forms oils_out->solution_oil Yes action_scratch Scratch Flask / Add Seed Crystal solution_no->action_scratch action_concentrate Concentrate Solution solution_no->action_concentrate action_add_antisolvent Use Two-Solvent System solution_no->action_add_antisolvent action_slow_cool Re-dissolve and Cool Slower solution_oil->action_slow_cool action_change_solvent Change Solvent (Lower BP) solution_oil->action_change_solvent action_scratch->cool_solution action_concentrate->cool_solution action_slow_cool->cool_solution

Caption: Troubleshooting flowchart for common recrystallization issues.

References
  • Safety Data Sheet - Angene Chemical. (2025). 2-methoxy-4'-thiomorpholinomethyl benzophenone.
  • SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. (2014). Integrated Laboratory Project - CH 463 & CH 463H (WIC) Departm.
  • Process for the preparation of benzophenone derivatives. (1999).
  • SAFETY D
  • TROUBLESHOOTING GUIDE. Restek.
  • Methods for the preparation of benzophenones derivatives. (1998).
  • Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. (2018). Royal Society of Chemistry.
  • Synthesis and bioactivity investigation of benzophenone and its deriv
  • Technical Support Center: Purification of Fluorinated Benzaldehyde Deriv
  • Application Note: Recrystallization Techniques for Polar Fluorin
  • RECRYSTALLIZ
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube.
  • benzophenone.pdf. (2012). Aldrich.
  • Benzophenone - SAFETY D
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2017). PubMed.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2017).

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Technical Support Center: Protocol Refinement for 4'-Fluoro-3-thiomorpholinomethyl benzophenone Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays involving 4'-Fluoro-3-thiomorpholinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining experimental protocols and troubleshooting common issues. Our approach moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your assays are robust, reproducible, and self-validating.

Introduction: Understanding the Molecule

This compound is a multifunctional compound designed for advanced chemical biology applications. Its structure suggests its primary use as a photoaffinity labeling (PAL) probe for target identification and validation.[1][2]

  • Benzophenone Moiety : This is the photoactivatable warhead. Upon exposure to UV light (approx. 350-360 nm), it forms a reactive triplet diradical that can covalently crosslink to nearby amino acid residues (C-H and N-H bonds), effectively "tagging" interacting proteins.[2][3]

  • Thiomorpholine Group : This heterocyclic scaffold can influence the compound's pharmacokinetic properties and often serves as part of the core structure for binding to a biological target.[4][5] Its sulfur atom can increase lipophilicity and may be a site for metabolism.[4]

  • Fluorine Atom : The 4'-fluoro substitution can enhance binding affinity and block metabolic degradation at that position, increasing the compound's stability in biological systems.

Given these features, the most common application is a PAL-based experiment to identify the specific protein targets of the core ligand structure. The general workflow involves incubating the probe with a biological sample (lysate or live cells), activating the crosslinking with UV light, and then identifying the tagged proteins, often via an affinity handle (like biotin) and mass spectrometry.

Core Experimental Workflow: Photoaffinity Labeling (PAL)

This section outlines a standard protocol for using a biotinylated version of this compound (hereafter "Probe-Biotin") to identify protein targets in a cell lysate.

Workflow Diagram

PAL_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Lysate Prepare Cell Lysate Incubate Incubate Lysate with Probe-Biotin (± Competitor) Lysate->Incubate Probe Prepare Probe-Biotin Stocks Probe->Incubate Beads Equilibrate Affinity Beads Capture Capture Biotinylated Proteins with Beads Beads->Capture UV UV Irradiation (350 nm) Incubate->UV Covalent Crosslinking UV->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute Analyze SDS-PAGE & Mass Spectrometry Elute->Analyze

Caption: General workflow for photoaffinity labeling target identification.

Detailed Protocol
  • Preparation of Cell Lysate :

    • Culture cells to desired confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells using a suitable non-denaturing lysis buffer (e.g., RIPA buffer without SDS).

    • Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C) to pellet cell debris.[6]

    • Determine protein concentration using a BCA assay.

  • Probe Incubation :

    • Dilute the protein lysate to a final concentration of 1-5 mg/mL.

    • Specificity Control : Prepare two sets of tubes. To the "Competition" set, add a 50-100 fold excess of a non-biotinylated competitor compound (e.g., the base this compound). To the "Test" set, add an equivalent volume of vehicle (e.g., DMSO).[6] Incubate for 30 minutes at 4°C.

    • Add Probe-Biotin to all tubes to a final concentration of 1-10 µM.

    • Incubate for 1 hour at 4°C with gentle rotation.

  • UV Crosslinking :

    • Transfer the mixtures to a 24-well plate and place on ice.

    • Irradiate with UV light (λmax = 350 nm) for 10-30 minutes. The optimal distance and time must be empirically determined.[6]

  • Affinity Capture of Tagged Proteins :

    • Add pre-equilibrated streptavidin-agarose beads to the irradiated lysate.

    • Incubate overnight at 4°C with rotation to allow the biotinylated proteins to bind to the beads.[6]

  • Washing and Elution :

    • Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.[6]

    • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis :

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize proteins by silver staining or proceed to Western blotting if a candidate target is known.

    • For target identification, excise unique bands that appear in the "Test" lane but are absent or significantly reduced in the "Competition" lane for in-gel digestion and subsequent analysis by LC-MS/MS.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during experiments with this compound and similar compounds.

Category 1: Compound & Assay Condition Issues

Q: My compound is precipitating when I add it to the aqueous assay buffer. What can I do?

A: Compound precipitation is a frequent issue, especially with hydrophobic molecules.[7][8] It can lead to false negatives and inaccurate concentration calculations.

  • Underlying Cause : The compound's solubility limit is exceeded in the final assay buffer. DMSO, while an excellent solvent for stock solutions, can cause compounds to crash out when diluted into an aqueous environment.[8]

  • Solutions & Protocol Refinements :

    • Reduce Final DMSO Concentration : Ensure the final DMSO concentration in your assay is as low as possible, typically ≤1% for cell-based assays and ≤5% for biochemical assays.[9]

    • Modify Buffer Composition : Consider adding a non-denaturing surfactant (e.g., 0.01% Tween-20) or a small percentage of a co-solvent to the assay buffer to improve solubility.

    • Lower Compound Concentration : Prepare stock solutions at a lower concentration to avoid insolubility during serial dilutions.[10]

    • Pre-Dilution Strategy : Perform an intermediate dilution of your DMSO stock in a small volume of assay buffer before adding it to the final reaction mixture.

    • Sonication : Briefly sonicate your final assay mixture in a water bath to help dissolve small precipitates, but be cautious as this can generate heat and affect protein stability.

Q: I'm observing a high background signal even in my "no-probe" control wells. What is the source?

A: High background noise can mask the true signal, leading to a poor signal-to-noise ratio (S/N).[11]

  • Underlying Causes & Solutions :

    • Autofluorescence : Cellular components (NADH, flavins) and media components (phenol red, riboflavin) can fluoresce, especially in the green spectrum.[11]

      • Refinement : If using a fluorescence-based readout, switch to a phenol red-free medium during the assay. Select probes and dyes that excite and emit at longer wavelengths (red or far-red) to avoid the autofluorescence window.[11]

    • Non-Specific Binding : The probe or detection reagents may bind to the surfaces of the assay plate.

      • Refinement : Add a blocking agent like 0.1% BSA or 0.05% Tween-20 to your buffers. Choose low-binding microplates.

    • Reagent Contamination : One of your buffer components may be contaminated.

      • Refinement : Prepare fresh reagents and use high-purity water.

Category 2: Photo-Crosslinking & Labeling Issues

Q: I am not seeing any evidence of protein labeling after UV irradiation. Why?

A: A lack of labeling can stem from several factors related to the probe, the target, or the experimental setup.

  • Underlying Causes & Solutions :

    • Inefficient UV Activation : The UV source may be too weak, too far away, or emitting at the wrong wavelength. Benzophenones require UV-A light around 350-360 nm for activation.[3]

      • Refinement : Check the specifications of your UV lamp. Decrease the distance between the lamp and the sample (while keeping the sample on ice to prevent heating).[6] Increase the irradiation time incrementally (e.g., from 5 to 30 minutes).

    • Probe Instability : The probe may be degraded.

      • Refinement : Protect the probe from light during storage and handling. Prepare fresh dilutions from a trusted stock for each experiment.

    • Low Target Abundance or Affinity : The target protein may be present at very low levels, or the probe's binding affinity may be too weak to maintain proximity during the short life of the activated benzophenone radical.

      • Refinement : Enrich your sample for the target protein if possible. Increase the probe concentration, but be mindful of potential solubility and non-specific labeling issues.

Q: My gel is showing a smear of labeled proteins, and the signal is not reduced in my competition control. What's wrong?

A: This indicates high non-specific crosslinking, a common challenge with photoaffinity probes.[1]

  • Underlying Cause : The highly reactive benzophenone radical, once formed, can react with any nearby molecule, including abundant, non-target proteins or even the solvent. The bulky nature of the benzophenone can also contribute to non-specific interactions.[1]

  • Troubleshooting Workflow :

Troubleshooting_Nonspecific Start High Non-Specific Labeling (No Competition Effect) Q1 Is Probe Concentration Too High? Start->Q1 A1_Yes Decrease Probe Concentration (e.g., 2-5 fold) Q1->A1_Yes Yes Q2 Is UV Exposure Too Long? Q1->Q2 No A1_Yes->Q2 A2_Yes Reduce Irradiation Time (e.g., in 5 min increments) Q2->A2_Yes Yes Q3 Is Competitor Concentration Sufficient? Q2->Q3 No A2_Yes->Q3 A3_Yes Increase Competitor Excess (e.g., to 200-fold) Q3->A3_Yes Yes Q4 Is Lysate Concentration Too High? Q3->Q4 No A3_Yes->Q4 A4_Yes Decrease Total Protein Concentration Q4->A4_Yes Yes End Re-evaluate Results Q4->End No (Consider Probe Design) A4_Yes->End

Caption: Decision tree for troubleshooting non-specific labeling.

Category 3: Data Quality & Interpretation

Q: My assay signal-to-noise (S/N) ratio is too low for reliable hit identification. How can I improve it?

A: A low S/N ratio, where the specific signal is difficult to distinguish from the background, compromises assay quality. A ratio of 3 is often considered the lower limit for accurate detection.[12]

  • Underlying Cause : This results from a combination of low specific signal and high background noise.[11]

  • Solutions & Protocol Refinements :

    • Increase Signal :

      • Optimize Reagent Concentrations : Titrate your probe and detection reagents to find the optimal concentrations that maximize the signal window.

      • Enhance Detection : Ensure your plate reader's gain settings are optimized.[12] For fluorescence, choose fluorophores with high quantum yields.[13]

    • Decrease Noise :

      • Address Autofluorescence : As mentioned previously, use red-shifted dyes and phenol red-free media.[11]

      • Improve Washing Steps : Increase the number and stringency of wash steps after affinity capture to remove non-specifically bound proteins.

      • Optimize Hybridization/Binding Conditions : For any binding step, optimizing time, temperature, and buffer conditions can significantly reduce non-specific interactions.[12]

ParameterStandard ConditionRefined Condition for Low S/NRationale
Probe Concentration 5 µMTitrate 0.5 - 10 µMFind optimal balance between signal and non-specific binding.
UV Irradiation Time 15 minTitrate 5 - 30 minMaximize specific crosslinking without causing excessive non-specific labeling.[6]
Wash Buffer PBS + 0.1% Tween-20PBS + 0.5% Tween-20 + 150 mM NaClIncreased detergent and salt concentration disrupts weak, non-specific interactions.
Competitor Excess 50-foldTitrate 50 to 200-foldEnsures robust competition to clearly distinguish specific from non-specific targets.[6]

Q: How do I validate that the "hits" identified by mass spectrometry are true biological targets?

A: Hit validation is a critical step to filter out false positives arising from the experimental process.

  • Underlying Cause : Abundant or "sticky" proteins can be identified due to non-specific crosslinking or capture, obscuring genuine, lower-abundance targets.

  • Validation Strategy :

    • Competition is Key : A true hit should show a significant decrease in signal (e.g., peptide spectral matches in MS) in the sample co-incubated with the excess unlabeled competitor.[6]

    • Orthogonal Assays : Validate the interaction using a different, label-free method. Examples include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular thermal shift assays (CETSA).

    • Biological Validation : Use techniques like siRNA knockdown or CRISPR-Cas9 knockout of the putative target protein. A true interaction should be diminished or abolished in cells lacking the target.

    • Dose-Response Experiments : Show that the extent of labeling increases with higher concentrations of the probe, consistent with a specific binding interaction.

References
  • Technical Support Center: Optimizing Signal-to-Noise Ratio in Fluorescence-Based Assays. (n.d.). Benchchem.
  • Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. (2018). Analytical Methods.
  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. (2015). PubMed.
  • A Technical Guide to the Biological Activities of Thiomorpholine Derivatives. (n.d.). Benchchem.
  • Optimization of signal-to-noise ratios in time-filtered fluorescence detection. (n.d.). ACS Publications.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2020). Journal of Chemical Reviews.
  • Thiomorpholine | Biochemical Reagent. (n.d.). MedchemExpress.com.
  • Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B. (n.d.). Molecular Devices.
  • Optimizing Signal to Noise R
  • High-Throughput Screening (HTS)
  • Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021).
  • Compound precipitation in high-concentr
  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? (2017).
  • How to prevent compound precipitation during flash column chrom
  • Application Notes: Photoaffinity Labeling Using 3,4-(Ethylenedioxy)-4'-iodobenzophenone. (n.d.). Benchchem.
  • Compound Precipitation in High-Concentration DMSO Solutions. (2014).
  • Small molecule target identification using photo-affinity chrom
  • Assay Guidance Workshop for High-Throughput Screening and Lead Discovery. (n.d.). National Center for Advancing Translational Sciences.
  • Photoaffinity labeling in target- and binding-site identific
  • How do I force my compound to precipit
  • Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling. (2018). PubMed Central.
  • Probing Proteomes with Benzophenone Photoprobes. (2016).
  • HTS Assay Valid

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Validation & Comparative

A Comparative Analysis of 4'-Fluoro-3-thiomorpholinomethyl benzophenone Against Key Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

As a Senior Application Scientist, this guide provides a comprehensive comparison of the hypothetical kinase inhibitor, 4'-Fluoro-3-thiomorpholinomethyl benzophenone, with well-characterized inhibitors of crucial signaling pathways. This document is intended for researchers, scientists, and drug development professionals to illustrate a comparative framework for novel small molecules. While specific experimental data for this compound is not publicly available, its structural motifs, such as the benzophenone and thiomorpholine moieties, are found in various kinase inhibitors. This guide will, therefore, posit a potential inhibitory profile and compare it against established inhibitors of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are central to cancer cell growth and proliferation.

Introduction to Key Signaling Pathways

Cellular signaling pathways are complex networks that dictate normal cellular processes. In many diseases, particularly cancer, these pathways are dysregulated, often due to mutations in key protein kinases. Targeting these kinases with small molecule inhibitors is a cornerstone of modern targeted therapy.

The PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival.[1][2][3] Its frequent activation in various cancers has made it a prime target for drug development.[1][2] Inhibitors targeting this pathway can be classified based on their specific targets, such as dual PI3K/mTOR inhibitors, pan-PI3K inhibitors, and mTOR-specific inhibitors (including mTORC1/mTORC2 inhibitors).[1][2][4]

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is another fundamental signaling route that drives cell proliferation, differentiation, and survival.[5][6] Dysregulation of this pathway, often through mutations in RAS or BRAF, is a hallmark of many cancers.[5] Consequently, inhibitors targeting key kinases in this pathway, such as RAF, MEK, and ERK, have been a major focus of cancer drug discovery.[5][7]

Hypothetical Profile of this compound

Given the presence of the benzophenone core, which is a scaffold found in some kinase inhibitors, and the thiomorpholine group, we can hypothesize that this compound might exhibit inhibitory activity against one or more kinases in the PI3K/Akt/mTOR or MAPK/ERK pathways. For the purpose of this guide, we will explore its comparison as a hypothetical inhibitor of these pathways.

Comparative Analysis of Kinase Inhibitors

To provide a clear comparison, the following tables summarize key features of selected, well-characterized kinase inhibitors targeting the PI3K/Akt/mTOR and MAPK/ERK pathways.

Table 1: Comparison of PI3K/Akt/mTOR Pathway Inhibitors
Inhibitor ClassExample CompoundMechanism of ActionKey Cellular Effects
Pan-PI3K Inhibitor BKM120 (Buparlisib)Inhibits all four Class I PI3K isoforms (α, β, γ, δ).[8]Induces apoptosis and inhibits proliferation in cells with PIK3CA mutations.[8]
Dual PI3K/mTOR Inhibitor BEZ235 (Dactolisib)ATP-competitive inhibitor of PI3K and mTOR kinase domains.[8]Suppresses both PI3K and mTOR signaling, leading to potent anti-proliferative effects.[8]
mTORC1/2 Inhibitor PKI-587 (Gedatolisib)Potent ATP-competitive inhibitor of both mTORC1 and mTORC2.[9]Inhibits cell proliferation and survival by blocking downstream mTOR signaling.[9]
Hypothetical This compound Postulated ATP-competitive kinase inhibitor Potentially inhibits cell proliferation and induces apoptosis
Table 2: Comparison of MAPK/ERK Pathway Inhibitors
Inhibitor ClassExample CompoundMechanism of ActionKey Cellular Effects
BRAF Inhibitor VemurafenibPotent inhibitor of BRAF with V600E mutation.[10]Induces cell cycle arrest and apoptosis in BRAF V600E-mutant melanoma cells.[10]
MEK1/2 Inhibitor TrametinibAllosteric inhibitor of MEK1 and MEK2.Inhibits the phosphorylation of ERK1/2, leading to decreased cell proliferation.
ERK1/2 Inhibitor Ulixertinib (BVD-523)Potent and selective inhibitor of ERK1 and ERK2 kinases.[11]Overcomes resistance to RAF and MEK inhibitors by directly targeting the final kinase in the cascade.[11]
Hypothetical This compound Postulated ATP-competitive kinase inhibitor Potentially inhibits ERK signaling and downstream cellular processes

Experimental Protocols for Kinase Inhibitor Evaluation

To empirically determine the inhibitory profile of a novel compound like this compound, a series of well-established in vitro assays are necessary.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Assay)

This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A luminescent signal is generated, which is inversely correlated with kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, and the test compound at various concentrations.

  • Kinase Reaction: In a 96-well plate, add the kinase/substrate solution to wells containing the test compound or DMSO (vehicle control).

  • ATP Addition: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a luciferase-based ATP detection reagent. This reagent stops the kinase reaction and generates a luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Protocol 2: Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on cell proliferation and viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. Determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).

Visualization of Signaling Pathways and Experimental Workflow

To better understand the points of intervention for these inhibitors and the experimental process, the following diagrams are provided.

G cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Points of Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Activates S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Inhibits translation (Inhibited by mTORC1) Pan_PI3K_Inhibitor Pan-PI3K Inhibitors (e.g., BKM120) Pan_PI3K_Inhibitor->PI3K Dual_PI3K_mTOR_Inhibitor Dual PI3K/mTOR Inhibitors (e.g., BEZ235) Dual_PI3K_mTOR_Inhibitor->PI3K Dual_PI3K_mTOR_Inhibitor->mTORC1 mTOR_Inhibitor mTORC1/2 Inhibitors (e.g., PKI-587) mTOR_Inhibitor->mTORC2 mTOR_Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibitor action.

G cluster_0 MAPK/ERK Pathway cluster_1 Points of Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Phosphorylates & Activates Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation RAF_Inhibitor RAF Inhibitors (e.g., Vemurafenib) RAF_Inhibitor->RAF MEK_Inhibitor MEK Inhibitors (e.g., Trametinib) MEK_Inhibitor->MEK ERK_Inhibitor ERK Inhibitors (e.g., Ulixertinib) ERK_Inhibitor->ERK

Caption: MAPK/ERK signaling pathway with points of inhibitor action.

G cluster_workflow Kinase Inhibitor Evaluation Workflow start Novel Compound (e.g., 4'-Fluoro-3-thiomorpholinomethyl benzophenone) kinase_assay In Vitro Kinase Inhibition Assay start->kinase_assay cell_viability Cell Viability Assay (MTT) start->cell_viability data_analysis Data Analysis (IC50, GI50) kinase_assay->data_analysis western_blot Western Blot for Pathway Modulation cell_viability->western_blot western_blot->data_analysis conclusion Determine Potency, Selectivity, and Mechanism of Action data_analysis->conclusion

Caption: Experimental workflow for evaluating a novel kinase inhibitor.

Conclusion

This guide provides a comparative framework for evaluating novel kinase inhibitors, using the hypothetical compound this compound as an example. By comparing its potential profile against established inhibitors of the PI3K/Akt/mTOR and MAPK/ERK pathways, and by outlining standard experimental protocols, we have established a clear path for characterization. For any new chemical entity, a systematic evaluation of its effects on key signaling pathways is crucial for understanding its therapeutic potential and mechanism of action. The provided methodologies and comparative data serve as a valuable resource for researchers in the field of drug discovery.

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A Comparative Guide to the Structure-Activity Relationship of Thiomorpholinomethyl Benzophenones in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzophenone scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific and promising subclass: thiomorpholinomethyl benzophenones. By examining the available experimental data, we aim to provide a comparative analysis that can inform the design of novel and more potent therapeutic agents. While direct and extensive SAR studies on thiomorpholinomethyl benzophenones are not abundant in publicly accessible literature, this guide synthesizes the key findings from seminal work and draws comparisons with closely related analogs to elucidate the structural features crucial for their biological activity.

The Emergence of Thiomorpholinomethyl Benzophenones as Antitumor Agents

A pivotal study in the exploration of benzophenone derivatives as anticancer agents identified a series of morpholino and thiomorpholino benzophenones with potent cytotoxic activity against P388 murine leukemia and PC-6 human lung carcinoma cells in vitro.[3] Notably, specific compounds within this series demonstrated significant in vivo antitumor activity against the malignant ascites caused by intraperitoneal inoculation of P388 cells in mice.[3] This early research highlighted the potential of incorporating a thiomorpholine moiety into the benzophenone framework to create effective anticancer compounds.

Core Scaffold and Key Structural Components

The fundamental structure of the compounds of interest consists of a benzophenone core, a methyl linker, and a thiomorpholine ring. The thiomorpholine ring is a sulfur-containing analog of morpholine. The general synthesis of these compounds involves a multi-step process.

General Synthetic Approach

Hypothetical Synthetic Workflow:

SAR_Logic cluster_properties Physicochemical & Pharmacokinetic Properties A Thiomorpholinomethyl Benzophenone Scaffold B Thiomorpholine Ring A->B C Benzophenone Core Substituents A->C P1 Lipophilicity B->P1 P2 Hydrogen Bonding Capacity B->P2 P3 Metabolic Stability B->P3 P4 Target Binding Affinity C->P4 D Anticancer Activity P1->D P2->D P3->D P4->D

Caption: Key structural components influencing the anticancer activity of thiomorpholinomethyl benzophenones.

Comparative Analysis: Thiomorpholinomethyl vs. Morpholinomethyl Benzophenones

However, based on general medicinal chemistry principles, we can hypothesize some differences:

FeatureThiomorpholinomethyl BenzophenonesMorpholinomethyl BenzophenonesRationale
Potency Potentially higherPotentIncreased lipophilicity of the thiomorpholine ring may enhance cell permeability and target engagement.
Selectivity May differMay differThe different electronic and steric properties of sulfur vs. oxygen could lead to altered binding to off-target proteins.
Toxicity Profile To be determinedTo be determinedDifferences in metabolism and off-target interactions could lead to distinct toxicity profiles.

Experimental Protocols

To facilitate further research in this area, we provide a generalized experimental protocol for the synthesis and biological evaluation of thiomorpholinomethyl benzophenones. These are based on established methods for related compounds.

General Synthetic Procedure for 2-(Thiomorpholinomethyl)benzophenone

Materials:

  • 2-Bromomethylbenzophenone

  • Thiomorpholine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-bromomethylbenzophenone (1.0 eq) in anhydrous DMF, add thiomorpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-(thiomorpholinomethyl)benzophenone.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

Cell Lines:

  • P388 (murine leukemia)

  • PC-6 (human lung carcinoma)

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized thiomorpholinomethyl benzophenone derivatives for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

Future Directions and Unanswered Questions

The initial findings on the antitumor activity of thiomorpholinomethyl benzophenones are compelling, but further research is critically needed to fully elucidate their potential. Key areas for future investigation include:

  • Comprehensive SAR Studies: A systematic synthesis and biological evaluation of a library of thiomorpholinomethyl benzophenones with diverse substitution patterns on the benzophenone core are required to establish a detailed SAR.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds is crucial for understanding their anticancer effects.

  • In Vivo Efficacy and Pharmacokinetic Studies: More extensive in vivo studies in relevant animal models are necessary to evaluate the therapeutic potential, pharmacokinetics, and toxicity profiles of the most promising candidates.

  • Direct Comparison with Morpholino Analogs: A head-to-head comparison of the biological activities of structurally analogous thiomorpholino and morpholino benzophenones will provide a clearer understanding of the role of the heteroatom in the six-membered ring.

Conclusion

Thiomorpholinomethyl benzophenones represent a promising, yet underexplored, class of compounds with demonstrated antitumor activity. The available evidence suggests that the thiomorpholine moiety, in combination with specific substitution patterns on the benzophenone scaffold, is key to their cytotoxic effects. This guide provides a framework for understanding the current state of knowledge and highlights the critical need for further research to unlock the full therapeutic potential of this intriguing class of molecules. The synthesis and evaluation of new analogs, guided by the preliminary SAR insights discussed herein, could lead to the discovery of novel and potent anticancer drug candidates.

References

  • Kumazawa, E., Hirotani, K., Burford, S. C., Kawagoe, K., Miwa, T., Mitsui, I., & Ejima, A. (1997). Synthesis and antitumor activity of novel benzophenone derivatives. Chemical & Pharmaceutical Bulletin, 45(9), 1470-1474.
  • Zhou, B. D., Wei, R. R., Li, J. L., Yu, Z. H., Weng, Z. M., Ruan, Z. P., ... & Hu, D. B. (2021). Synthesis and antitumor activity of benzophenone compound. Journal of Asian Natural Products Research, 24(2), 170-178.
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4'-Fluoro-3-thiomorpholinomethyl Benzophenone vs. Its Morpholine Analog: A Guide to Synthesis, Physicochemical Properties, and Antitumor Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Drug Development Professionals

This guide provides a detailed comparison between 4'-Fluoro-3-thiomorpholinomethyl benzophenone and its direct bioisosteric analog, 4'-Fluoro-3-morpholinomethyl benzophenone. The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1][2][3] The substitution of a morpholine ring with its thio-analog, thiomorpholine, is a common strategy in drug design to modulate key pharmacokinetic and pharmacodynamic properties.[4][5]

This document delves into the nuanced differences imparted by this single-atom substitution (Oxygen vs. Sulfur), offering a framework for researchers evaluating such analogs. We will explore comparative physicochemical properties, a robust synthetic pathway, representative biological data, and detailed experimental protocols. While specific published bioactivity data for these exact compounds is limited, this guide consolidates information on the broader class of morpholino and thiomorpholino benzophenones, which have shown potent cytotoxic activity, to provide a scientifically grounded comparison.[6]

Physicochemical Properties: The Impact of Bioisosteric Replacement

The replacement of morpholine's oxygen with sulfur to create thiomorpholine is a classic example of bioisosteric modification.[4][5] This seemingly minor change can significantly alter a molecule's properties, influencing its solubility, lipophilicity, metabolic stability, and target engagement. The sulfur atom is larger, less electronegative, and more polarizable than oxygen, leading to predictable shifts in key physicochemical parameters.

The primary consequence is an increase in lipophilicity, as reflected by a higher calculated LogP (XLogP3) value for the thiomorpholine analog. This can enhance membrane permeability but may also increase binding to plasma proteins or lead to off-target effects. Furthermore, the sulfur atom introduces a "soft spot" for metabolism, being susceptible to S-oxidation, which can be a liability or a tool for prodrug design.

Table 1: Comparative Physicochemical Properties

PropertyThis compound4'-Fluoro-3-morpholinomethyl BenzophenoneRationale for Difference
Molecular Formula C₁₈H₁₈FNOSC₁₈H₁₈FNO₂Direct replacement of Oxygen with Sulfur.
Molecular Weight 315.4 g/mol 299.3 g/mol Sulfur is heavier than oxygen.
XLogP3 (Lipophilicity) 3.52.8Sulfur is less electronegative than oxygen, reducing polarity and increasing lipophilicity.
Hydrogen Bond Acceptor Count 23The sulfur in the thiomorpholine ring is a significantly weaker H-bond acceptor than oxygen.
Topological Polar Surface Area 32.7 Ų29.5 ŲThe larger size and different electronic nature of sulfur slightly alters the polar surface area.

Data sourced and calculated from PubChem database records.[7][8]

General Synthesis Strategy: The Mannich Reaction

A robust and widely applicable method for synthesizing these and similar aminomethylated benzophenones is the Mannich reaction.[9][10][11] This three-component condensation reaction involves an active hydrogen compound (a ketone like 4-fluorobenzophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (thiomorpholine or morpholine). The reaction proceeds via the formation of an Eschenmoser-like salt or iminium ion, which then acts as an electrophile.

Experimental Protocol: Synthesis via Mannich Condensation

This protocol describes a general procedure for the aminomethylation of a benzophenone precursor.

  • Reagent Preparation : In a round-bottom flask, dissolve the secondary amine (morpholine or thiomorpholine, 1.2 equivalents) and paraformaldehyde (1.5 equivalents) in a suitable solvent such as ethanol or a mixture of acetic acid and ethanol.

  • Iminium Ion Formation : Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the corresponding iminium salt. The solution may become warm.

  • Addition of Ketone : Add the substituted benzophenone (e.g., 3-acetyl-4'-fluorobenzophenone, 1.0 equivalent) to the reaction mixture.

  • Reaction : Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take anywhere from 4 to 24 hours.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Purification : Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Final Product : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure aminomethylated benzophenone.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process ketone Substituted Benzophenone (Active H Source) step2 Step 2: Electrophilic Attack (Ketone attacks Iminium Ion) ketone->step2 amine Secondary Amine (Morpholine or Thiomorpholine) step1 Step 1: Iminium Ion Formation (Amine + Formaldehyde) amine->step1 aldehyde Formaldehyde aldehyde->step1 step1->step2 Iminium Intermediate step3 Step 3: Work-up & Purification (Neutralization, Extraction, Chromatography) step2->step3 product Final Product (Aminomethylated Benzophenone) step3->product

Caption: General workflow for the Mannich reaction to synthesize aminomethylated benzophenones.

Comparative Biological Activity: Antitumor Cytotoxicity

To illustrate the potential differences a researcher might observe, the following table presents representative cytotoxicity data based on the potent activity reported for this class.

Table 2: Representative Antitumor Cytotoxicity Data (Hypothetical)

CompoundCell LineIC₅₀ (µM)Potential Interpretation
This compound Human Lung Carcinoma (A549)0.85The higher lipophilicity may enhance cell membrane penetration, leading to increased intracellular concentration and higher potency.
4'-Fluoro-3-morpholinomethyl Benzophenone Human Lung Carcinoma (A549)2.10The morpholine oxygen may participate in hydrogen bonding interactions within the target protein that differ from the thiomorpholine analog, affecting binding affinity.
Doxorubicin (Control) Human Lung Carcinoma (A549)0.45Serves as a benchmark for potent cytotoxic agents.

Note: The IC₅₀ values are representative and intended for illustrative purposes to highlight potential differences between the analogs.

The observed difference in potency, with the thiomorpholine analog often being more potent, can be rationalized by its increased lipophilicity facilitating better cell entry. However, the specific interactions at the target site are crucial and could favor either analog depending on the nature of the binding pocket.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and screen for cytotoxic compounds.[12][13][14]

  • Cell Seeding : Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15]

  • Compound Treatment : Prepare serial dilutions of the test compounds (thiomorpholine and morpholine analogs) and a positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control.

  • Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[16]

  • Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition : Gently shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

MTT Assay Workflow Diagram

cluster_result Result A 1. Seed Cells in 96-well plate B 2. Add Test Compounds (Varying Concentrations) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The bioisosteric replacement of morpholine with thiomorpholine in the 4'-Fluoro-3-(aminomethyl)benzophenone scaffold presents a classic case study in medicinal chemistry trade-offs. The thiomorpholine analog is predicted to have higher lipophilicity, which may translate to enhanced cell permeability and potentially greater potency, as is often seen with this compound class.[6] However, this comes with altered hydrogen bonding capacity and a potential liability for metabolic S-oxidation.

This guide provides the foundational framework for synthesizing these compounds via the Mannich reaction and evaluating their antitumor activity using the MTT assay. Researchers investigating this scaffold should perform in-depth studies to confirm these representative findings and further explore the structure-activity relationship (SAR). Future work should focus on in vitro metabolic stability assays (e.g., using liver microsomes) to directly compare the metabolic fate of the two analogs and in vivo studies to determine if any enhanced in vitro potency translates to improved efficacy and to assess their overall toxicological profiles.

References

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A Researcher's Guide to Navigating the Reproducibility of Novel Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the allure of novel chemical entities is often tempered by the critical need for reproducible findings. The benzophenone scaffold, a versatile backbone in medicinal chemistry, consistently yields derivatives with a wide spectrum of biological activities, from anticancer to anti-inflammatory effects.[1][2][3] Among these, 4'-Fluoro-3-thiomorpholinomethyl benzophenone emerges as a compound of interest. However, the very novelty that makes such compounds exciting also necessitates a rigorous approach to validating their initial findings. This guide provides a framework for assessing the reproducibility of findings for this and similar novel benzophenones, offering a comparative perspective with established alternatives and detailing the experimental methodologies crucial for robust validation.

The Benzophenone Scaffold: A Privileged Structure in Drug Discovery

The benzophenone core, characterized by two aryl rings attached to a central carbonyl group, is a "privileged structure" in medicinal chemistry. This is due to its ability to interact with multiple biological targets.[1] The versatility of this scaffold allows for extensive modification of its phenyl rings, leading to the optimization of pharmacological properties.[1]

Key structural modifications, such as halogenation, have been shown to significantly influence biological activity. The introduction of fluorine, in particular, can enhance binding affinity to target proteins and improve metabolic stability, often leading to increased potency.[1][4][5] The thiomorpholinomethyl substituent introduces a heterocyclic element that can further modulate the compound's physicochemical properties and biological interactions.

While the specific biological activities of this compound are not yet extensively documented in peer-reviewed literature, the broader family of substituted benzophenones has demonstrated significant potential in various therapeutic areas.

The Imperative of Reproducibility in Preclinical Research

The path from a promising initial "hit" to a validated lead compound is fraught with challenges, chief among them being the reproducibility of experimental results. A lack of reproducibility can stem from numerous factors, including:

  • Purity and Characterization of the Compound: Inconsistencies in the synthesis and purification of the novel compound can lead to variability in its biological effects.

  • Experimental Conditions: Minor variations in cell lines, reagents, and assay protocols can significantly impact outcomes.

  • Data Analysis and Interpretation: The statistical methods used to analyze data and the interpretation of those results can introduce bias.

To address these challenges, a self-validating system of experimentation is essential. This involves a multi-faceted approach that includes independent verification, orthogonal assays, and comparison with well-characterized compounds.

A Comparative Framework: Validating Novel Benzophenones

Given the limited public data on this compound, a practical approach to assessing its potential is to compare its performance against established benzophenone derivatives with known biological activities. This comparative analysis provides a benchmark for evaluating the potency and selectivity of the novel compound.

Potential Comparator Compounds

Based on a review of the literature, the following benzophenone derivatives could serve as relevant comparators, depending on the therapeutic area of interest:

CompoundKey Biological Activity
Benzophenone-3 (Oxybenzone) UV-filter with endocrine-disrupting properties[6]
2-Hydroxy-4-methoxybenzophenone Potential carcinogenicity initiation activity[3]
Various fluorinated benzophenones Precursors to fluorescent dyes with tunable spectroscopic properties[4]
Propafenone-type benzophenones Inhibitors of the multidrug transporter P-glycoprotein[7]

The selection of appropriate comparators is crucial and should be guided by the hypothesized mechanism of action of the novel compound.

Experimental Workflows for Validation

To ensure the trustworthiness of findings, a series of robust and well-documented experimental protocols should be employed. The following sections detail standard methodologies for assessing the biological activity of novel benzophenone derivatives.

Workflow for Assessing Anticancer Activity

A common application for novel benzophenone derivatives is in oncology research. The following workflow outlines a standard procedure for evaluating the in vitro cytotoxic effects of a novel compound.

cluster_0 Initial Screening cluster_1 Cytotoxicity Assessment cluster_2 Mechanism of Action Studies Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with a range of compound concentrations Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT assay to assess cell viability Incubation->MTT_Assay Data_Analysis Calculate IC50 values MTT_Assay->Data_Analysis Apoptosis_Assay Annexin V/PI staining for apoptosis Data_Analysis->Apoptosis_Assay Cell_Cycle_Analysis Flow cytometry for cell cycle distribution Data_Analysis->Cell_Cycle_Analysis

Caption: Workflow for in vitro anticancer activity assessment.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound and comparator compounds in a suitable solvent (e.g., DMSO). Create a serial dilution to achieve a range of final concentrations.

  • Treatment: Remove the culture medium from the wells and add fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Determination: Plot the percentage of cell viability against the compound concentration and calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Workflow for Assessing Anti-inflammatory Activity

Benzophenone derivatives have also shown promise as anti-inflammatory agents.[3] A common method to assess this activity is to measure the inhibition of pro-inflammatory cytokines in stimulated immune cells.

cluster_0 Cell Culture and Treatment cluster_1 Cytokine Measurement Cell_Isolation Isolate peripheral blood mononuclear cells (PBMCs) Pre_treatment Pre-treat cells with the compound Cell_Isolation->Pre_treatment Stimulation Stimulate with lipopolysaccharide (LPS) Pre_treatment->Stimulation Supernatant_Collection Collect cell culture supernatants Stimulation->Supernatant_Collection ELISA Measure TNF-α and IL-6 levels by ELISA Supernatant_Collection->ELISA Data_Analysis Calculate percent inhibition ELISA->Data_Analysis

Caption: Workflow for in vitro anti-inflammatory activity assessment.

  • Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture the PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or comparator compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce the production of pro-inflammatory cytokines.

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.

Conclusion: A Path Forward for Novel Compound Validation

The journey of a novel compound like this compound from initial discovery to a well-characterized chemical entity is one that demands scientific rigor and a commitment to reproducibility. While direct, peer-reviewed data on this specific molecule remains to be broadly published, the principles and methodologies outlined in this guide provide a robust framework for its evaluation.

By employing standardized protocols, utilizing appropriate comparator compounds, and adhering to the principles of transparent data reporting, researchers can build a strong foundation of trustworthy and reproducible findings. This not only advances our understanding of the therapeutic potential of novel benzophenone derivatives but also upholds the integrity of the scientific process. The true value of any new discovery lies not just in its initial promise, but in the reliability and reproducibility of the data that supports it.

References

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  • Chen, Y. C., et al. (2022). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Foods, 11(15), 2293. [Link]

  • Cosmetic Ingredient Review. (2021). Amended Safety Assessment of Benzophenones as Used in Cosmetics. [Link]

  • Ecker, G. F., et al. (2012). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry, 55(13), 6189–6199. [Link]

  • Cosmetic Ingredient Review. (2020). Amended Safety Assessment of Benzophenones as Used in Cosmetics. [Link]

  • Kümmerer, K., et al. (2023). Primary and ultimate degradation of benzophenone-type UV filters under different environmental conditions and the underlying structure-biodegradability relationships. Water Research, 235, 119888. [Link]

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  • Li, Z., et al. (2023). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications, 14(1), 7623. [Link]

  • Sangamwar, A. T., et al. (2011). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 11(1), 78–90. [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(30), 21481-21493. [Link]

  • Burgess, K., et al. (2011). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 76(16), 6649–6660. [Link]

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  • O'Hagan, D. (2008). Biology of fluoro-organic compounds. Journal of Fluorine Chemistry, 129(9), 793–805. [Link]

  • Wang, J., & Kool, E. T. (2011). Synthesis and biological applications of fluoro-modified nucleic acids. Organic & Biomolecular Chemistry, 9(18), 6173–6181. [Link]

  • Frederiksen, H., et al. (2023). Benzophenone-3: Comprehensive review of the toxicological and human evidence with meta-analysis of human biomonitoring studies. Environment International, 173, 107739. [Link]

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A Cross-Validation Framework for Assessing the Bioactivity of 4'-Fluoro-3-thiomorpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Robust Bioactivity Determination and Comparative Analysis

In the landscape of modern drug discovery, the benzophenone scaffold has emerged as a privileged structure, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. The novel compound, 4'-Fluoro-3-thiomorpholinomethyl benzophenone, represents a promising candidate for further investigation. This guide provides a comprehensive framework for the cross-validation of its bioactivity, presenting a hypothetical yet scientifically rigorous comparison with established benzophenone analogues. Our approach integrates computational modeling with experimental validation, ensuring a high degree of confidence in the resulting bioactivity profile.

Introduction: The Therapeutic Potential of a Novel Benzophenone Derivative

The core benzophenone structure, consisting of two aryl groups connected by a carbonyl group, provides a versatile template for medicinal chemists[4]. The introduction of a thiomorpholine moiety and a fluorine atom at the 4'-position in this compound suggests a potential for enhanced bioactivity and favorable pharmacokinetic properties. Based on extensive research into analogous compounds, we hypothesize that this derivative possesses significant anti-inflammatory properties, specifically through the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[1][5].

This guide will delineate a robust cross-validation strategy to test this hypothesis, comparing the performance of this compound against two well-characterized benzophenone derivatives with known anti-inflammatory activity.

The Imperative of Cross-Validation in Bioactivity Studies

In the realm of drug discovery, initial high-throughput screening hits can be misleading. Therefore, rigorous validation is paramount to ensure the reliability and predictive power of any developed model or experimental result[6][7]. Cross-validation, in both its computational and experimental forms, serves as a critical tool to prevent overfitting of models and to confirm the on-target activity of a compound[8][9]. This guide employs a dual approach: a computational Quantitative Structure-Activity Relationship (QSAR) model cross-validation followed by an in-vitro experimental cross-validation.

Computational Cross-Validation: A QSAR Modeling Approach

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a compound with its biological activity[8][10]. This allows for the prediction of the activity of novel compounds and helps in prioritizing synthetic efforts[11][12].

QSAR Model Development Workflow

Our QSAR modeling workflow is designed to build a predictive model for the anti-inflammatory activity of benzophenone derivatives.

G cluster_0 Data Preparation cluster_1 Model Building & Internal Validation cluster_2 External Validation & Prediction Data_Curation Dataset Curation (Benzophenone Analogues) Descriptor_Calculation Molecular Descriptor Calculation Data_Curation->Descriptor_Calculation Data_Splitting Data Splitting (Training and Test Sets) Descriptor_Calculation->Data_Splitting Model_Training Model Training (e.g., Multiple Linear Regression) Data_Splitting->Model_Training Cross_Validation k-Fold Cross-Validation (e.g., k=10) Model_Training->Cross_Validation External_Validation External Test Set Validation Cross_Validation->External_Validation Bioactivity_Prediction Bioactivity Prediction for 4'-Fluoro-3-thiomorpholinomethyl benzophenone External_Validation->Bioactivity_Prediction

Caption: Workflow for QSAR model development and validation.

Comparative Compounds

For this comparative study, we have selected two known benzophenone derivatives with established anti-inflammatory activity:

  • Comparator A: A benzophenone analogue with reported potent TNF-α and IL-6 inhibitory activity[5].

  • Comparator B: A benzophenone derivative with a different substitution pattern known to exhibit moderate anti-inflammatory effects[13].

Hypothetical QSAR Model Performance

A robust QSAR model should exhibit high internal and external predictive power. The following table summarizes the hypothetical performance metrics of our developed model.

Metric Value Interpretation
R² (Coefficient of Determination) 0.85Indicates a good fit of the model to the training data.
Q² (Cross-validated R²) 0.78Demonstrates good internal predictive ability of the model.[7]
R²_pred (External Validation R²) 0.81Shows excellent predictive power on an external test set.[14]
Predicted Bioactivity

Using the validated QSAR model, we can predict the inhibitory concentration (IC50) of our target compound and the comparators against TNF-α and IL-6.

Compound Predicted IC50 (µM) for TNF-α Inhibition Predicted IC50 (µM) for IL-6 Inhibition
This compound 1.20.8
Comparator A 1.51.1
Comparator B 5.84.5

These hypothetical predictions suggest that this compound may possess superior anti-inflammatory activity compared to the selected alternatives.

Experimental Cross-Validation: In-Vitro Assays

While computational predictions are valuable, experimental validation is essential to confirm the bioactivity of a compound. We propose a series of in-vitro assays to validate the QSAR predictions.

Experimental Workflow

The experimental validation will follow a logical progression from target engagement to cellular effects.

G cluster_0 Target Engagement cluster_1 Cellular Activity cluster_2 Data Analysis Enzyme_Assay Enzyme Inhibition Assay (e.g., Kinase Assay if target is known) Cytokine_Inhibition Cytokine Inhibition Assay (TNF-α & IL-6 ELISA) Enzyme_Assay->Cytokine_Inhibition Cell_Viability Cell Viability Assay (e.g., MTT Assay) Cytokine_Inhibition->Cell_Viability IC50_Determination IC50 Determination Cell_Viability->IC50_Determination Comparative_Analysis Comparative Analysis IC50_Determination->Comparative_Analysis

Caption: Workflow for in-vitro experimental validation.

Hypothetical Experimental Results

The following table presents hypothetical experimental data from in-vitro assays, designed to corroborate the QSAR predictions.

Compound Experimental IC50 (µM) for TNF-α Inhibition Experimental IC50 (µM) for IL-6 Inhibition Cell Viability (CC50 in µM) Selectivity Index (CC50/IC50 for IL-6)
This compound 1.10.7> 50> 71.4
Comparator A 1.61.2> 50> 41.7
Comparator B 6.24.8> 50> 10.4

The experimental data align with the QSAR predictions, indicating that this compound is a potent inhibitor of TNF-α and IL-6 with a favorable safety profile, as indicated by the high cell viability and selectivity index.

Detailed Experimental Protocols

To ensure reproducibility, detailed protocols for the key in-vitro assays are provided below.

Protocol: TNF-α and IL-6 Inhibition Assay (ELISA)
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of the test compounds (0.1 to 100 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce cytokine production.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the LPS-stimulated control and determine the IC50 values using non-linear regression analysis.

Protocol: Cell Viability Assay (MTT)
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same concentrations of test compounds used in the cytokine inhibition assay for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration) values.

Conclusion and Future Directions

This comprehensive guide outlines a robust, multi-faceted approach to the cross-validation of the bioactivity of this compound. The integration of predictive QSAR modeling with rigorous in-vitro experimental validation provides a high level of confidence in the generated data. Our hypothetical results suggest that this novel benzophenone derivative is a potent and selective inhibitor of the pro-inflammatory cytokines TNF-α and IL-6, warranting further investigation as a potential therapeutic agent for inflammatory diseases.

Future studies should focus on elucidating the precise mechanism of action, potentially through molecular docking studies and kinase profiling. Furthermore, in-vivo studies in animal models of inflammation will be crucial to assess the compound's efficacy and pharmacokinetic profile in a physiological setting. The framework presented here serves as a blueprint for the systematic and reliable evaluation of novel bioactive compounds, accelerating their journey from discovery to potential clinical application.

References

  • Patsnap Synapse. (2025, May 21). What are computational methods for rational drug design?
  • Longdom Publishing. (n.d.). Chemoinformatics and its Bioactivity Prediction in Drug Discovery.
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  • Validation Method Used In Quantitative Structure Activity Relationship. (n.d.). Der Pharma Chemica.
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Evaluating the Specificity of 4'-Fluoro-3-thiomorpholinomethyl benzophenone: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a structured framework for evaluating the pharmacological specificity of the novel compound, 4'-Fluoro-3-thiomorpholinomethyl benzophenone. In the absence of direct experimental data for this specific molecule in publicly accessible literature, this document synthesizes information from related chemical classes—benzophenones and thiomorpholines—to propose a hypothetical specificity profile and a comprehensive strategy for its experimental validation. This guide is intended to serve as a roadmap for researchers initiating studies on this compound, emphasizing the importance of rigorous, multi-faceted specificity testing.

Introduction: The Imperative of Specificity in Drug Discovery

The therapeutic efficacy of any small molecule inhibitor is intrinsically linked to its specificity. A highly specific compound interacts with its intended target with significantly greater affinity than with other biomolecules, minimizing off-target effects and associated toxicities. The benzophenone scaffold is a well-established pharmacophore present in numerous bioactive compounds, known to interact with a range of biological targets.[1] Concurrently, the thiomorpholine moiety is a privileged structure in medicinal chemistry, often incorporated to modulate physicochemical properties and target engagement. The combination of these two motifs in this compound, along with the strategic placement of a fluorine atom, suggests a deliberate design for specific molecular recognition. However, without empirical data, its actual selectivity profile remains an open and critical question.

Deconstructing the Molecule: A Rationale for Hypothetical Targets and Off-Targets

The structure of this compound suggests several potential avenues for biological activity and, consequently, for off-target interactions.

  • The Benzophenone Core: This diaryl ketone motif is a known "privileged structure" but also a potential liability. Many benzophenone derivatives have been shown to interact with nuclear receptors, particularly estrogen receptors, leading to endocrine-disrupting effects. Furthermore, substituted benzophenones have been developed as inhibitors of various enzymes, including steroid sulfatase.[2]

  • The Thiomorpholine Ring: This saturated heterocycle can influence solubility, metabolic stability, and receptor binding. Its basic nitrogen atom can participate in ionic interactions within a binding pocket.

  • The Fluorine Atom: The electron-withdrawing nature of the fluorine at the 4'-position can modulate the electronics of the adjacent phenyl ring, potentially influencing binding affinity and metabolic fate.

Based on these structural features, a preliminary, hypothetical target and off-target profile can be proposed to guide initial screening efforts.

Table 1: Hypothetical Target and Off-Target Profile for this compound

Potential Target Class Rationale Key Examples for Screening
Primary Target (Hypothetical) Structure-activity relationships of similar, proprietary compounds (if known). Could be a kinase, a specific GPCR, or an enzyme.To be determined based on the intended therapeutic area.
Potential Off-Target Class 1: Nuclear Receptors The benzophenone scaffold is a known binder of estrogen receptors.Estrogen Receptor α (ERα), Estrogen Receptor β (ERβ), Androgen Receptor (AR), Progesterone Receptor (PR).
Potential Off-Target Class 2: Enzymes Benzophenone derivatives have been shown to inhibit enzymes like steroid sulfatase.Steroid Sulfatase (STS), Monoamine Oxidases (MAO-A, MAO-B).
Potential Off-Target Class 3: GPCRs The overall structure may have affinity for various G-protein coupled receptors.A broad panel of GPCRs, such as the SafetyScreen44 panel from Eurofins or similar services.
Potential Off-Target Class 4: Ion Channels General screening for activity on key cardiac ion channels is a standard safety assessment.hERG, Nav1.5, Cav1.2.

A Proposed Workflow for Experimental Specificity Evaluation

A rigorous assessment of specificity requires a multi-tiered approach, progressing from broad, high-throughput screens to more focused, quantitative assays.

Caption: A tiered workflow for the experimental evaluation of compound specificity.

Detailed Experimental Protocols

The following are example protocols for key experiments in the proposed specificity evaluation workflow.

Protocol: Radioligand Binding Assay for Estrogen Receptor Alpha (ERα)

Objective: To quantitatively determine the binding affinity of this compound for the human estrogen receptor alpha.

Materials:

  • Recombinant human ERα protein

  • [³H]-Estradiol (Radioligand)

  • This compound (Test Compound)

  • Unlabeled Estradiol (Positive Control)

  • Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of the test compound and unlabeled estradiol in assay buffer.

  • In a 96-well plate, add assay buffer, recombinant ERα protein, and the various concentrations of the test compound or control.

  • Add [³H]-Estradiol to all wells at a final concentration equal to its Kd for ERα.

  • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration and determine the IC50 value by non-linear regression analysis.

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To assess the direct binding of this compound to its target(s) in a cellular context.

Materials:

  • Relevant cell line expressing the target of interest

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Equipment for heating cell lysates (e.g., PCR thermocycler)

  • Equipment for protein quantification (e.g., Western blot apparatus)

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with the test compound or DMSO for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and divide into aliquots.

  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Analyze the soluble fraction by Western blot using an antibody against the target protein and a loading control.

  • A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Comparative Analysis: Benchmarking Against Alternatives

A true evaluation of specificity requires comparison with existing compounds. The choice of comparators will depend on the identified primary target of this compound.

Table 2: Hypothetical Comparative Specificity Profile

Compound Primary Target Ki (nM) ERα IC50 (µM) hERG IC50 (µM) Selectivity Ratio (ERα/Primary)
This compound To be determinedTo be determinedTo be determinedTo be determined
Alternative 1 (e.g., a known inhibitor of the primary target) [Known Value][Known Value][Known Value][Calculated Value]
Alternative 2 (e.g., a structurally similar compound) [Known or To be determined][Known or To be determined][Known or To be determined][Calculated or To be determined]

Conclusion and Future Directions

The therapeutic potential of this compound can only be realized through a thorough and unbiased evaluation of its specificity. The framework presented in this guide, while based on the analysis of its constituent chemical motifs, provides a robust starting point for such an investigation. The key takeaway for researchers is the necessity of a hypothesis-driven yet broad-scoped approach to specificity profiling. Initial screens should cast a wide net to identify potential off-targets, followed by rigorous quantitative assays to confirm and characterize these interactions. Only through such a systematic process can the true therapeutic window of this promising compound be understood.

References

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A Senior Application Scientist's Guide to Benchmarking 4'-Fluoro-3-thiomorpholinomethyl benzophenone Against Known Anticancer Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Establishing a Framework for Novel Compound Evaluation

In the landscape of drug discovery, the emergence of novel chemical entities necessitates a rigorous, multi-faceted evaluation to ascertain their therapeutic potential. The compound 4'-Fluoro-3-thiomorpholinomethyl benzophenone (hereafter referred to as FTPB) presents a compelling case for investigation. Its core benzophenone scaffold is a well-established pharmacophore found in numerous compounds with a wide array of biological activities, including potent anticancer effects.[1][2][3][4] The addition of a thiomorpholine moiety introduces unique physicochemical properties that may influence its biological activity, with related structures showing promise in areas like antioxidant and hypolipidemic action.[5]

This guide provides a comprehensive framework for benchmarking FTPB against established standards. As direct biological data for FTPB is not yet prevalent in public literature, we will establish a robust, self-validating protocol designed to characterize its cytotoxic potential and provide a foundational understanding of its mechanism of action. Our primary comparator will be Doxorubicin , a widely used chemotherapeutic agent and a gold-standard reference compound in many in-vitro cytotoxicity studies.[6] This comparison will ground our findings in a clinically relevant context, providing a clear measure of FTPB's relative potency and selectivity.

The causality behind this experimental design is rooted in a tiered approach. We begin with broad-spectrum cytotoxicity screening to establish efficacy, followed by preliminary mechanistic assays to probe the "how." This ensures that resources are directed efficiently, building a logical and data-driven case for the compound's further development.

Phase 1: Comprehensive Cytotoxicity Profiling

The initial and most critical step in evaluating a potential anticancer agent is to determine its dose-dependent effect on cell viability across a panel of relevant cancer cell lines. This establishes the compound's potency (IC50) and provides early indications of its spectrum of activity.

Causality of Assay Selection: The MTT Assay

For this primary screen, we will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This choice is deliberate for several reasons:

  • Robustness and Reproducibility: The MTT assay is a classical colorimetric method that has been a cornerstone of in-vitro toxicology for decades, offering reliable and reproducible data.[7][8]

  • Mechanism of Detection: It measures the metabolic activity of living cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product. This provides an indirect but highly correlated measure of cell viability.[6][7]

  • High-Throughput Compatibility: The assay is easily adaptable to a 96-well plate format, making it ideal for screening multiple concentrations of FTPB and the standard across various cell lines simultaneously.[9]

Experimental Workflow: MTT Cytotoxicity Assay

The workflow is designed to be self-validating by including appropriate controls at every stage, ensuring the integrity of the generated data.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549, HeLa) cell_seeding 2. Cell Seeding (96-well plates, 5x10^3 cells/well) cell_culture->cell_seeding treatment 4. Add Compounds to Wells (Incubate 48 hours) cell_seeding->treatment compound_prep 3. Prepare Serial Dilutions (FTPB & Doxorubicin) compound_prep->treatment mtt_add 5. Add MTT Reagent (Incubate 3-4 hours) treatment->mtt_add controls Controls: - Vehicle (DMSO) - Untreated Cells - Blank (Media only) controls->treatment solubilize 6. Add Solubilizing Agent (e.g., DMSO, Sorenson's Buffer) mtt_add->solubilize readout 7. Read Absorbance (570 nm) solubilize->readout data_norm 8. Normalize Data (% Viability vs. Control) readout->data_norm ic50_calc 9. Calculate IC50 (Non-linear regression) data_norm->ic50_calc

Caption: Workflow for determining IC50 values using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Culture & Seeding: a. Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical) in their appropriate media and conditions (37°C, 5% CO2).[6] b. Harvest cells using trypsin and perform a cell count. Seed cells into 96-well plates at a density of 5,000 cells per well in 100 µL of media. c. Incubate the plates for 24 hours to allow for cell attachment.[6]

  • Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of FTPB and Doxorubicin in DMSO. b. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. c. Remove the old media from the cells and add 100 µL of the media containing the various drug concentrations. Include vehicle-only (DMSO) and untreated wells as controls. d. Incubate for 48 hours.

  • MTT Reagent Addition and Readout: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. b. Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: a. Subtract the absorbance of the blank wells from all other wells. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control wells. c. Plot the percent viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[6]

Comparative Data Summary

The resulting IC50 values should be compiled into a clear, comparative table. This allows for an immediate, at-a-glance assessment of FTPB's potency relative to the established standard.

Cell LineCancer TypeFTPB (IC50, µM)Doxorubicin (IC50, µM)
MCF-7 Breast Adenocarcinoma[Hypothetical Data][Hypothetical Data]
A549 Lung Carcinoma[Hypothetical Data][Hypothetical Data]
HeLa Cervical Carcinoma[Hypothetical Data][Hypothetical Data]
HEK293 Normal Kidney (Control)[Hypothetical Data][Hypothetical Data]

Note: The inclusion of a non-cancerous cell line like HEK293 is crucial for a preliminary assessment of cytotoxic selectivity.

Phase 2: Preliminary Mechanistic Investigation

Once cytotoxic activity is confirmed, the next logical question is how the compound induces cell death. Based on the known activities of other benzophenone derivatives, which have been shown to interact with key signaling proteins like CASP3 (Caspase-3), a primary investigation into apoptosis is a scientifically sound starting point.[1][2]

Hypothetical Signaling Pathway: Induction of Apoptosis

A common pathway for anticancer agents involves the activation of the caspase cascade, leading to programmed cell death (apoptosis). We hypothesize that FTPB may engage with this pathway.

Apoptosis_Pathway cluster_pathway Hypothetical FTPB-Induced Apoptosis FTPB FTPB Target Upstream Target (e.g., Kinase, Receptor) FTPB->Target Inhibition / Activation Caspase9 Pro-Caspase 9 Target->Caspase9 aCaspase9 Active Caspase 9 Caspase9->aCaspase9 Cleavage Caspase3 Pro-Caspase 3 aCaspase9->Caspase3 Activates aCaspase3 Active Caspase 3 (Executioner) Caspase3->aCaspase3 Cleavage Apoptosis Apoptosis (Cell Death) aCaspase3->Apoptosis

Caption: Hypothetical signaling pathway for FTPB-induced apoptosis.

Recommended Protocol: Caspase-3 Activity Assay

To validate this hypothesis, a simple and effective method is a colorimetric or fluorometric assay that measures the activity of Caspase-3, the primary executioner caspase.

  • Cell Treatment: Seed and treat cells in a 96-well plate with FTPB at its IC50 and 2x IC50 concentrations for 24-48 hours. Include untreated and Doxorubicin-treated cells as negative and positive controls, respectively.

  • Cell Lysis: Lyse the cells using a buffer provided in a commercial Caspase-3 activity assay kit.

  • Substrate Addition: Add the Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to the cell lysate.

  • Incubation and Readout: Incubate at 37°C. Active Caspase-3 will cleave the substrate, producing a chromophore (pNA) that can be quantified by measuring absorbance at 405 nm.

  • Analysis: Compare the absorbance values of FTPB-treated cells to the controls. A significant increase in absorbance indicates the activation of Caspase-3 and induction of apoptosis.

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial benchmarking of this compound. By systematically comparing its cytotoxic efficacy against a known standard like Doxorubicin using robust, reproducible assays, we can generate the critical data needed to make informed decisions about its therapeutic potential.

Positive results from this initial phase—specifically, potent IC50 values and evidence of a defined cell death mechanism like apoptosis—would strongly justify advancing FTPB to more complex studies. These would include broader cell panel screening, investigating other cell death pathways, and ultimately, progressing to in-vivo animal models to evaluate efficacy and toxicity.[6] This structured, milestone-driven approach is fundamental to the rigorous, evidence-based process of modern drug development.

References

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  • JoVE. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Available from: [Link]

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  • MDPI. Benchmarking Data Sets from PubChem BioAssay Data: Current Scenario and Room for Improvement. Available from: [Link]

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  • Wiley Online Library. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Available from: [Link]

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peer-reviewed studies on 4'-Fluoro-3-thiomorpholinomethyl benzophenone analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to 4'-Fluoro-3-thiomorpholinomethyl Benzophenone Analogs in Drug Discovery

Authored by a Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

While specific are not yet prevalent in public literature, an analysis of their core components—the benzophenone scaffold, the thiomorpholine moiety, and fluorine substitution—provides a strong foundation for predicting their potential as a novel class of therapeutic agents. This guide synthesizes existing data on related compounds to offer a comparative analysis, outlining the prospective advantages and biological activities of these theoretical analogs. We will delve into the established significance of each component, present comparative data from existing studies on related analogs, and propose experimental workflows for the synthesis and evaluation of this promising, yet unexplored, chemical space.

Introduction: Deconstructing a Promising Scaffold

The design of novel therapeutic agents often involves the strategic combination of "privileged scaffolds"—molecular frameworks known to interact with various biological targets. The this compound structure represents a thoughtful amalgamation of three such key components, each with a well-documented history in medicinal chemistry.

  • The Benzophenone Core: This diaryl ketone is a ubiquitous structure in both natural products and synthetic drugs, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Its rigid, yet conformationally adaptable, structure allows it to serve as a versatile anchor for pharmacophoric groups.

  • The Thiomorpholine Moiety: As a sulfur-containing heterocyclic amine, thiomorpholine is a bioisostere of morpholine and is found in numerous bioactive compounds.[4][5] The sulfur atom, compared to the oxygen in morpholine, can alter physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, often leading to unique pharmacological profiles.[6][7] Thiomorpholine derivatives have shown activities including antimalarial, antibiotic, antioxidant, and hypolipidemic effects.[8]

  • Fluorine Substitution: The introduction of a fluorine atom to an aromatic ring is a common strategy in medicinal chemistry to modulate a compound's electronic properties, metabolic stability, and binding affinity.[9] Specifically, a fluorine at the 4'-position of a benzophenone ring can enhance potency and alter the molecule's pharmacokinetic profile.

This guide will compare the known biological activities of benzophenone and thiomorpholine analogs to build a case for the therapeutic potential of their combined structure.

The Benzophenone Scaffold: A Comparative Overview of Bioactivity

The benzophenone framework is a cornerstone in the development of targeted therapeutic agents. Its derivatives have been extensively studied, revealing potent activities across various disease models.

Anti-inflammatory Activity

Certain 4-aminobenzophenone derivatives have demonstrated potent inhibition of pro-inflammatory cytokines like TNF-α and IL-1β.[1] Similarly, benzophenones with chloro substituents have shown significant anti-inflammatory effects, in some cases exceeding that of standard non-steroidal anti-inflammatory drugs (NSAIDs).[1][10]

Compound/AnalogTarget/AssayIC50 / ActivityReference
4-Aminobenzophenone Derivative ATNF-α Inhibition159 nM[1]
4-Aminobenzophenone Derivative AIL-1β Inhibition226 nM[1]
Benzophenone with meta-chloroCarrageenan-induced edemaMore effective than Naproxen[1]
Anticancer and Cytotoxic Activity

Benzophenone derivatives have been investigated as anticancer agents, with some compounds showing potent activity against various cancer cell lines.[11] For instance, a benzophenone linked to a stavudine derivative exhibited significant cytotoxicity against HeLa, SMMC-7721, and SGC-7901 cell lines.[1]

Compound/AnalogCell LineIC50Reference
Stavudine-Benzophenone ConjugateSMMC-77210.82 ± 0.11 µM[1]
Stavudine-Benzophenone ConjugateSGC-79010.77 ± 0.33 µM[1]
Stavudine-Benzophenone ConjugateHeLa1.58 ± 0.20 µM[1]
Compound 9d (imidazole-benzophenone)A549 (Lung Cancer)-[11]

Compound 9d , a novel benzophenone analog with methyl, chloro, and fluoro substitutions, was identified as a potent inhibitor of tumor growth, acting through anti-angiogenic and apoptotic pathways.[11] This highlights the potential for multi-halogenated benzophenones in oncology.

Antiviral Activity (HIV)

Extensive structure-activity relationship (SAR) studies have identified benzophenones as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[12] The compound GW678248, a benzophenone derivative, showed extremely potent inhibition of both wild-type and drug-resistant HIV strains.[12]

CompoundHIV StrainIC50Reference
GW678248 (70h)Wild-Type0.5 nM[12]
GW678248 (70h)K103N Mutant1 nM[12]
GW678248 (70h)Y181C Mutant0.7 nM[12]

The Thiomorpholine Moiety: A Privileged Heterocycle

The thiomorpholine ring is a versatile scaffold that imparts favorable properties to drug candidates.[4][13] Its inclusion can enhance metabolic stability and provide a key interaction point for binding to biological targets.

Diverse Pharmacological Profile

Thiomorpholine derivatives have been explored for a wide range of therapeutic applications.[5] This diversity makes it an attractive component for generating novel chemical entities.[4][5]

Biological ActivityExample/ContextReference
AntitubercularSutezolid (in clinical trials)[6][8]
Dipeptidyl peptidase IV (DPP-IV) inhibitorsTreatment of Type 2 Diabetes[4]
HypolipidemicReducing plasma triglyceride levels[4]
Antiprotozoal-[5]
Retinal Protector-[5]
Synthesis of the Thiomorpholine Ring

The synthesis of the thiomorpholine ring can be achieved through various routes, often starting from readily available precursors.[8] A modern and efficient method involves a continuous flow photochemical thiol-ene reaction.[6]

G cluster_0 Proposed Synthetic Workflow start Starting Materials (Cysteamine HCl & Vinyl Chloride) step1 Photochemical Thiol-Ene Reaction (Continuous Flow) start->step1 intermediate Half-Mustard Intermediate step1->intermediate step2 Base-Mediated Cyclization intermediate->step2 product Thiomorpholine step2->product

Caption: A streamlined, continuous flow synthesis of thiomorpholine.

The Role of Fluorine: Enhancing the Benzophenone Core

Halogenation, particularly fluorination, is a key tool in drug design.[14] A study on halogenated phenols as protein tyrosine kinase (PTK) inhibitors demonstrated that the position and nature of the halogen substituent are critical for activity.[14] While not directly on benzophenones, this study underscores the importance of halogen substitution in modulating kinase inhibition, a common mechanism in anticancer therapy.[14][15]

In the context of the proposed analogs, the 4'-fluoro substitution on the benzophenone ring is predicted to:

  • Block Metabolic Oxidation: The fluorine atom can prevent para-hydroxylation, a common metabolic pathway, thereby increasing the compound's half-life.

  • Enhance Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein.

  • Improve Potency: As seen with compound 9d , the presence of a fluoro group in conjunction with other substituents can significantly increase cytotoxic potency.[11]

Comparative Analysis and Predicted Advantages

By combining these three moieties, the hypothetical this compound analogs can be compared to existing single-scaffold compounds.

FeatureBenzophenone AnalogsThiomorpholine AnalogsPredicted this compound Analogs
Primary Scaffolds BenzophenoneThiomorpholineBenzophenone, Thiomorpholine
Known Activities Anticancer, Anti-inflammatory, AntiviralAntitubercular, Antidiabetic, HypolipidemicPotential for synergistic or novel activities (e.g., anticancer, kinase inhibition)
Key Structural Element Diaryl ketoneSaturated heterocycleCombination of both, plus a methyl linker and fluorine
Potential Advantages Well-established SARFavorable physicochemical propertiesEnhanced metabolic stability, increased potency, novel target interactions
Potential Liabilities Potential for metabolic liabilities-Complex synthesis, unknown toxicity profile

The introduction of the thiomorpholinomethyl group at the 3-position of the benzophenone core provides a flexible, basic side chain that can explore different binding pockets compared to substitutions directly on the aromatic rings. This, combined with the 4'-fluoro group, could lead to a new generation of highly potent and selective inhibitors for various targets, particularly kinases and viral enzymes.

Proposed Experimental Protocols

For researchers interested in exploring this novel chemical space, the following experimental workflow is proposed.

G cluster_1 Synthesis & Characterization cluster_2 In Vitro Screening cluster_3 Lead Optimization synthesis Synthesis of Analogs (e.g., Mannich reaction) purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, X-Ray) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) characterization->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase panel, RT assay) characterization->enzyme_inhibition antimicrobial Antimicrobial Screening (MIC determination) characterization->antimicrobial sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar enzyme_inhibition->sar antimicrobial->sar adme In Vitro ADME (Microsomal stability, permeability) sar->adme lead_opt Lead Optimization adme->lead_opt

Caption: Proposed workflow for the synthesis and evaluation of novel analogs.

General Synthesis Protocol (Hypothetical)

A potential synthetic route could involve a Mannich-type reaction between 4'-fluorobenzophenone, formaldehyde, and thiomorpholine.

  • Reaction Setup: To a solution of 4'-fluorobenzophenone in a suitable solvent (e.g., ethanol), add an equimolar amount of thiomorpholine and a slight excess of aqueous formaldehyde.

  • Reaction Conditions: Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified using column chromatography on silica gel to yield the desired this compound analog.

  • Characterization: The structure of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Cytotoxicity Assay (MTT Protocol)
  • Cell Seeding: Seed cancer cell lines (e.g., A549, HeLa, MCF-7) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader to determine cell viability and calculate IC50 values.

Conclusion

The this compound scaffold represents an untapped but highly promising area for drug discovery. By leveraging the well-documented bioactivities of the benzophenone core, the advantageous physicochemical properties of the thiomorpholine moiety, and the metabolic stability conferred by fluorine substitution, researchers can potentially develop novel therapeutic agents with enhanced potency and selectivity. The comparative data and proposed workflows in this guide serve as a foundational resource for initiating research into this exciting new class of compounds.

References

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.

  • (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.

  • (2019). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances.

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  • (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate.

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  • (2020). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NEW MORPHOLIN-CONTAINING THIOANHYDRIDES. Chemical Journal of Kazakhstan.

  • (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications.

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  • (2013). Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. PubMed.

  • (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. ChemRxiv.

  • (2012). Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein: Journal of Medicinal Chemistry. IMC Krems University of Applied Sciences.

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  • (2003). Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition. PubMed.

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 4'-Fluoro-3-thiomorpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compound 4'-Fluoro-3-thiomorpholinomethyl benzophenone presents a unique combination of chemical motifs. In the absence of a specific Safety Data Sheet (SDS), a rigorous, first-principles approach to safety is not just recommended—it is imperative. This guide provides essential, immediate safety and logistical protocols derived from a structural analysis of the molecule, ensuring you can manage its handling and disposal with confidence and precision.

Hazard Analysis: Deconstructing the Risk Profile

Understanding the "why" behind safety protocols is the cornerstone of a robust safety culture. The potential hazards of this compound are best understood by examining its three primary structural components: the benzophenone core, the organofluorine substituent, and the thiomorpholine moiety.

  • Benzophenone Core: Benzophenone and its derivatives are known to cause skin and eye irritation.[1][2] Some are classified as possible carcinogens, necessitating measures to minimize chronic exposure.[3]

  • Organofluorine Group (4'-Fluoro): The carbon-fluorine bond is exceptionally strong, which can make organofluorine compounds environmentally persistent.[4][5] While this bond imparts stability, the metabolic breakdown of such compounds can sometimes produce toxic metabolites.[5] Therefore, systemic exposure must be avoided. Handling related compounds like 4-(Trifluoromethyl)benzophenone requires precautions against skin, eye, and respiratory irritation.[1][6]

  • Thiomorpholine Moiety: Saturated heterocyclic amines like thiomorpholine can be corrosive and readily absorbed through the skin.[7][8] Thiomorpholine itself requires stringent handling protocols, including the use of impervious clothing and storage in a controlled, air-sensitive environment.[7][9]

This composite profile suggests that this compound should be handled as a substance that is potentially irritating to the skin and eyes, may have long-term health effects upon repeated exposure, and can be readily absorbed dermally.

PPE Selection and Workflow: A System for Safety

The selection of Personal Protective Equipment (PPE) is not a static choice but a dynamic process based on a risk assessment of the specific task. The following workflow provides a logical pathway for ensuring adequate protection in every scenario.

cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_ops Operations & Disposal assess_task 1. Assess Task-Specific Risks (e.g., Weighing solid vs. Liquid transfer) review_sds 2. Review Analogue SDS (Benzophenone, Thiomorpholine, Fluorinated Aromatics) assess_task->review_sds select_controls 3. Select Engineering Controls (Chemical Fume Hood is Mandatory) review_sds->select_controls eye_face 4. Eye & Face Protection (Goggles minimum, Face shield for splash risk) select_controls->eye_face hand 5. Hand Protection (Double-glove: Nitrile or Neoprene) body 6. Body Protection (Coated lab coat, Chemical apron if needed) respiratory 7. Respiratory Protection (N95 for spills/aerosols) handling 8. Safe Handling Protocol (In fume hood, avoid dust/aerosol) respiratory->handling disposal 9. Waste Segregation & Disposal (Labelled, sealed hazardous waste containers) handling->disposal

Caption: PPE Selection Workflow for this compound.

Detailed PPE Protocols and Specifications

Based on the hazard analysis, the following PPE is mandatory for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical splash gogglesDouble-gloved nitrile or neoprene glovesChemical-resistant lab coat, fully fastenedNot required in a fume hood. N95 respirator if significant dust is generated outside containment.
Preparing Solutions Chemical splash goggles and a full-face shieldDouble-gloved nitrile or neoprene glovesChemical-resistant lab coat and a PVC or similar chemical-resistant apron.[9]Not required in a fume hood.
Large-Scale Operations Chemical splash goggles and a full-face shieldDouble-gloved nitrile or neoprene gloves with extended cuffsImpervious clothing or chemical splash suit.[10][11]Assess need based on ventilation and aerosol risk.
Spill Cleanup Chemical splash goggles and a full-face shieldHeavy-duty nitrile or neoprene glovesChemical splash suit or overalls with apronN95 respirator (minimum); chemical cartridge respirator for large spills.[12]

Key Specifications:

  • Gloves: Always wear two pairs of powder-free nitrile or neoprene gloves.[12] PVC gloves offer little protection and should not be used.[12] Change gloves every 30-60 minutes or immediately upon known or suspected contact.[12]

  • Eye Protection: Safety glasses are insufficient. At a minimum, wear chemical splash goggles conforming to ANSI Z87.1 or EN166 standards.[8][13] A face shield must be worn over goggles during any task with a splash hazard.[14]

  • Body Protection: Gowns and lab coats should be made of low-lint, coated materials. Standard cotton lab coats are not a sufficient barrier. For any risk of splashing, supplement with a chemical-resistant apron.[9]

Operational Plan: From Receipt to Disposal

A comprehensive safety strategy extends beyond PPE to include every step of the chemical's lifecycle in the lab.

prep Preparation - Verify Fume Hood Certification - Don Full PPE handling Handling - Weigh solid in hood - Add to solvent slowly - Keep container closed prep->handling storage Storage - Cool, dry, well-ventilated - Tightly sealed container - Away from oxidizers handling->storage spill Spill Response - Evacuate (if large) - Contain with inert absorbent - Collect for disposal handling->spill If spill occurs disposal Disposal - Segregate waste - Use licensed disposal service - Incineration recommended handling->disposal Post-experiment spill->disposal

Caption: General Workflow for Handling and Disposal.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure a safety shower and eyewash station are accessible.[10] All work must be conducted in a certified chemical fume hood.[15]

  • Handling: When handling the solid, avoid creating dust. When making solutions, add the solid to the solvent slowly to control any potential exothermic reactions. Keep containers tightly closed when not in use.[7][16]

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][9] The container must be kept tightly sealed.[7]

  • Emergency First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[1][8] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[1] Seek immediate medical attention.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of halogenated organic compounds can lead to environmental persistence and regulatory non-compliance.[5]

  • Waste Identification: All materials contaminated with this compound, including solids, solutions, and used PPE, must be treated as hazardous waste.

  • Segregation and Collection:

    • Collect solid waste (contaminated gloves, paper towels, etc.) in a dedicated, clearly labeled, and sealed container.[14]

    • Collect liquid waste in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams.[17]

  • Final Disposal: Disposal must be conducted through a licensed professional waste disposal service.[17] The recommended method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts.[17] Maintain meticulous records of all disposed quantities and dates.

By adhering to these rigorous, evidence-based protocols, you can confidently and safely advance your research while upholding the highest standards of laboratory safety and environmental stewardship.

References

  • MedChemExpress. (2024). Thiomorpholine 1,1-dioxide Safety Data Sheet.
  • CymitQuimica. (2023). Thiomorpholine Safety Data Sheet.
  • BenchChem. (2025). Safety and handling of fluorinated organic compounds.
  • ChemicalBook. (2025). Thiomorpholine - Safety Data Sheet.
  • BenchChem. (2025). Application Notes and Protocols for Safe Laboratory Practices in Handling Fluorinated Organic Compounds.
  • Wikipedia. (n.d.). Organofluorine chemistry.
  • BenchChem. (2025). Personal protective equipment for handling Benzophenone-2,4,5-tricarboxylic Acid.
  • Fisher Scientific. (2025). 4-(Trifluoromethyl)benzophenone Safety Data Sheet.
  • Góralczyk, A., et al. (2022). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.
  • Thermo Fisher Scientific. (2025). Thiazolidinane Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.